molecular formula C8H6N2O6 B1203105 2,4-Dinitrophenyl acetate CAS No. 4232-27-3

2,4-Dinitrophenyl acetate

Cat. No.: B1203105
CAS No.: 4232-27-3
M. Wt: 226.14 g/mol
InChI Key: CDMLJWCAUSWULM-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl acetate ( 4232-27-3) is a high-purity, yellow crystalline solid with a molecular formula of C8H6N2O6 and a molecular weight of 226.14 g/mol. It is characterized by a melting point of approximately 69°C . This compound serves as a critical biochemical reagent in research laboratories, primarily utilized as a substrate for studying the kinetics and mechanisms of enzyme activity, particularly in the characterization of hydrolases such as esterases and proteases . Its mechanism of action as a substrate involves the formation of a colored phenolic product upon enzymatic hydrolysis, which allows for convenient spectrophotometric monitoring of reaction rates . Researchers value this compound for its application in probing active sites and catalytic efficiency. This compound must be handled with adequate ventilation, and contact with skin, eyes, and clothing should be avoided . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dinitrophenyl) acetate
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InChI

InChI=1S/C8H6N2O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3
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InChI Key

CDMLJWCAUSWULM-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C8H6N2O6
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DSSTOX Substance ID

DTXSID9063372
Record name Phenol, 2,4-dinitro-, acetate (ester)
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Molecular Weight

226.14 g/mol
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Physical Description

Yellow solid; [Acros Organics MSDS]
Record name 2,4-Dinitrophenyl acetate
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CAS No.

4232-27-3
Record name Phenol, 2,4-dinitro-, 1-acetate
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Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis of 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrophenyl acetate (B1210297), a valuable reagent in various chemical and biological research applications. This document outlines the necessary reagents, a detailed experimental protocol, and the expected analytical data for the successful preparation and characterization of the target compound in a research laboratory setting.

Introduction

2,4-Dinitrophenyl acetate is a useful chemical intermediate and substrate in various enzymatic assays. Its synthesis involves the esterification of 2,4-dinitrophenol (B41442) with acetic anhydride (B1165640). The presence of the two electron-withdrawing nitro groups on the phenyl ring makes the phenolic proton of 2,4-dinitrophenol significantly acidic, facilitating its reaction with acetic anhydride, often in the presence of a base catalyst such as pyridine. This guide will detail a standard laboratory procedure for this synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group of 2,4-dinitrophenol attacks one of the carbonyl carbons of acetic anhydride. A catalyst, such as pyridine, is often employed to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction. The tetrahedral intermediate then collapses, eliminating an acetate ion as a leaving group to form the final ester product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Quantity
2,4-DinitrophenolC₆H₄N₂O₅184.111.84 g (10 mmol)
Acetic Anhydride(CH₃CO)₂O102.093.0 mL (3.24 g, 31.7 mmol)
PyridineC₅H₅N79.101.0 mL
Ethanol (B145695)C₂H₅OH46.07For recrystallization
Distilled WaterH₂O18.02For washing

3.2. Equipment

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Melting point apparatus

  • IR and NMR spectrometers

3.3. Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1.84 g (10 mmol) of 2,4-dinitrophenol and 3.0 mL of acetic anhydride.

  • Addition of Catalyst: To the stirred mixture, carefully add 1.0 mL of pyridine.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture in a heating mantle or oil bath at a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water while stirring.

  • Precipitation and Filtration: A yellow solid of this compound will precipitate. Continue stirring for about 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold distilled water to remove any unreacted acetic anhydride and pyridine.

  • Drying: Dry the crude product in a desiccator or in an oven at a low temperature (e.g., 50-60 °C).

3.4. Purification

The crude this compound can be purified by recrystallization from ethanol.[1]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals to a constant weight.

Data Presentation

4.1. Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₆N₂O₆
Molecular Weight 226.15 g/mol
Appearance Yellow crystalline solid
Melting Point 68-70 °C
Solubility Soluble in hot ethanol, acetone, and ethyl acetate. Insoluble in cold water.

4.2. Expected Yield

The expected yield of the purified product is typically in the range of 80-90%.

4.3. Spectroscopic Data

  • ¹H NMR (CDCl₃, δ in ppm):

    • ~2.4 (s, 3H, -COCH₃)

    • ~7.5-7.7 (d, 1H, Ar-H)

    • ~8.5-8.7 (dd, 1H, Ar-H)

    • ~8.9-9.1 (d, 1H, Ar-H)

  • IR (KBr, cm⁻¹):

    • ~1770-1790 (C=O, ester)

    • ~1530 and ~1350 (NO₂, asymmetric and symmetric stretching)

    • ~1200-1250 (C-O, ester)

    • Aromatic C-H and C=C stretching bands.

Safety Precautions

  • 2,4-Dinitrophenol: Toxic and can be an irritant. Avoid inhalation, ingestion, and skin contact.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • General: Wear safety goggles, a lab coat, and gloves at all times. Perform the reaction in a well-ventilated fume hood.

Visualizations

6.1. Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 2,4-Dinitrophenol + Acetic Anhydride + Pyridine Reaction_Vessel Round-bottom Flask Reactants->Reaction_Vessel Heating Reflux (1-2 hours) Reaction_Vessel->Heating Cooling Cool to RT Heating->Cooling Precipitation Pour into Ice-water Cooling->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Washing Wash with Cold Water Filtration1->Washing Drying1 Dry Crude Product Washing->Drying1 Recrystallization Recrystallize from Ethanol Drying1->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying2 Dry Purified Product Filtration2->Drying2 Final_Product This compound Drying2->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

6.2. Reaction Mechanism

Reaction_Mechanism DNP 2,4-Dinitrophenol (Ar-OH) Tetrahedral_Int Tetrahedral Intermediate DNP->Tetrahedral_Int Nucleophilic Attack AA Acetic Anhydride ((CH₃CO)₂O) Activated_AA Activated Acetic Anhydride [CH₃CO-N⁺Py] OAc⁻ AA->Activated_AA Activation Cat Pyridine (Py) Cat->Activated_AA Activated_AA->Tetrahedral_Int Product This compound (Ar-OCOCH₃) Tetrahedral_Int->Product Collapse Byproduct Pyridinium Acetate [PyH]⁺ OAc⁻ Tetrahedral_Int->Byproduct

Caption: Simplified reaction mechanism for the pyridine-catalyzed synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl acetate (B1210297) is a chemical compound of significant interest in various scientific disciplines, particularly in the fields of biochemistry and organic chemistry. Its utility as a reagent in the study of enzyme kinetics, specifically in assays for esterases and lipases, has been well-documented. The compound's reactivity, stemming from the electron-withdrawing nature of the dinitrophenyl group, makes it an effective substrate for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dinitrophenyl acetate, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevant applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in experimental settings, and for the interpretation of experimental results.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₆[1]
Molecular Weight 226.14 g/mol [1]
Appearance Yellow to orange crystalline powder[2]
Melting Point 98.00 °C (371.15 K)[2]
Boiling Point 214.00 °C (487.15 K)[2]
Density 1.4450 g/cm³[2]
Solubility and Reactivity
PropertyDescriptionSource(s)
Solubility Generally insoluble in water. Soluble in various organic solvents, including ethyl acetate, acetone, and benzene (B151609). Solubility in organic solvents tends to increase with temperature.[2]
pKa The pKa of this compound itself is not readily available in the literature. However, the pKa of its hydrolysis product, 2,4-dinitrophenol (B41442), is approximately 4.09. This value is relevant for understanding the pH-dependent hydrolysis of the ester.[2][3]
Reactivity Highly reactive towards nucleophiles due to the electron-withdrawing dinitrophenyl group, which makes the carbonyl carbon more electrophilic. It is often used as an acetylating agent in organic synthesis.[2]

Spectral Data

The following sections provide an overview of the expected spectral characteristics of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the dinitrophenyl ring and the methyl protons of the acetate group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons would appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Key expected signals include:

  • Carbonyl Carbon (C=O): In the range of 160-180 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (approximately 120-150 ppm), with carbons attached to the nitro groups shifted downfield.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • C=O Stretch (Ester): A strong absorption band around 1760-1780 cm⁻¹.

  • C-O Stretch (Ester): Bands in the region of 1200-1300 cm⁻¹.

  • NO₂ Stretches (Nitro Groups): Strong asymmetric and symmetric stretching bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C-H and C=C Stretches: Signals in the aromatic region (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).

UV-Vis Spectroscopy

This compound absorbs in the UV region. The hydrolysis of this compound to 2,4-dinitrophenol leads to a significant change in the UV-Vis spectrum, with the formation of the 2,4-dinitrophenolate (B1223059) ion at basic pH, which has a strong absorbance around 400 nm. This spectral shift is the basis for its use in kinetic assays. This compound itself does not have a significant absorbance at 400 nm.[4]

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the esterification of 2,4-dinitrophenol with acetic anhydride (B1165640).

Materials:

  • 2,4-Dinitrophenol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Ice bath

  • Beaker

  • Stirring rod

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve 2,4-dinitrophenol in a minimal amount of acetic anhydride.

  • Carefully add a few drops of concentrated sulfuric acid as a catalyst while stirring.

  • Gently heat the mixture if necessary to initiate the reaction, then allow it to proceed at room temperature or with gentle warming for a specified time (e.g., 30-60 minutes).

  • After the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted acetic anhydride and sulfuric acid.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent.

Materials:

  • Crude this compound

  • Ethanol (B145695) (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the hot solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals, for example, in a desiccator.

Kinetic Analysis of Hydrolysis by Stopped-Flow Spectrophotometry

The hydrolysis of this compound can be monitored using a stopped-flow spectrophotometer by observing the formation of the 2,4-dinitrophenolate ion.[4]

Materials:

  • This compound stock solution (e.g., in a suitable organic solvent)

  • Buffer solution at the desired pH

  • Stopped-flow spectrophotometer

  • Syringes for the stopped-flow instrument

Procedure:

  • Prepare a solution of this compound in one syringe of the stopped-flow instrument. The final concentration in the reaction mixture should be in the micromolar range (e.g., 88 µM).[4]

  • Prepare a solution of the desired buffer (e.g., a basic solution like 0.25 M NaOH for rapid hydrolysis) in the second syringe.[4]

  • Set the spectrophotometer to monitor the absorbance at 400 nm, which is the λmax for the 2,4-dinitrophenolate ion.[4]

  • Rapidly mix the two solutions in the stopped-flow instrument.

  • Record the change in absorbance over time. Data is typically collected for a few seconds with a high time resolution (e.g., every 12.5 ms).[4]

  • Analyze the resulting kinetic trace to determine the rate constant of the hydrolysis reaction. The data can be fitted to an appropriate kinetic model (e.g., pseudo-first-order kinetics if one reactant is in large excess).

Visualizations

Synthesis and Purification Workflow

Synthesis_and_Purification Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants 2,4-Dinitrophenol + Acetic Anhydride + H₂SO₄ (cat.) Reaction Esterification Reaction Reactants->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Crude Crude this compound Filtration1->Crude Dissolution Dissolve in Hot Ethanol Crude->Dissolution Transfer to Purification Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Drying Dry Crystals Filtration2->Drying Pure Pure this compound Drying->Pure

Caption: A flowchart illustrating the key steps in the synthesis and subsequent purification of this compound.

Hydrolysis Kinetics Experimental Workflow

Hydrolysis_Kinetics Workflow for Kinetic Analysis of this compound Hydrolysis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagent1 Prepare 2,4-DNPA Solution Load Load Syringes of Stopped-Flow Instrument Reagent1->Load Reagent2 Prepare Buffer Solution Reagent2->Load Mix Rapid Mixing Load->Mix Monitor Monitor Absorbance at 400 nm Mix->Monitor Record Record Data (Abs vs. Time) Monitor->Record Plot Plot Absorbance vs. Time Record->Plot Fit Fit Data to Kinetic Model Plot->Fit Calculate Calculate Rate Constant Fit->Calculate

Caption: A workflow diagram outlining the process of studying the hydrolysis kinetics of this compound using stopped-flow spectrophotometry.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.[3] In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[3] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers, particularly in the study of enzyme kinetics. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe use in the laboratory. The provided experimental protocols offer a starting point for the synthesis, purification, and kinetic analysis of this compound, which can be adapted and optimized for specific research needs.

References

An In-depth Technical Guide to the Nucleophilic Substitution Mechanism of 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dinitrophenyl acetate (B1210297) (DNPA) is a pivotal substrate in the study of reaction mechanisms, particularly nucleophilic acyl substitution. Its reactivity is primarily governed by the exceptional stability of the 2,4-dinitrophenoxide leaving group, a consequence of substantial charge delocalization by the two electron-withdrawing nitro groups. This guide elucidates the core mechanistic pathways of DNPA with various nucleophiles, focusing on the widely accepted stepwise addition-elimination mechanism involving a tetrahedral intermediate. We will explore the kinetics of these reactions, the factors influencing their rates, and provide detailed experimental protocols for their study.

The Core Mechanism: Stepwise Nucleophilic Acyl Substitution

The reaction of 2,4-dinitrophenyl acetate with a nucleophile (Nu⁻) predominantly follows a two-step, addition-elimination pathway. This mechanism is fundamental to the behavior of many carboxylic acid derivatives.[1][2]

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the C=O π bond and the formation of a transient, sp³-hybridized tetrahedral intermediate.[3] This step is often the rate-determining step, particularly with strong nucleophiles.

Step 2: Elimination of the Leaving Group The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and this is accompanied by the expulsion of the most stable (least basic) group attached to the former carbonyl carbon. In the case of DNPA, the 2,4-dinitrophenoxide ion is an excellent leaving group, making its departure highly favorable.[1][4]

The overall transformation results in the substitution of the acyloxy group with the incoming nucleophile.

The Role of the Leaving Group

The rate of a nucleophilic acyl substitution reaction is critically dependent on the ability of the leaving group to depart.[1][4] A good leaving group is a weak base, meaning its conjugate acid is strong.[4][5][6] The 2,4-dinitrophenoxide ion is an exceptionally stable leaving group because the negative charge is delocalized across the aromatic ring and is strongly stabilized by the inductive and resonance effects of the two nitro groups. The pKa of its conjugate acid, 2,4-dinitrophenol, is approximately 4.1, indicating a relatively strong acid and a very stable conjugate base.

Competing Mechanisms

While the stepwise mechanism is prevalent, some studies, particularly with potent nucleophiles like hydrazine (B178648) in methanol, suggest a concerted mechanism where bond formation and bond cleavage occur simultaneously.[7][8][9][10] However, for most common nucleophiles, the formation of a tetrahedral intermediate is the accepted pathway. The reaction of DNPA proceeds almost exclusively through acyl-oxygen scission, as the 2,4-dinitrophenoxide is a far better leaving group than the acetate ion would be.[9]

Visualizing the Reaction Pathway

The logical flow of the nucleophilic acyl substitution mechanism can be visualized as follows.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DNPA This compound Tetrahedral Tetrahedral Intermediate DNPA->Tetrahedral Step 1: Addition (Nucleophilic Attack) Nuc Nucleophile (Nu⁻) Nuc->Tetrahedral Product Substituted Product Tetrahedral->Product Step 2: Elimination (Leaving Group Departure) LG 2,4-Dinitrophenoxide Tetrahedral->LG

Caption: The stepwise addition-elimination mechanism for this compound.

Reaction Kinetics and Quantitative Data

The hydrolysis of this compound is a well-studied reaction that serves as a benchmark for kinetic analysis.[11] The reaction rate is highly dependent on pH, with base-catalyzed hydrolysis becoming dominant as the pH increases.[12][13] Under conditions where the nucleophile (e.g., H₂O or OH⁻) is in large excess, the reaction follows pseudo-first-order kinetics.

Hydrolysis Kinetics Data

The following table summarizes kinetic data for the hydrolysis of DNPA at 22.5°C. The pseudo-first-order rate constants (k) illustrate the significant influence of pH.

pHTemperature (°C)Pseudo-First-Order Rate Constant, k (s⁻¹)
5.022.54.4 x 10⁻⁵
8.522.55.1 x 10⁻⁴
Data derived from publicly available kinetic studies.[12]
Leaving Group Ability and pKa

The stability of a leaving group is inversely related to the pKa of its conjugate acid. A lower pKa signifies a better leaving group.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
Cl⁻HCl-7Excellent
2,4-Dinitrophenoxide 2,4-Dinitrophenol ~4.1 Very Good
CH₃COO⁻CH₃COOH4.76Moderate
HO⁻H₂O15.7Poor
H₂N⁻NH₃38Very Poor
pKa values are approximate and serve for comparison.[4][5]

Experimental Protocols

Kinetic Analysis of DNPA Hydrolysis via UV-Vis Spectrophotometry

This protocol describes a method to determine the rate constant for the hydrolysis of this compound by monitoring the formation of the 2,4-dinitrophenoxide ion, which has a strong absorbance at approximately 400-426 nm.[11][14]

Objective: To measure the pseudo-first-order rate constant for the hydrolysis of DNPA at a given pH.

Materials:

  • This compound (DNPA)

  • Buffer solution of desired pH (e.g., phosphate (B84403) buffer for pH 8.5)

  • Solvent (e.g., acetonitrile (B52724) or DMSO, if needed to dissolve DNPA)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Stopped-flow apparatus (for very fast reactions) or standard micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DNPA (e.g., 10 mM in acetonitrile).

    • Prepare the buffer solution at the desired pH and ionic strength. Equilibrate the buffer to the target temperature (e.g., 25°C).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the 2,4-dinitrophenoxide ion (approx. 400 nm).

    • Set the instrument to kinetic mode to record absorbance as a function of time.

    • Blank the instrument using the buffer solution.

  • Reaction Initiation and Data Collection:

    • Add a known volume of the temperature-equilibrated buffer solution to a cuvette.

    • Initiate the reaction by rapidly injecting a small volume of the DNPA stock solution into the cuvette. The final concentration of DNPA should be low (e.g., 50-100 µM) to ensure pseudo-first-order conditions.

    • Immediately begin data collection, recording absorbance at regular intervals until the reaction is complete (i.e., absorbance reaches a plateau).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance (A) versus time (t) data to the first-order rate equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t) where A₀ is the initial absorbance and A_∞ is the final absorbance.

    • Alternatively, a plot of ln(A_∞ - A(t)) versus time will yield a straight line with a slope of -k_obs.

Experimental Workflow Diagram

Experimental_Workflow A Prepare DNPA Stock & Buffer Solutions C Equilibrate Buffer to Target Temperature A->C B Set Spectrophotometer (λ=400 nm, Kinetics Mode) D Initiate Reaction in Cuvette: Buffer + DNPA Stock B->D C->D E Record Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Calculate k_obs from Slope F->G

Caption: A typical experimental workflow for kinetic analysis of DNPA hydrolysis.

Conclusion

This compound serves as an exemplary substrate for investigating nucleophilic acyl substitution reactions. Its mechanism is dominated by a stepwise addition-elimination pathway, with the reaction rate profoundly influenced by the nucleophile's strength and the exceptional stability of the 2,4-dinitrophenoxide leaving group. The straightforward kinetic analysis of its hydrolysis provides a robust experimental model for exploring the fundamental principles of organic reaction mechanisms, offering valuable insights for researchers in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Stability and Storage of 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for 2,4-dinitrophenyl acetate (B1210297) (DNPA). Understanding the chemical stability of this reagent is critical for ensuring the accuracy and reproducibility of experimental results. This document details its degradation pathways, storage recommendations, and handling procedures.

Chemical Properties and Stability Overview

2,4-Dinitrophenyl acetate is a yellow to orange crystalline powder that is stable under recommended storage conditions.[1] However, as a nitroaromatic compound, it possesses inherent reactivity and is susceptible to degradation under certain conditions. The primary degradation pathway in the presence of moisture is hydrolysis. It is also classified as a flammable solid and should be handled with care.

Key Stability Considerations:

  • Hydrolysis: The ester linkage is susceptible to cleavage in aqueous environments.

  • Thermal Decomposition: Elevated temperatures can lead to decomposition, producing hazardous gases.

  • Incompatible Materials: Contact with strong bases, acids, oxidizing agents, and reducing agents can lead to vigorous and potentially hazardous reactions.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines should be strictly adhered to:

ConditionRecommendationReference(s)
Temperature Store in a cool, dry place.[2]
Atmosphere Store in a well-ventilated area.[2]
Container Keep container tightly closed.[2]
Incompatibilities Store away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. Keep away from sources of ignition as it is a flammable solid.[2]
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, particularly under basic conditions. Thermal decomposition is also a significant consideration at elevated temperatures.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to yield 2,4-dinitrophenol (B41442) and acetic acid. This reaction is significantly accelerated by the presence of bases (hydroxide ions) or other nucleophiles.[4][5][6][7]

The reaction proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

DNPA This compound Intermediate Tetrahedral Intermediate DNPA->Intermediate Nucleophilic Attack OH OH⁻ (Base) OH->Intermediate DNP 2,4-Dinitrophenoxide Intermediate->DNP Elimination of Leaving Group Acetate Acetic Acid Intermediate->Acetate

Base-Catalyzed Hydrolysis of this compound.

The rate of hydrolysis is dependent on pH and temperature. The following tables summarize the pseudo-first-order rate constants for the hydrolysis of this compound under different conditions.

Table 1: Pseudo-First-Order Rate Constants for Hydrolysis at 22.5°C

pHTime (min)[2,4-DNPA] (µM)
5.00100
11.097.1
21.595.2
33.190.6
42.690.1
51.488.5
60.485.0
68.983.6
75.581.5
8.50100
4.988.1
10.174.3
15.463.6
25.247.7
30.241.2
35.133.8
44.026.6
57.617.3
Thermal Decomposition

At elevated temperatures, this compound is expected to decompose. While specific studies on the thermal decomposition of the acetate are limited, data from the related compound, 2,4,N-trinitro anilino acetic acid, suggests that decomposition of such nitroaromatic compounds involves the scission of the N-NO2 bond.[8] The hazardous decomposition products of similar compounds include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

It is crucial to avoid heating this compound unless under controlled experimental conditions, as it may decompose explosively.

Incompatible Materials

Contact with the following materials should be avoided to prevent vigorous reactions and potential hazards:

  • Strong Bases: As detailed in the hydrolysis section, strong bases will rapidly accelerate the decomposition of this compound.

  • Strong Acids: While hydrolysis is slower under acidic conditions, strong acids can act as catalysts.

  • Strong Oxidizing Agents: The nitro groups on the aromatic ring make the compound susceptible to reactions with strong oxidants.

  • Reducing Agents: These can react with the nitro groups.

The reaction with strong bases like sodium hydroxide is a well-characterized nucleophilic acyl substitution.[9] The specific reaction pathways with other incompatible materials are not as well-documented but are likely to involve the reactive nitro and ester functional groups.

cluster_incompatible Examples of Incompatible Materials DNPA This compound Incompatible Incompatible Materials DNPA->Incompatible Degradation Degradation/Hazardous Reaction Incompatible->Degradation Strong Bases Strong Bases Strong Acids Strong Acids Oxidizing Agents Oxidizing Agents Reducing Agents Reducing Agents

Logical Relationship of Incompatibility.

Experimental Protocols

Protocol for Monitoring Hydrolysis by UV-Vis Spectrophotometry

The hydrolysis of this compound can be conveniently monitored by UV-Vis spectrophotometry due to the formation of the chromophoric product, 2,4-dinitrophenol (or its phenoxide form).

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Thermostatted cuvette holder

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) to ensure solubility.

    • Prepare buffer solutions at the desired pH values.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the 2,4-dinitrophenoxide ion, which is approximately 400 nm.

    • Use the appropriate buffer solution as a blank to zero the instrument.

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature.

  • Kinetic Measurement:

    • Add a small aliquot of the this compound stock solution to a cuvette containing the pre-warmed buffer solution. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction rate.

    • Immediately start recording the absorbance at regular time intervals.

    • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

  • Data Analysis:

    • Plot absorbance versus time.

    • For a pseudo-first-order reaction, plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • The pseudo-first-order rate constant (k_obs) can be determined from the negative of the slope of this plot.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare DNPA Stock Solution D Initiate Reaction in Cuvette A->D B Prepare Buffer Solutions B->D C Set up Spectrophotometer (λmax, Blank, Temperature) C->D E Record Absorbance vs. Time D->E F Plot Absorbance vs. Time E->F G Determine Rate Constant (k_obs) F->G

Experimental Workflow for Hydrolysis Monitoring.

References

Hydrolysis Kinetics of 2,4-Dinitrophenyl Acetate in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 2,4-dinitrophenyl acetate (B1210297) (DNPA) in aqueous solutions. It is designed to serve as a valuable resource for professionals in research, science, and drug development who are engaged in studies where the stability and degradation of ester-containing compounds are of critical importance. This document delves into the fundamental principles governing the hydrolysis of DNPA, presenting quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction to Ester Hydrolysis

Ester hydrolysis is a fundamental chemical reaction wherein an ester is cleaved into a carboxylic acid and an alcohol through the action of water.[1] This process can be significantly influenced by the presence of catalysts, most commonly acids or bases.[2] The rate of hydrolysis is dependent on several factors, including pH, temperature, and the structure of the ester itself.

2,4-Dinitrophenyl acetate is an activated ester, meaning the dinitrophenyl group is a strong electron-withdrawing group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This property makes DNPA a useful model compound for studying ester hydrolysis kinetics. The overall reaction for the hydrolysis of this compound is depicted below:

O₂N-C₆H₃-O-C(O)CH₃ + H₂O → O₂N-C₆H₃-OH + CH₃COOH

(this compound + Water → 2,4-Dinitrophenol + Acetic Acid)

The kinetics of this reaction can be described by a rate law that accounts for contributions from acid-catalyzed, neutral (water-mediated), and base-catalyzed pathways. However, for this compound, the acid-catalyzed reaction is generally considered unimportant at a pH greater than 2.[3][4] The overall observed pseudo-first-order rate constant (k_obs) can be expressed as:

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

Where:

  • k_A is the second-order rate constant for acid-catalyzed hydrolysis.

  • k_N is the pseudo-first-order rate constant for neutral hydrolysis.

  • k_B is the second-order rate constant for base-catalyzed hydrolysis.

Quantitative Kinetic Data

The rate of hydrolysis of this compound is highly dependent on pH and temperature. The following tables summarize key quantitative data gathered from kinetic studies.

Hydrolysis of this compound at 22.5°C

The following data illustrates the change in concentration of this compound over time at pH 5.0 and pH 8.5 in a homogeneous aqueous solution at 22.5°C.[3][5]

Time (min)[2,4-DNPA] (µM) at pH 5.0Time (min)[2,4-DNPA] (µM) at pH 8.5
0100.00100.0
11.097.14.988.1
21.595.210.174.3
33.190.615.463.6
42.690.125.247.7
51.488.530.241.2
60.485.035.133.8
68.983.644.026.6
75.581.557.617.3

Table 1: Concentration of this compound vs. Time at 22.5°C[3][5]

From this data, the pseudo-first-order rate constants (k_obs) can be determined by plotting the natural logarithm of the concentration of 2,4-DNPA versus time.

Rate Constants for Neutral and Base-Catalyzed Hydrolysis at 22.5°C

Based on the kinetic data at different pH values, the rate constants for the neutral (k_N) and base-enhanced (k_B) hydrolysis of 2,4-DNPA at 22.5°C can be derived.[3]

Rate ConstantValueUnits
k_N (Neutral)4.4 x 10⁻⁵s⁻¹
k_B (Base-Enhanced)9.6M⁻¹s⁻¹

Table 2: Rate Constants for Neutral and Base-Enhanced Hydrolysis at 22.5°C[3]

Temperature Dependence of Neutral Hydrolysis

The rate of the neutral hydrolysis of this compound is also dependent on temperature, following the Arrhenius equation.

Temperature (°C)k_N (s⁻¹)
17.73.1 x 10⁻⁵
22.54.4 x 10⁻⁵
25.05.2 x 10⁻⁵
30.07.5 x 10⁻⁵

Table 3: Temperature Dependence of the Neutral Hydrolysis Rate Constant (k_N)[3][5]

From this data, the Arrhenius activation energy (Ea) for the neutral hydrolysis of 2,4-DNPA can be calculated by plotting ln(k_N) versus 1/T.

Experimental Protocols

The study of ester hydrolysis kinetics typically involves monitoring the change in concentration of the ester or one of the products over time. Common techniques include titration and spectrophotometry.

General Protocol for Determining Hydrolysis Kinetics

A common method for determining the rate constant of ester hydrolysis involves the following steps:[6][7][8]

  • Solution Preparation: Prepare a stock solution of the ester (e.g., this compound) in a suitable solvent. Also, prepare buffer solutions to maintain a constant pH throughout the experiment.

  • Reaction Initiation: Initiate the hydrolysis reaction by mixing the ester solution with the buffer solution at a constant temperature.

  • Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Stop the reaction in the collected aliquots. This can be achieved by rapid cooling or by adding a substance that neutralizes the catalyst.

  • Analysis: Analyze the concentration of the remaining ester or the formed product in each aliquot.

    • Titration: The amount of carboxylic acid produced can be determined by titration with a standardized base solution.[6][7]

    • Spectrophotometry: If the ester or one of the products has a distinct UV-Vis absorption spectrum, its concentration can be monitored by measuring the absorbance at a specific wavelength. For this compound hydrolysis, the formation of the 2,4-dinitrophenolate (B1223059) ion can be monitored spectrophotometrically.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate integrated rate law to determine the rate constant.

Protocol for Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters, also known as saponification, is a widely studied reaction.[9][10]

  • Reagents: A known concentration of the ester and a standardized solution of a strong base (e.g., NaOH) are required.

  • Procedure: a. Mix the ester and the base solution in a reaction vessel maintained at a constant temperature. b. At various time points, withdraw a known volume of the reaction mixture. c. Quench the reaction by adding an excess of a standard acid solution. d. Back-titrate the unreacted acid with a standard base solution to determine the amount of base consumed by the hydrolysis reaction at that time point.

  • Calculation: The concentration of the ester at different times can be calculated from the amount of base consumed, and the second-order rate constant can be determined from the appropriate integrated rate law.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and workflows associated with the hydrolysis of this compound.

Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_neutral Neutral Hydrolysis DNPA_base This compound Intermediate_base Tetrahedral Intermediate DNPA_base->Intermediate_base Nucleophilic Attack OH OH⁻ OH->Intermediate_base Products_base 2,4-Dinitrophenolate + Acetic Acid Intermediate_base->Products_base Elimination of Leaving Group DNPA_neutral This compound Intermediate_neutral Tetrahedral Intermediate DNPA_neutral->Intermediate_neutral Nucleophilic Attack H2O H₂O H2O->Intermediate_neutral Products_neutral 2,4-Dinitrophenol + Acetic Acid Intermediate_neutral->Products_neutral Proton Transfer & Elimination

Figure 1: Mechanisms of Base-Catalyzed and Neutral Hydrolysis of this compound.

Experimental_Workflow start Start: Prepare Reagents (DNPA, Buffer) initiate Initiate Reaction at Constant T start->initiate loop_start Start Timed Sampling initiate->loop_start aliquot Withdraw Aliquot loop_start->aliquot quench Quench Reaction aliquot->quench analysis Analyze Sample (Spectrophotometry or Titration) quench->analysis data Record Concentration vs. Time analysis->data loop_end More Samples? data->loop_end loop_end->aliquot Yes plot Plot ln[DNPA] vs. Time loop_end->plot No calculate Calculate Rate Constant (k_obs) plot->calculate end End calculate->end

Figure 2: General Experimental Workflow for Determining Hydrolysis Kinetics.

Conclusion

The hydrolysis of this compound serves as an excellent model system for understanding the kinetics of ester cleavage in aqueous environments. The reaction is subject to both neutral and base-catalyzed pathways, with the latter becoming dominant at higher pH. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to design and interpret experiments related to ester stability. A thorough understanding of these kinetic principles is essential in various fields, including drug development, where the hydrolytic stability of ester-containing prodrugs and formulations is a critical determinant of their efficacy and shelf-life.

References

Spectroscopic Profile of 2,4-Dinitrophenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dinitrophenyl acetate (B1210297), a molecule of interest in various chemical and biological research domains. The following sections detail its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics, offering a foundational dataset for its identification, quantification, and study of its chemical behavior.

UV-Visible Spectroscopic Properties

2,4-Dinitrophenyl acetate (DNPA) exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum. The position of the maximum absorption (λmax) is influenced by the solvent environment. While specific experimental data for the λmax of DNPA can vary slightly between sources and experimental conditions, it is generally observed to be below 400 nm. For instance, in methanol, the UV spectrum of a related compound, 2,4-dinitrophenol (B41442), shows an absorption maximum at 316 nm.[1] It is important to note that DNPA itself does not exhibit absorbance at 400 nm, a wavelength where its hydrolysis product, 2,4-dinitrophenol (DNP), strongly absorbs. This distinction is often utilized in kinetic studies of ester hydrolysis.

Table 1: UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compoundMethanol~280-300 (estimated)Data not available
2,4-Dinitrophenol (hydrolysis product)Methanol316Data not available
2,4-Dinitrophenol (hydrolysis product)Alkaline solution400Data not available

Note: The λmax for this compound is an estimation based on the typical absorption of nitrophenyl esters and the lack of absorbance at 400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopic Properties

NMR spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts (δ) in both ¹H and ¹³C NMR are influenced by the electron-withdrawing nature of the two nitro groups and the acetate moiety.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl protons of the acetate group. The aromatic region typically displays a complex splitting pattern due to the coupling between the non-equivalent protons on the dinitrophenyl ring.

Table 2: ¹H NMR Chemical Shift Data

Proton AssignmentChemical Shift (δ, ppm) (Estimated)MultiplicityCoupling Constant (J, Hz) (Estimated)
H-3~8.9d~2.5
H-5~8.5dd~9.0, 2.5
H-6~7.6d~9.0
-CH₃ (acetate)~2.4s-

Note: The chemical shifts and coupling constants are estimations based on typical values for substituted dinitrophenyl compounds in a standard deuterated solvent like CDCl₃. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The chemical shifts are significantly influenced by the attached functional groups.

Table 3: ¹³C NMR Chemical Shift Data

Carbon AssignmentChemical Shift (δ, ppm) (Estimated)
C=O (acetate)~168
C-1~148
C-2~142
C-3~122
C-4~150
C-5~130
C-6~128
-CH₃ (acetate)~21

Note: The chemical shifts are estimations based on typical values for substituted dinitrophenyl compounds and phenyl acetates in a standard deuterated solvent like CDCl₃. Actual values may vary.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

Objective: To determine the ultraviolet-visible absorption spectrum of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum. If performing quantitative analysis, use the absorbance at λmax and the Beer-Lambert law (A = εcl) to determine the concentration, provided the molar absorptivity (ε) is known.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR spectrometer

  • 5 mm NMR tubes

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

  • Instrument Setup: The NMR spectrometer should be properly tuned and shimmed by a trained operator to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation dnpa This compound dissolve_uv Dissolve in Spectroscopic Grade Solvent dnpa->dissolve_uv dissolve_nmr Dissolve in Deuterated Solvent dnpa->dissolve_nmr uv_vis UV-Vis Spectroscopy dissolve_uv->uv_vis nmr NMR Spectroscopy dissolve_nmr->nmr uv_data Determine λmax (Absorbance vs. Wavelength) uv_vis->uv_data nmr_data Process FID (Chemical Shifts, Coupling Constants) nmr->nmr_data

Caption: A generalized workflow for the UV-Vis and NMR analysis of this compound.

Structure-Spectra Relationship

The following diagram illustrates the logical relationship between the molecular structure of this compound and its key spectroscopic features.

structure_spectra_relationship cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_h_nmr_features ¹H NMR Features cluster_c_nmr_features ¹³C NMR Features structure Molecular Structure of This compound uv_feature π → π* transitions in dinitrophenyl ring structure->uv_feature h_nmr ¹H NMR structure->h_nmr c_nmr ¹³C NMR structure->c_nmr lambda_max λmax ~280-300 nm uv_feature->lambda_max aromatic_protons Aromatic Protons (δ ~7.6-8.9 ppm) h_nmr->aromatic_protons acetate_protons Acetate Methyl Protons (δ ~2.4 ppm) h_nmr->acetate_protons carbonyl_carbon Carbonyl Carbon (δ ~168 ppm) c_nmr->carbonyl_carbon aromatic_carbons Aromatic Carbons (δ ~122-150 ppm) c_nmr->aromatic_carbons acetate_carbon Acetate Methyl Carbon (δ ~21 ppm) c_nmr->acetate_carbon

Caption: Relationship between the structure of this compound and its spectral features.

References

Theoretical Calculations of 2,4-Dinitrophenyl Acetate Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl acetate (B1210297) (DNPA) is a reactive ester frequently employed as a substrate in biochemical assays and a reagent in organic synthesis. Its reactivity is primarily attributed to the presence of two electron-withdrawing nitro groups on the phenyl ring, which makes the 2,4-dinitrophenoxide a good leaving group. Understanding the underlying mechanisms of DNPA's reactions, particularly its hydrolysis, is crucial for its application in various scientific domains. Theoretical calculations, especially those based on Density Functional Theory (DFT), provide a powerful tool to elucidate the intricate details of reaction pathways, transition states, and the factors governing reactivity at a molecular level.

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the reactivity of 2,4-dinitrophenyl acetate. While direct and extensive computational studies on DNPA are not abundant in publicly accessible literature, this guide synthesizes information from theoretical studies on analogous ester systems and experimental data on DNPA to present a coherent picture of its reactivity.

Core Concepts: Reactivity of this compound

The reactivity of this compound is centered around nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the acetate group, leading to the cleavage of the acyl-oxygen bond and the departure of the 2,4-dinitrophenoxide leaving group. The two primary mechanisms considered for this process are a stepwise (addition-elimination) mechanism and a concerted mechanism.

  • Stepwise (Addition-Elimination) Mechanism: This mechanism involves the formation of a tetrahedral intermediate. The nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a transient, negatively charged tetrahedral species. In the subsequent step, the carbonyl pi bond is reformed, and the leaving group is expelled. The rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown. For reactions of 2,4-dinitrophenyl furoates with phenoxides, the nucleophilic attack to form the tetrahedral intermediate is the rate-determining step[1].

  • Concerted Mechanism: In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state, without the formation of a stable intermediate. Some studies on the hydrazinolysis of this compound in methanol (B129727) suggest a concerted mechanism.[2][3][4][5]

The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the leaving group. The highly stable 2,4-dinitrophenoxide anion, due to resonance and the strong electron-withdrawing effect of the nitro groups, makes it an excellent leaving group, which is a key determinant of DNPA's high reactivity.

Computational Methodologies for Reactivity Studies

Theoretical investigations of reaction mechanisms, such as the hydrolysis of this compound, typically employ quantum chemical calculations to map out the potential energy surface of the reaction. Density Functional Theory (DFT) is a widely used method for these studies due to its favorable balance of accuracy and computational cost.

A general workflow for the computational study of a reaction mechanism is as follows:

G Computational Workflow for Reaction Mechanism Study start Define Reactants, Products, and Plausible Intermediates geom_opt Geometry Optimization of Stationary Points start->geom_opt freq_calc Frequency Calculation to Characterize Stationary Points geom_opt->freq_calc ts_search Transition State (TS) Search freq_calc->ts_search irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc solvation Inclusion of Solvent Effects (e.g., PCM) irc_calc->solvation energy_profile Construct Potential Energy Profile solvation->energy_profile analysis Analysis of Results (Activation Energies, Geometries, etc.) energy_profile->analysis

Caption: A generalized workflow for the computational investigation of a reaction mechanism.

Detailed Methodological Steps:
  • Geometry Optimization: The first step involves finding the minimum energy structures (geometries) of the reactants, products, and any proposed intermediates. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G). For instance, in a study of 2,4,6-trinitrophenylbenzoate derivatives, the B3LYP method with a 6-31G basis set was used for geometry optimization[6].

  • Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states), vibrational frequency calculations are performed. A minimum energy structure will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Transition State Search: Locating the transition state is a critical and often challenging part of the computational study. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to find the saddle point on the potential energy surface that connects the reactants and products (or intermediates).

  • Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to verify that it correctly connects the desired reactants and products. This calculation traces the minimum energy path downhill from the transition state to the corresponding energy minima.

  • Solvation Effects: Since most reactions occur in solution, it is crucial to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the influence of the solvent on the energies of the solute molecules.

Theoretical Pathways for this compound Hydrolysis

Based on computational studies of analogous ester hydrolysis reactions, we can propose the likely theoretical pathways for the hydrolysis of this compound under neutral/basic conditions.

Base-Promoted Hydrolysis: A Stepwise Mechanism

The base-promoted hydrolysis of esters typically proceeds through a stepwise addition-elimination mechanism.[7]

G Stepwise Mechanism for Base-Promoted Hydrolysis of DNPA Reactants DNPA + OH⁻ TS1 Transition State 1 (TS1) Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (TS2) Intermediate->TS2 Leaving Group Departure Products Acetate + 2,4-Dinitrophenoxide TS2->Products

Caption: The stepwise mechanism for the base-promoted hydrolysis of this compound.

In this pathway, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the 2,4-dinitrophenoxide anion to yield the acetate and the phenoxide. Computational studies would focus on calculating the energies of the transition states (TS1 and TS2) and the tetrahedral intermediate to determine the rate-determining step.

Water-Mediated Hydrolysis: Concerted vs. Stepwise

In neutral hydrolysis, water acts as the nucleophile. Due to the weaker nucleophilicity of water compared to hydroxide, the reaction is slower. Theoretical studies on similar systems have explored both concerted and stepwise pathways.

G Possible Pathways for Neutral Hydrolysis of DNPA cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway Reactants_C DNPA + H₂O TS_C Concerted Transition State Reactants_C->TS_C Products_C Acetic Acid + 2,4-Dinitrophenol TS_C->Products_C Reactants_S DNPA + H₂O TS1_S Transition State 1 Reactants_S->TS1_S Intermediate_S Tetrahedral Intermediate TS1_S->Intermediate_S TS2_S Transition State 2 Intermediate_S->TS2_S Products_S Acetic Acid + 2,4-Dinitrophenol TS2_S->Products_S

Caption: Plausible concerted and stepwise pathways for the neutral hydrolysis of DNPA.

Computational modeling can help distinguish between these pathways by comparing the activation barriers for the concerted transition state versus the stepwise pathway. The inclusion of additional water molecules acting as catalysts (proton relays) is often necessary to obtain realistic activation energies.

Quantitative Data

ParameterValueConditionsReference
Neutral Hydrolysis
Rate Constant (k_N)4.4 x 10⁻⁵ s⁻¹22.5°C[8]
Activation Energy (E_a)78.6 kJ/mol[8]
Base-Enhanced Hydrolysis
Rate Constant (k_B)Varies with pH22.5°C[8]

For comparison, theoretical studies on the hydrolysis of other esters, such as triacetin, have reported activation energies in the range of 7-15 kcal/mol in the solution phase, as determined by DFT calculations.[3] It is important to note that direct comparison is challenging due to differences in the ester structure, reaction conditions, and computational methods.

Conclusion

Theoretical calculations offer invaluable insights into the reactivity of molecules like this compound. By employing methods such as Density Functional Theory, researchers can elucidate complex reaction mechanisms, identify transition states, and quantify activation energies. While a dedicated, comprehensive computational study on this compound is yet to be widely published, the principles derived from theoretical investigations of analogous ester systems, coupled with existing experimental data, provide a robust framework for understanding its reactivity. The key to DNPA's high reactivity lies in the exceptional stability of the 2,4-dinitrophenoxide leaving group, a feature that can be rationalized and quantified through computational chemistry. Future theoretical studies are encouraged to provide a more detailed and quantitative picture of the reaction dynamics of this important chemical probe.

References

Historical Applications of 2,4-Dinitrophenyl Acetate in Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dinitrophenyl acetate (B1210297) (DNPA) is a chemical compound that has historically served as a valuable tool in the field of biochemistry, primarily as a chromogenic substrate for the study of enzyme kinetics. While its structural relative, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), famously known as Sanger's reagent, was pivotal in protein sequencing, the applications of DNPA have been more specifically focused on the characterization of esterase activity. This technical guide provides an in-depth overview of the historical applications of 2,4-Dinitrophenyl acetate in biochemistry, with a focus on its use in enzyme assays, including quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes.

Primary Application: A Chromogenic Substrate for Enzyme Kinetics

The principal historical application of this compound in biochemistry has been as a substrate for monitoring the activity of various esterases, most notably chymotrypsin (B1334515). The utility of DNPA in these assays stems from the properties of its hydrolysis product, 2,4-dinitrophenolate (B1223059). Upon enzymatic cleavage of the ester bond in DNPA, the colorless substrate is converted into acetate and the intensely yellow-colored 2,4-dinitrophenolate anion. The concentration of this colored product can be easily and continuously monitored using a spectrophotometer at a wavelength of approximately 400 nm, providing a direct measure of the rate of the enzymatic reaction.[1]

This application became particularly prominent in the mid-20th century with the advancement of stopped-flow kinetics, a technique that allows for the study of rapid biochemical reactions. The hydrolysis of DNPA by sodium hydroxide (B78521) has been used as a standard reaction to test the performance of fast kinetic instruments since 1969.[1]

Quantitative Data on the Hydrolysis of this compound

The rate of hydrolysis of this compound is dependent on factors such as pH and temperature. The following table summarizes kinetic data for the hydrolysis of DNPA under various conditions, providing a baseline for its chemical stability and reactivity.

ConditionRate Constant (k)Temperature (°C)Reference
pH 5.02.65 x 10⁻³ min⁻¹ (pseudo-first-order)22.5[2]
pH 8.53.06 x 10⁻² min⁻¹ (pseudo-first-order)22.5[2]
Neutral Hydrolysis (kN)4.4 x 10⁻⁵ s⁻¹22.5[2]
Neutral Hydrolysis (kN)3.1 x 10⁻⁵ s⁻¹17.7[2]
Neutral Hydrolysis (kN)5.2 x 10⁻⁵ s⁻¹25.0[2]
Neutral Hydrolysis (kN)7.5 x 10⁻⁵ s⁻¹30.0[2]
0.25 M NaOH5.81 s⁻¹ (first-order)Not Specified[1]

Experimental Protocols

Enzymatic Assay of Chymotrypsin using this compound

This protocol describes a typical experiment to determine the kinetic parameters of chymotrypsin using DNPA as a substrate.

Materials:

  • α-Chymotrypsin solution of known concentration (e.g., in 1 mM HCl)

  • This compound (DNPA) stock solution (e.g., in a minimal amount of a suitable organic solvent like acetonitrile (B52724) and then diluted in buffer)

  • Phosphate (B84403) buffer (0.05 M, various pH values to study pH dependence)

  • Spectrophotometer capable of measuring absorbance at 400 nm

  • Stopped-flow apparatus (for rapid kinetic measurements) or standard cuvettes

  • Thermostatted cell holder to maintain constant temperature

Procedure:

  • Preparation of Reagents:

    • Prepare a series of DNPA solutions of varying concentrations in the desired phosphate buffer. The final concentration of the organic solvent should be kept low to avoid affecting enzyme activity.

    • Prepare a working solution of α-chymotrypsin in the same buffer. The enzyme concentration should be chosen to ensure a measurable rate of reaction.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 400 nm.

    • Equilibrate the instrument and the reaction buffer to the desired temperature (e.g., 25 °C).

  • Kinetic Measurement (Standard Assay):

    • To a cuvette, add the appropriate volume of phosphate buffer and the DNPA solution.

    • Initiate the reaction by adding a small volume of the α-chymotrypsin solution.

    • Immediately start recording the absorbance at 400 nm over time.

  • Kinetic Measurement (Stopped-Flow):

    • Load one syringe of the stopped-flow apparatus with the DNPA solution and the other with the α-chymotrypsin solution.

    • Rapidly mix the two solutions and initiate data acquisition, recording the change in absorbance at 400 nm over a short time scale (milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction (v₀) from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per unit time.

    • To convert the change in absorbance to the concentration of 2,4-dinitrophenolate, the molar extinction coefficient (ε) of 2,4-dinitrophenolate under the specific assay conditions is required.

    • Plot the initial rates against the substrate (DNPA) concentrations to determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.

Visualizing the Biochemical Process

Enzymatic Hydrolysis of this compound by Chymotrypsin

The following diagram illustrates the key steps in the chymotrypsin-catalyzed hydrolysis of this compound. The reaction proceeds via a two-step "ping-pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.

Enzymatic_Hydrolysis_of_DNPA E_S Enzyme-Substrate Complex (Chymotrypsin-DNPA) Acyl_E Acyl-Enzyme Intermediate (Acetyl-Chymotrypsin) E_S->Acyl_E Fast DNP 2,4-Dinitrophenolate (Yellow Product) E_S->DNP Release Chymotrypsin2 Regenerated Chymotrypsin Acyl_E->Chymotrypsin2 Slow (Rate-limiting) Acetate Acetate Acyl_E->Acetate Release DNPA This compound DNPA->E_S Chymotrypsin1 Chymotrypsin (Active Site Serine) Chymotrypsin1->E_S H2O Water H2O->Acyl_E

Chymotrypsin-catalyzed hydrolysis of DNPA.
Workflow for Kinetic Analysis

The following diagram outlines the general workflow for studying enzyme kinetics using this compound as a substrate.

Kinetic_Analysis_Workflow A Prepare Reagents (Buffer, DNPA solutions, Enzyme solution) B Set up Spectrophotometer (Wavelength = 400 nm, Temperature control) A->B C Initiate Reaction (Mix enzyme and substrate) B->C D Monitor Absorbance Change over Time C->D E Calculate Initial Reaction Rate (v₀) D->E F Repeat for Different Substrate Concentrations E->F G Plot v₀ vs. [Substrate] F->G H Determine Kinetic Parameters (Kₘ, Vₘₐₓ) G->H

Workflow for enzyme kinetic analysis using DNPA.

Limited Scope of Other Historical Applications

It is important to note that while this compound has been a valuable tool in enzyme kinetics, its historical applications in other areas of biochemistry appear to be limited, especially when compared to 2,4-dinitrofluorobenzene (DNFB). The highly reactive fluorine atom in DNFB makes it an excellent reagent for labeling primary and secondary amines, which was fundamental to Sanger's method of protein sequencing. The acetate group in DNPA, being a less reactive leaving group, does not lend itself to the same broad utility in protein modification and sequencing. The available historical literature primarily focuses on the use of DNPA as a convenient substrate for esterase assays due to the chromogenic nature of its hydrolysis product.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 2,4-Dinitrophenyl Acetate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of 2,4-Dinitrophenyl acetate (B1210297) (CAS No. 4232-27-3) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Introduction to 2,4-Dinitrophenyl Acetate

This compound is a yellow to orange crystalline powder.[1] It is recognized for its reactivity with nucleophiles and is often used as a reagent in organic synthesis, particularly as an acetylating agent.[1] Like many nitroaromatic compounds, it requires careful handling due to its potential hazards. While the toxicological properties of this specific compound have not been fully investigated, its structural similarity to other dinitrophenyl compounds, such as 2,4-Dinitrophenol, suggests that it should be handled with caution.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound include potential for eye, skin, and respiratory tract irritation.[2] As with many nitro compounds, care must be taken when handling this compound as it may pose health risks, including toxicity.[1]

Emergency Overview:

  • Appearance: Yellow to orange crystalline powder.[1]

  • Potential Health Effects: May cause eye and skin irritation. May cause irritation of the digestive and respiratory tracts.[2] The toxicological properties have not been fully investigated.[2]

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C8H6N2O6[3]
Molecular Weight 226.14 g/mol [1][3]
Appearance Yellow to orange crystalline powder[1]
Melting Point 98.00 °C (371.15 K)[1]
Boiling Point 214.00 °C (487.15 K)[1]
Density 1.4450 g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents such as ethyl acetate, acetone, and benzene.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment should be employed.

  • Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

    • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

    • Use non-sparking tools to prevent ignition sources.[4]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves) and a lab coat.[2][4] Gloves must be inspected before use and changed immediately if contaminated.[4]

    • Respiratory Protection: If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

Safe Handling and Storage Procedures

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[2][4]

    • Avoid the formation of dust and aerosols.[4]

    • Wash hands thoroughly after handling.[2]

    • Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

    • Store away from incompatible materials and foodstuff containers.[4]

Generalized Experimental Protocol for Handling this compound

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to the specific requirements of the experiment.

  • Preparation:

    • Before starting any work, ensure that the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Locate the nearest eyewash station and safety shower.

    • Prepare all necessary equipment and reagents for the experiment.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • To minimize dust generation, handle the solid material carefully.

    • Use a spatula or other appropriate tool for transferring the solid.

    • Close the container immediately after use.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • If the reaction is to be heated, use a well-controlled heating source such as a heating mantle or an oil bath.

    • Ensure that the reaction is properly vented if there is a possibility of gas evolution.

  • Post-Reaction Work-up:

    • Allow the reaction mixture to cool to room temperature before proceeding with any work-up steps.

    • Handle all liquid and solid waste as hazardous.

  • Decontamination and Cleanup:

    • Wipe down the work area in the fume hood with an appropriate solvent to remove any residual contamination.

    • Properly dispose of all contaminated materials, including gloves, weighing paper, and disposable labware.

    • Wash all glassware thoroughly.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Leak Procedures

  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.

    • Place the collected material into a suitable, labeled container for disposal.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety department for assistance.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in the regular trash.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & Protocol B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh & Transfer in Fume Hood C->D E Perform Experiment D->E I Spill D->I F Decontaminate Work Area E->F J Exposure E->J G Segregate & Label Waste F->G H Dispose of Waste Properly G->H

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Note and Protocol for Continuous Enzyme Kinetic Assays Using 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl acetate (B1210297) (DNPA) is a chromogenic substrate used for the continuous kinetic analysis of various hydrolytic enzymes, particularly esterases such as lipases and proteases like chymotrypsin. The assay's principle lies in the enzymatic hydrolysis of the ester bond in the colorless DNPA substrate. This reaction releases 2,4-dinitrophenol (B41442) (DNP), which, especially under slightly alkaline conditions, forms the 2,4-dinitrophenolate (B1223059) anion. This anion exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring the increase in absorbance over time. The rate of 2,4-dinitrophenolate formation is directly proportional to the enzyme's activity, providing a straightforward and continuous method for studying enzyme kinetics and screening potential inhibitors.

Principle of the Assay

The enzymatic reaction involves the cleavage of the ester linkage in 2,4-dinitrophenyl acetate by a hydrolase. This yields acetate and 2,4-dinitrophenol. The liberated 2,4-dinitrophenol, a yellow-colored compound, allows for the continuous monitoring of the reaction progress by measuring the absorbance at a specific wavelength.

G cluster_reagents Reagents cluster_reaction Enzymatic Reaction cluster_products Products 2_4_Dinitrophenyl_acetate This compound (Colorless Substrate) Enzyme_Substrate_Complex Enzyme-Substrate Complex 2_4_Dinitrophenyl_acetate->Enzyme_Substrate_Complex Binding Enzyme Hydrolase Enzyme (e.g., Lipase, Chymotrypsin) Enzyme->Enzyme_Substrate_Complex Hydrolysis Hydrolysis Enzyme_Substrate_Complex->Hydrolysis Hydrolysis->Enzyme Regenerated 2_4_Dinitrophenol 2,4-Dinitrophenol (Yellow Product) Hydrolysis->2_4_Dinitrophenol Acetate Acetate Hydrolysis->Acetate Spectrophotometer Spectrophotometric Detection (e.g., 360-410 nm) 2_4_Dinitrophenol->Spectrophotometer Absorbance Measurement

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow

The general workflow for conducting a continuous enzyme kinetic assay using this compound involves reagent preparation, reaction initiation, and data acquisition, followed by data analysis.

G Start Start Reagent_Preparation Prepare Assay Buffer, Enzyme Stock, and Substrate Stock Solutions Start->Reagent_Preparation Reaction_Setup Pipette Buffer and Enzyme Solution into Cuvette/Plate Reagent_Preparation->Reaction_Setup Pre_incubation Pre-incubate at Desired Temperature Reaction_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Data_Acquisition Immediately Measure Absorbance Change Over Time Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Initial Velocity (v₀) and Determine Kinetic Parameters Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the enzyme kinetic assay.

Detailed Experimental Protocols

This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme.

Materials and Reagents
  • Enzyme: Purified or partially purified hydrolase (e.g., porcine pancreatic lipase, bovine α-chymotrypsin).

  • Substrate: this compound (DNPA).

  • Buffer: Appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0 for chymotrypsin; 50 mM phosphate (B84403) buffer, pH 7.0 for some lipases).

  • Organic Solvent: Acetonitrile (B52724) or DMSO to dissolve the substrate.

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements.

  • Cuvettes or Microplates: Quartz or UV-transparent disposable cuvettes/plates.

Preparation of Solutions
  • Assay Buffer: Prepare a 100 mL solution of the desired buffer at the optimal pH for the enzyme.

  • Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in a minimal amount of acetonitrile or DMSO and then dilute with the assay buffer to the final volume. Note: High concentrations of organic solvents may inhibit enzyme activity.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final concentration in the assay should be determined to provide a linear rate of absorbance change for at least 5-10 minutes.

Assay Procedure
  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the optimal wavelength for 2,4-dinitrophenolate (typically between 360 nm and 410 nm). Set the temperature to the desired value (e.g., 25°C or 37°C).

  • Reaction Mixture Preparation: In a cuvette or microplate well, add the assay buffer and the enzyme solution. The total volume should be kept constant for all assays.

  • Blank Measurement: Prepare a blank containing the assay buffer and substrate solution to account for any non-enzymatic hydrolysis of DNPA.

  • Reaction Initiation: To start the reaction, add the substrate solution to the cuvette/well containing the enzyme and buffer. Mix quickly and thoroughly.

  • Data Collection: Immediately begin recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure that the initial phase of the reaction is captured.

Data Presentation

The following table summarizes representative kinetic parameters for enzymes that can be assayed using nitrophenyl esters. Note that specific values for this compound may need to be determined experimentally.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Source
Porcine Pancreatic Lipase2,4-Dinitrophenyl butyrate---[1]
Thermomyces lanuginosus Lipasep-Nitrophenyl octanoate-1.1 U/mg-[2]
Bovine α-ChymotrypsinN-Benzoyl-L-tyrosine ethyl ester---[3]
Aspergillus niger Lipase2,4-Dinitrophenyl butyrate---[1]

Values for Km, Vmax, and kcat are highly dependent on assay conditions (pH, temperature, buffer composition) and should be determined for the specific experimental setup.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (Initial Velocity, v₀):

    • Plot absorbance versus time.

    • Determine the slope of the initial linear portion of the curve (ΔAbs/Δt).

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:

      • v₀ (M/min) = (ΔAbs/Δt) / (ε × l)

      • Where ε is the molar extinction coefficient of 2,4-dinitrophenol at the specific pH and wavelength, and l is the path length of the cuvette/well.

  • Determine Michaelis-Menten Kinetic Parameters (Km and Vmax):

    • Perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant.

    • Calculate the initial velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

Troubleshooting

IssuePossible CauseSolution
No or very low activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage.
Incorrect pH or temperatureOptimize assay conditions for the specific enzyme.
Presence of inhibitorsCheck for contaminating inhibitors in reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher initial substrate concentration.
Enzyme instabilityPerform the assay over a shorter time course; add stabilizing agents if necessary.
Product inhibitionAnalyze only the initial linear phase of the reaction.
High background absorbance Non-enzymatic hydrolysis of substrateSubtract the rate of the blank (no enzyme) from the sample rate. Prepare substrate solution fresh.
Turbidity in the sampleCentrifuge the enzyme solution before use.

References

Spectrophotometric Assay of Lipase Activity with 2,4-Dinitrophenyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. The measurement of lipase (B570770) activity is crucial in various fields, including drug discovery, diagnostics, and industrial biotechnology. This document provides a detailed protocol for a spectrophotometric assay to determine lipase activity using 2,4-Dinitrophenyl acetate (B1210297) (DNPA) as a substrate. This method offers a simple, rapid, and sensitive means to quantify lipase activity by monitoring the release of the chromogenic product, 2,4-dinitrophenol (B41442) (DNP).

Principle of the Assay

The spectrophotometric assay for lipase activity using 2,4-Dinitrophenyl acetate is based on the enzymatic hydrolysis of the substrate by lipase. Lipase cleaves the ester bond in DNPA, releasing acetic acid and 2,4-dinitrophenol. In an alkaline environment, 2,4-dinitrophenol is ionized to the 2,4-dinitrophenolate (B1223059) anion, which is a yellow-colored compound with a maximum absorbance at approximately 360 nm.[1] The rate of formation of the 2,4-dinitrophenolate anion, measured as an increase in absorbance over time, is directly proportional to the lipase activity in the sample.

The reaction can be summarized as follows:

This compound (colorless) + H₂O ---(Lipase)--> Acetic acid + 2,4-Dinitrophenol (colorless)

2,4-Dinitrophenol ---(Alkaline pH)--> 2,4-Dinitrophenolate anion (yellow)

Data Presentation

The following table summarizes key quantitative data relevant to the spectrophotometric assay of lipase activity.

ParameterValueSource/Comments
Substrate This compound (DNPA)Primary substrate for this assay.
Product (Chromophore) 2,4-Dinitrophenolate anionMeasured spectrophotometrically.
Wavelength of Max. Absorbance (λmax) ~360 nmFor 2,4-dinitrophenolate anion.[1]
Molar Extinction Coefficient (ε) of 2,4-Dinitrophenol 10,356 M⁻¹cm⁻¹At 400 nm in 50 mM sodium phosphate, pH 7.0. Note: The value at 360 nm may vary slightly. It is recommended to determine it experimentally under the specific assay conditions.
Optimal pH Range 7.0 - 8.0Dinitrophenyl esters are convenient substrates in this pH range due to the pKa of 2,4-dinitrophenol (pKa ~3.96), ensuring its ionization.[1]
Typical Temperature 37 °CCan be optimized depending on the specific lipase.
Vmax of a wild lipase with p-Nitrophenyl acetate 0.42 U/mg proteinThis value is for a related substrate and can be used as a reference point. The Vmax with DNPA may differ.

Experimental Protocols

Materials and Reagents
  • This compound (DNPA)

  • Lipase enzyme standard (e.g., from Candida rugosa or porcine pancreas)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Acetonitrile

  • 2,4-Dinitrophenol (DNP) for standard curve

  • Spectrophotometer (UV-Vis)

  • 96-well microplates or cuvettes

  • Pipettes and tips

  • Incubator or water bath

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water.

  • Substrate Stock Solution (10 mM DNPA): Dissolve 22.61 mg of this compound in 10 mL of acetonitrile. This solution should be stored at -20°C and protected from light.

  • Substrate Emulsion: To prepare the working substrate emulsion, add 1 volume of the 10 mM DNPA stock solution to 9 volumes of 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100. Vortex vigorously for 30 seconds to create a stable emulsion. This emulsion should be prepared fresh before each experiment.

  • Enzyme Solution: Prepare a stock solution of the lipase enzyme in cold Tris-HCl buffer (50 mM, pH 8.0). The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.

  • 2,4-Dinitrophenol (DNP) Standard Stock Solution (1 mM): Dissolve 18.41 mg of 2,4-Dinitrophenol in 100 mL of 50 mM Tris-HCl buffer (pH 8.0). Store at 4°C, protected from light.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer prep_substrate Prepare Substrate Emulsion prep_buffer->prep_substrate prep_enzyme Prepare Enzyme Solution prep_buffer->prep_enzyme prep_standards Prepare DNP Standards prep_buffer->prep_standards add_reagents Add Substrate and Enzyme to Plate/Cuvette prep_substrate->add_reagents prep_enzyme->add_reagents plot_std_curve Plot DNP Standard Curve prep_standards->plot_std_curve incubate Incubate at 37°C add_reagents->incubate measure_abs Measure Absorbance at 360 nm incubate->measure_abs calc_activity Calculate Lipase Activity measure_abs->calc_activity plot_std_curve->calc_activity reaction_mechanism cluster_products Products DNPA This compound Lipase Lipase DNPA->Lipase Water H₂O Water->Lipase DNP 2,4-Dinitrophenol Lipase->DNP AceticAcid Acetic Acid Lipase->AceticAcid DNP_ion 2,4-Dinitrophenolate anion (Yellow, Abs @ 360 nm) DNP->DNP_ion Alkaline pH

References

Application Notes and Protocol for Measuring Esterase Activity Using 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a diverse group of hydrolase enzymes that play critical roles in various physiological and metabolic processes, including drug metabolism and detoxification. The accurate quantification of esterase activity is fundamental in biochemical research and crucial for the development of novel therapeutics. This document provides a detailed protocol for a continuous spectrophotometric assay to determine esterase activity using the chromogenic substrate 2,4-Dinitrophenyl acetate (B1210297). The principle of this assay is based on the enzymatic hydrolysis of 2,4-Dinitrophenyl acetate by esterases, which results in the release of 2,4-dinitrophenol (B41442). This product is a yellow-colored compound that can be quantitatively measured by monitoring the increase in absorbance at or near 360 nm. The rate of 2,4-dinitrophenol formation is directly proportional to the esterase activity in the sample.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate, this compound, by an esterase. This reaction yields acetate and 2,4-dinitrophenol. At neutral or alkaline pH, 2,4-dinitrophenol forms the 2,4-dinitrophenolate (B1223059) ion, which exhibits strong absorbance around 360 nm. The rate of increase in absorbance at this wavelength is monitored over time to determine the enzymatic reaction rate.

Data Presentation

The following table summarizes typical experimental conditions and parameters for an esterase activity assay. Note that these values, largely adapted from similar assays with p-nitrophenyl esters, should be optimized for the specific enzyme and experimental setup.[1][2][3]

ParameterRecommended Value/RangeNotes
Substrate This compound---
Wavelength of Detection (λmax) ~360 nmOptimal wavelength for detecting 2,4-dinitrophenolate.[4]
Assay Buffer 50 mM Potassium Phosphate or Tris-HClThe choice of buffer can influence enzyme activity.[3]
Assay pH 7.4 - 8.0Enzyme activity is pH-dependent; optimal pH should be determined.[1][3]
Reaction Temperature 25°C or 37°CShould be kept constant throughout the assay.[3][5][6]
Substrate Stock Solution 10-100 mM in DMSO or ethanol (B145695)Prepare fresh. The final concentration of the organic solvent in the assay should be minimized to avoid enzyme inhibition.[1]
Final Substrate Concentration 100 µM - 1 mMShould be optimized based on the enzyme's Km value.
Enzyme Concentration VariableShould be sufficient to provide a linear rate of product formation for at least 5-10 minutes.
Control No-enzyme controlEssential to subtract the rate of spontaneous substrate hydrolysis.[7]

Experimental Protocol

This protocol is designed for a 96-well microplate format but can be adapted for use in a standard spectrophotometer with cuvettes.

1. Materials and Reagents

  • This compound

  • Esterase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)

  • Potassium Phosphate Buffer (50 mM, pH 7.4) or Tris-HCl Buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 360 nm and maintaining a constant temperature

2. Preparation of Reagents

  • Assay Buffer: Prepare 50 mM Potassium Phosphate buffer and adjust the pH to 7.4 with 1 M KOH, or prepare 50 mM Tris-HCl and adjust the pH to 8.0 with 1 M HCl.

  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO or ethanol to make a 10 mM stock solution. Store this solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a dilution of the esterase-containing sample in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.

3. Assay Procedure

  • Set up the microplate:

    • Add Assay Buffer to each well.

    • Add the enzyme solution to the 'Test' wells.

    • Add the same volume of assay buffer (without enzyme) to the 'Control' wells. This will be used to measure the rate of non-enzymatic hydrolysis of the substrate.

    • The total volume in each well before adding the substrate should be 180 µL.

  • Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add 20 µL of the this compound stock solution (or a working dilution) to each well to initiate the reaction. The final volume in each well will be 200 µL. Mix gently by pipetting or using the plate reader's shaking function.

  • Kinetic Measurement: Immediately place the microplate in the pre-warmed microplate reader. Measure the increase in absorbance at 360 nm every 30 seconds for a total of 10-15 minutes.

4. Data Analysis

  • Calculate the rate of reaction: Plot absorbance at 360 nm versus time (in minutes) for each well. Determine the rate of reaction (ΔAbs/min) from the initial linear portion of the curve for both the 'Test' and 'Control' samples.

  • Correct for non-enzymatic hydrolysis: Subtract the rate of the 'Control' from the rate of the 'Test' to obtain the true enzyme-catalyzed rate.

    • Corrected Rate (ΔAbs/min) = Rate(Test) - Rate(Control)

  • Calculate Esterase Activity: Use the Beer-Lambert law to calculate the enzyme activity.

    • Activity (µmol/min/mL) = (Corrected Rate (ΔAbs/min) * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    Where:

    • ε (Molar extinction coefficient of 2,4-dinitrophenol): This needs to be determined experimentally under the specific assay conditions (pH, buffer). A standard curve of known concentrations of 2,4-dinitrophenol should be prepared to determine ε.

    • Path Length: For a standard 96-well plate, this is typically calculated based on the volume in the well.

5. Unit Definition

One unit of esterase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound to 2,4-dinitrophenol and acetate per minute at a specific pH and temperature.[5][6]

Visualization of the Experimental Workflow

Esterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Substrate Stock (2,4-DNPA) - Enzyme Dilution Plate Set up 96-well Plate: - Add Buffer - Add Enzyme (Test) - Add Buffer (Control) Reagents->Plate Preincubation Pre-incubate Plate at Reaction Temperature Plate->Preincubation Initiate Initiate Reaction: Add Substrate Preincubation->Initiate Measure Kinetic Measurement: Read Absorbance at 360 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Rate Calculate Reaction Rate (ΔAbs/min) Plot->Rate Correct Correct for Spontaneous Hydrolysis Rate->Correct Activity Calculate Esterase Activity Correct->Activity

Caption: Workflow for the spectrophotometric measurement of esterase activity.

References

Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors using 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical component in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel enzyme inhibitors. A key element of a successful HTS campaign is a robust and cost-effective assay. This document provides detailed application notes and protocols for the use of 2,4-Dinitrophenyl acetate (B1210297) as a chromogenic substrate in HTS assays designed to identify inhibitors of hydrolytic enzymes, such as esterases and lipases.

The assay principle is based on the enzymatic hydrolysis of the colorless substrate, 2,4-Dinitrophenyl acetate, which releases 2,4-dinitrophenol (B41442). Under alkaline conditions, 2,4-dinitrophenol forms the 2,4-dinitrophenolate (B1223059) anion, a yellow-colored product that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of hydrolysis decreases, resulting in a reduced colorimetric signal. This method is adaptable to microplate formats, making it suitable for automated HTS.

Principle of the Assay

The enzymatic reaction involves the cleavage of the ester bond in this compound by a hydrolase, yielding acetate and 2,4-dinitrophenol. The liberated 2,4-dinitrophenol, in a buffer with a pH above its pKa, ionizes to the yellow 2,4-dinitrophenolate anion, which strongly absorbs light at a specific wavelength. The enzymatic activity is monitored by measuring the increase in absorbance over time. A reduction in the rate of absorbance increase in the presence of a test compound indicates potential inhibitory activity.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition This compound This compound Enzyme Enzyme This compound->Enzyme Substrate 2,4-Dinitrophenol 2,4-Dinitrophenol Enzyme->2,4-Dinitrophenol Product Acetate Acetate Enzyme->Acetate Product Inhibitor Inhibitor Enzyme_Inhibition Inhibitor->Enzyme_Inhibition Inhibited_Enzyme Enzyme-Inhibitor Complex No_Reaction No Reaction Inhibited_Enzyme->No_Reaction Enzyme_Inhibition->Inhibited_Enzyme 2,4-Dinitrophenyl Acetate_Inhibition This compound 2,4-Dinitrophenyl Acetate_Inhibition->Inhibited_Enzyme

Caption: Principle of the chromogenic enzyme inhibition assay.

Materials and Reagents

  • Enzyme: Purified hydrolytic enzyme (e.g., esterase, lipase).

  • Substrate: this compound (DNPA).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. The optimal pH may vary depending on the enzyme.

  • Solvent for Substrate and Compounds: Dimethyl sulfoxide (B87167) (DMSO).

  • Positive Control: A known inhibitor for the target enzyme (e.g., physostigmine (B191203) for acetylcholinesterase).

  • Microplates: 96- or 384-well clear, flat-bottom microplates.

  • Microplate Reader: Capable of measuring absorbance at or near 405 nm.

Experimental Protocols

Preparation of Reagents
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -80°C. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 15-20 minutes.

  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in 100% DMSO. Store at -20°C, protected from light.

  • Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in 100% DMSO in separate microplates. For a primary screen, a single concentration (e.g., 10 µM) is often used.

High-Throughput Screening (HTS) Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Volumes can be scaled down for 384-well plates.

HTS_Workflow Start Start Dispense_Buffer Dispense Assay Buffer to all wells Start->Dispense_Buffer Add_Compounds Add Test Compounds, Positive Control, and Vehicle (DMSO) to wells Dispense_Buffer->Add_Compounds Add_Enzyme Add Enzyme Solution to all wells except 'No Enzyme' control Add_Compounds->Add_Enzyme Pre_incubation Pre-incubate plate (e.g., 15 min at 37°C) Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction by adding Substrate Solution Pre_incubation->Add_Substrate Kinetic_Read Measure absorbance at 405 nm in kinetic mode (e.g., every 30s for 20 min) Add_Substrate->Kinetic_Read Data_Analysis Calculate reaction rates (Vmax) and % Inhibition Kinetic_Read->Data_Analysis IC50_Determination For 'hits', perform dose-response experiments to determine IC50 values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: High-throughput screening experimental workflow.

  • Plate Setup:

    • Blank (No Enzyme): 100 µL Assay Buffer + 2 µL DMSO + 98 µL Assay Buffer.

    • Negative Control (100% Activity): 98 µL Assay Buffer + 2 µL DMSO + 100 µL Enzyme Solution.

    • Positive Control: 98 µL Assay Buffer + 2 µL of known inhibitor in DMSO + 100 µL Enzyme Solution.

    • Test Compound: 98 µL Assay Buffer + 2 µL of test compound in DMSO + 100 µL Enzyme Solution.

  • Assay Procedure: a. To the appropriate wells of a 96-well plate, add 98 µL of Assay Buffer. b. Transfer 2 µL of the test compounds, positive control, or DMSO (for the negative control) from the compound plate to the assay plate. c. Add 100 µL of the enzyme working solution to all wells except the blank wells. For the blank wells, add 100 µL of Assay Buffer. d. Mix the plate gently on an orbital shaker for 30 seconds. e. Pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding. f. Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically at or below the Km value). g. Initiate the enzymatic reaction by adding 100 µL of the substrate working solution to all wells. h. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at the optimal temperature. Record measurements every 30 seconds for 20 minutes.

Data Analysis
  • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Vmax of test compound - Vmax of blank) / (Vmax of negative control - Vmax of blank)] x 100%

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

  • Determine the IC50 value for hit compounds by performing dose-response experiments with a range of inhibitor concentrations. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Data Presentation

The following table presents representative data for the inhibition of a hypothetical esterase by a series of compounds, as determined by the this compound assay.

Compound ID% Inhibition at 10 µMIC50 (µM)
Positive Control 95.2 ± 2.10.05 ± 0.01
Compound A 85.7 ± 4.51.2 ± 0.3
Compound B 12.3 ± 3.1> 100
Compound C 62.1 ± 5.88.7 ± 1.5
Compound D 91.4 ± 2.90.5 ± 0.1

Note: The data presented in this table is for illustrative purposes only and does not represent results from a specific experimental study.

Troubleshooting

IssuePossible CauseSolution
High background signal in blank wells Spontaneous hydrolysis of this compound.Prepare fresh substrate solution. Ensure the pH of the assay buffer is not excessively high.
Low signal-to-noise ratio Insufficient enzyme activity or substrate concentration.Optimize enzyme and substrate concentrations. Ensure the microplate reader is set to the correct wavelength.
High variability between replicate wells Inaccurate pipetting or incomplete mixing.Use calibrated pipettes. Ensure thorough mixing after each reagent addition.
False positives Compound precipitates, has intrinsic color, or interferes with the assay components.Visually inspect wells for precipitation. Run a counterscreen without the enzyme to identify compounds that absorb at 405 nm.

Conclusion

The this compound-based assay provides a simple, robust, and cost-effective method for the high-throughput screening of inhibitors of hydrolytic enzymes. Its colorimetric readout is amenable to standard laboratory equipment and automation, making it a valuable tool in the early stages of drug discovery. Careful optimization of assay conditions and appropriate data analysis are crucial for the successful identification and characterization of novel enzyme inhibitors.

Application Notes and Protocols for Stopped-Flow Kinetic Analysis of Enzyme Reactions with 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Stopped-flow spectroscopy is a powerful technique for elucidating the mechanisms of rapid enzymatic reactions, providing insights into pre-steady-state kinetics, including the rates of substrate binding, product release, and conformational changes. This document provides detailed application notes and protocols for the stopped-flow kinetic analysis of enzyme reactions using 2,4-Dinitrophenyl acetate (B1210297) (DNPA) as a chromogenic substrate.

DNPA is an effective substrate for a variety of esterolytic enzymes, particularly serine proteases. The enzymatic hydrolysis of the colorless DNPA yields acetate and the yellow-colored 2,4-dinitrophenolate (B1223059) anion, which has a distinct absorbance maximum, allowing for real-time monitoring of the reaction progress. This application note will detail the principles of the assay, provide a comprehensive experimental protocol, present kinetic data for relevant enzymes, and illustrate the underlying enzymatic pathway and experimental workflow.

Principle of the Assay

The enzymatic hydrolysis of 2,4-Dinitrophenyl acetate proceeds in two main steps, a mechanism particularly well-characterized for serine proteases like α-chymotrypsin. This two-step process involves an initial "burst" phase, corresponding to the rapid acylation of the enzyme's active site serine residue and the release of the first product, 2,4-dinitrophenolate. This is followed by a slower, steady-state phase where the acylated enzyme is hydrolyzed (deacylation) to regenerate the free enzyme and release the second product, acetate.

The reaction can be summarized as follows:

  • Acylation (Fast): E + S ⇌ E-S → E-Ac + P₁

  • Deacylation (Slow): E-Ac + H₂O → E + P₂

Where:

  • E = Enzyme

  • S = this compound (Substrate)

  • E-S = Enzyme-substrate complex

  • E-Ac = Acyl-enzyme intermediate

  • P₁ = 2,4-dinitrophenolate (Product 1, chromogenic)

  • P₂ = Acetate (Product 2)

The rapid formation of the colored 2,4-dinitrophenolate in the acylation step allows for the direct observation of the pre-steady-state kinetics using a stopped-flow instrument. By monitoring the change in absorbance over time, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined.

Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of this compound by various enzymes. It is important to note that kinetic parameters are highly dependent on the specific assay conditions, including pH, temperature, and buffer composition.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay Conditions
α-ChymotrypsinThis compound0.3955Not SpecifiedNot SpecifiedpH 7.8, 15°C[1]
SubtilisinActivated Esters (general)Not SpecifiedNot SpecifiedNot SpecifiedGeneral activity noted[2]
Platinated α-ChymotrypsinEster Substrates (general)Higher than native1-25% of nativeNot SpecifiedNot Specified[3]

Note: Comprehensive kinetic data for a wide range of proteases with this compound is not as readily available in the literature as for other substrates like p-nitrophenyl acetate. The data presented is for illustrative purposes.

Mandatory Visualization

Enzymatic Reaction Pathway

Enzymatic_Reaction_Pathway Enzymatic Hydrolysis of this compound E_S Enzyme (E) + This compound (S) ES Enzyme-Substrate Complex (E-S) E_S->ES k₁ (Binding) ES->E_S k₋₁ (Dissociation) Acyl_E Acyl-Enzyme Intermediate (E-Ac) ES->Acyl_E k₂ (Acylation - Fast) E_P2 Regenerated Enzyme (E) + Acetate (P2) Acyl_E->E_P2 k₃ (Deacylation - Slow) P1 2,4-Dinitrophenolate (P1) Acyl_E->P1 H2O H₂O H2O->Acyl_E

Caption: Serine protease-catalyzed hydrolysis of this compound.

Experimental Workflow

Experimental_Workflow Stopped-Flow Kinetic Analysis Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis Enzyme_Sol Prepare Enzyme Solution in Assay Buffer Load_Syringes Load Enzyme and Substrate Solutions into Stopped-Flow Syringes Enzyme_Sol->Load_Syringes Substrate_Sol Prepare 2,4-Dinitrophenyl Acetate Stock in Organic Solvent (e.g., Acetonitrile) Working_Substrate Dilute Substrate Stock in Assay Buffer Substrate_Sol->Working_Substrate Working_Substrate->Load_Syringes Set_Params Set Wavelength (e.g., 360 nm), Temperature, and Data Acquisition Time Load_Syringes->Set_Params Mixing Rapid Mixing of Enzyme and Substrate Set_Params->Mixing Monitor_Abs Monitor Absorbance Change Over Time Mixing->Monitor_Abs Repeat Repeat for Multiple Substrate Concentrations Monitor_Abs->Repeat Plot_Data Plot Absorbance vs. Time Repeat->Plot_Data Calc_Rates Calculate Initial Rates (v₀) from the Linear Phase Plot_Data->Calc_Rates MM_Plot Plot v₀ vs. [Substrate] Calc_Rates->MM_Plot Fit_Data Fit Data to Michaelis-Menten Equation to Determine Kₘ and Vₘₐₓ MM_Plot->Fit_Data Calc_kcat Calculate kcat from Vₘₐₓ Fit_Data->Calc_kcat

Caption: Workflow for stopped-flow kinetic analysis of an enzyme reaction.

Experimental Protocols

Materials
  • Enzyme of interest (e.g., α-chymotrypsin, subtilisin)

  • This compound (DNPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Organic solvent for stock solution (e.g., Acetonitrile or DMSO)

  • Stopped-flow spectrophotometer

  • UV-Vis spectrophotometer for concentration determination

  • Thermostatted water bath

Reagent Preparation
  • Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal value for the enzyme of interest at the desired experimental temperature. For many serine proteases, a buffer in the range of pH 7.0-8.0 is suitable.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final concentration in the stopped-flow cell will be half of the initial concentration in the syringe. The exact concentration will depend on the enzyme's activity but a starting point is typically in the low micromolar range. Determine the precise concentration of the active enzyme by active site titration if possible.

  • DNPA Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a dry organic solvent such as acetonitrile. DNPA is susceptible to hydrolysis, so prepare this solution fresh.

  • Working Substrate Solutions: Prepare a series of dilutions of the DNPA stock solution in the assay buffer. The final concentrations in the reaction cell should typically span a range from below to above the expected Km value (e.g., 0.1 x Km to 10 x Km).

Stopped-Flow Instrument Setup
  • System Preparation: Thoroughly flush the stopped-flow instrument's syringes and flow circuit with the assay buffer to remove any contaminants and to equilibrate the system.

  • Temperature Control: Set the temperature of the syringe and cell block holders using a circulating water bath to the desired experimental temperature (e.g., 25°C).

  • Wavelength Selection: Set the monochromator to the wavelength of maximum absorbance for the 2,4-dinitrophenolate anion. In neutral buffers, this is approximately 360 nm.[4]

  • Loading Syringes: Load one syringe with the enzyme solution and the other with a working substrate solution. Ensure there are no air bubbles in the syringes or tubing.

Data Acquisition
  • Blank Measurement: Perform a control experiment by mixing the substrate solution with the assay buffer (containing no enzyme) to measure the rate of spontaneous, non-enzymatic hydrolysis of DNPA. This rate should be subtracted from the enzymatic reaction rates.

  • Enzymatic Reaction: Initiate the reaction by rapidly mixing the contents of the two syringes. The instrument's software will trigger data collection simultaneously.

  • Data Collection: Record the change in absorbance at 360 nm as a function of time. The duration of data collection should be sufficient to capture both the pre-steady-state "burst" and a portion of the steady-state linear phase.

  • Multiple Measurements: For each substrate concentration, perform multiple (e.g., 3-5) replicate measurements to ensure reproducibility.

  • Varying Substrate Concentration: Repeat the experiment with the different working substrate solutions to obtain data over a range of substrate concentrations.

Data Analysis
  • Determine Initial Rates: For each substrate concentration, plot absorbance versus time. The initial rate of the steady-state reaction (v₀) is determined from the slope of the linear phase that follows the initial burst. Convert the rate of change in absorbance (ΔAbs/Δt) to the rate of product formation (in M/s) using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance

    • ε is the molar extinction coefficient of 2,4-dinitrophenolate (approximately 1.74 x 10⁴ M⁻¹cm⁻¹ at 360 nm in neutral buffer)[4]

    • c is the concentration of the product

    • l is the path length of the observation cell (typically in cm)

  • Michaelis-Menten Analysis: Plot the initial velocity (v₀) as a function of the substrate concentration ([S]).

  • Determine Kinetic Parameters: Fit the v₀ versus [S] data to the Michaelis-Menten equation using non-linear regression software:

    v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    This will yield the values for the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ).

  • Calculate kcat: The catalytic rate constant (kcat), or turnover number, can be calculated from Vₘₐₓ and the total enzyme concentration ([E]ₜ) used in the assay:

    kcat = Vₘₐₓ / [E]ₜ

  • Determine Catalytic Efficiency: The catalytic efficiency of the enzyme is given by the ratio kcat/Km.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids via Pre-Column Derivatization with 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of amino acids in various sample matrices. The protocol involves a pre-column derivatization of primary and secondary amino acids using a dinitrophenylating reagent, followed by separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is applicable for researchers, scientists, and drug development professionals requiring accurate amino acid profiling.

Introduction

The analysis of amino acids is crucial in a multitude of scientific disciplines, including proteomics, clinical diagnostics, and food science. Due to the lack of a significant chromophore in most amino acids, direct detection by UV-spectrophotometry at low concentrations is challenging. Pre-column derivatization is a widely adopted strategy to overcome this limitation, enhancing the detectability and chromatographic separation of amino acids.[1][2]

This method utilizes a dinitrophenylating reagent for the derivatization of the primary or secondary amino group of amino acids. The resulting N-2,4-dinitrophenyl (DNP) amino acid derivatives exhibit strong absorbance in the UV region, allowing for sensitive detection.[3] The derivatization reaction proceeds under alkaline conditions where the unprotonated amino group acts as a nucleophile, attacking the electron-deficient phenyl ring of the reagent. The resulting DNP-amino acids are stable and can be effectively separated by RP-HPLC.

While 2,4-dinitrofluorobenzene (DNFB) is a commonly used reagent for this purpose, this application note adapts the principles of dinitrophenylation for use with 2,4-dinitrophenyl acetate (B1210297) (DNPA).[3][4] The fundamental reaction mechanism is analogous, involving the formation of a stable DNP-amino acid derivative suitable for HPLC analysis.

Experimental Protocol

Materials and Reagents
  • Amino Acid Standards

  • 2,4-Dinitrophenyl acetate (DNPA)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetone

Equipment
  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Thermomixer or water bath

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure

1. Standard and Sample Preparation

1.1. Prepare a stock solution of amino acid standards (e.g., 1 mM) in 0.1 M HCl. 1.2. Prepare working solutions of amino acid standards by diluting the stock solution with HPLC grade water to the desired concentrations. 1.3. For proteinaceous samples, perform acid hydrolysis to liberate free amino acids prior to derivatization. 1.4. Ensure samples are free of particulate matter by centrifugation or filtration.

2. Derivatization

2.1. In a microcentrifuge tube, add 100 µL of the amino acid standard or sample solution. 2.2. Add 100 µL of 0.5 M Sodium Bicarbonate buffer to adjust the pH to alkaline conditions. 2.3. Add 400 µL of a 1% (w/v) solution of DNPA in acetone. 2.4. Vortex the mixture thoroughly. 2.5. Incubate the reaction mixture for 90 minutes at 40°C in a thermomixer or water bath.[5] 2.6. After incubation, cool the mixture to room temperature. 2.7. Acidify the reaction mixture with 2 M HCl to a pH of approximately 4 to stop the reaction.[5] 2.8. Dilute the sample with methanol as needed before injection into the HPLC system.

3. HPLC Analysis

3.1. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
  • Mobile Phase A: 0.11% TFA in water (v/v)[5]
  • Mobile Phase B: 0.11% TFA in acetonitrile (v/v)[5]
  • Flow Rate: 1.1 mL/min[5]
  • Detection Wavelength: 340 nm[5]
  • Injection Volume: 10 µL[5]
  • Column Temperature: 30°C

3.2. Gradient Elution Program:

  • A suggested starting gradient is an isocratic hold at 20% B for 2 minutes, followed by a linear gradient to 38% B over 46 minutes.[5] This should be optimized based on the specific amino acids of interest and the column used.

Data Analysis

Identify and quantify the DNP-amino acids by comparing their retention times and peak areas with those of the derivatized amino acid standards.

Quantitative Data Summary

The following table provides an example of expected performance characteristics for the analysis of DNP-amino acids. The exact values will depend on the specific HPLC system, column, and precise experimental conditions used. The data presented is based on typical results obtained with dinitrophenyl derivatization methods.

Amino Acid DerivativeExpected Elution OrderLinearity (r²)Detection Limit (pmol)
DNP-Aspartic AcidEarly>0.995-10
DNP-Glutamic AcidEarly>0.995-10
DNP-SerineEarly-Mid>0.995-10
DNP-GlycineMid>0.995-10
DNP-AlanineMid>0.995-10
DNP-ProlineMid>0.995-10
DNP-ValineMid-Late>0.995-10
DNP-LeucineLate>0.995-10
DNP-IsoleucineLate>0.995-10
DNP-PhenylalanineLate>0.995-10

Note: The elution order is generally from more polar to less polar amino acids. The detection limits are estimated based on similar dinitrophenyl derivatization methods with UV detection.[5][6]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow Sample Amino Acid Sample or Standard Hydrolysis Acid Hydrolysis (for proteins/peptides) Sample->Hydrolysis AddBuffer Add 0.5M NaHCO3 Sample->AddBuffer Hydrolysis->AddBuffer AddDNPA Add 1% DNPA in Acetone AddBuffer->AddDNPA Incubate Incubate at 40°C for 90 min AddDNPA->Incubate Acidify Acidify with 2M HCl Incubate->Acidify Inject Inject into HPLC Acidify->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection at 340 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for amino acid analysis.

reaction_mechanism AminoAcid R-CH(NH₂)-COOH Amino Acid DNP_AA R-CH(NH-C₆H₃(NO₂)₂)-COOH DNP-Amino Acid AminoAcid->DNP_AA Nucleophilic Attack DNPA (NO₂)₂-C₆H₃-O-C(O)CH₃ This compound DNPA->DNP_AA Acetate CH₃COOH Acetic Acid DNPA->Acetate Leaving Group Alkaline Alkaline pH (e.g., NaHCO₃) Alkaline->AminoAcid Deprotonates NH₂

Caption: Derivatization reaction of an amino acid.

References

Application Notes and Protocols for Peptide Mapping Sample Preparation using 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, confirming the primary structure of therapeutic proteins, and identifying post-translational modifications.[1][2][3] The process involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).[2][4] Sample preparation is a crucial step that can significantly impact the quality and reliability of the final results.[1][4] Chemical derivatization of peptides is a strategy employed to enhance detection, improve chromatographic separation, and facilitate structural elucidation.

This document provides detailed application notes and protocols for the use of 2,4-dinitrophenyl (DNP) acetate (B1210297) as a derivatizing agent in peptide mapping sample preparation. The DNP group introduces a strong chromophore, enabling sensitive UV detection of peptides. The derivatization reaction targets the primary amino groups of peptides (N-terminus and the ε-amino group of lysine (B10760008) residues). While 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, is more commonly cited for N-terminal amino acid analysis, 2,4-dinitrophenyl acetate offers a potentially milder alternative for derivatization.[5]

Principle of this compound Derivatization

This compound reacts with the free amino groups of peptides in a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the carbonyl carbon of the acetate group and leading to the formation of a stable N-DNP-peptide and acetic acid as a byproduct. This reaction is typically carried out under mild alkaline conditions to ensure the amino groups are deprotonated and thus more nucleophilic.

Application Advantages

  • Enhanced UV Detection: The dinitrophenyl group is a strong chromophore, allowing for sensitive detection of derivatized peptides using UV-Vis spectrophotometry, typically around 360-380 nm.[6][7] This is particularly useful for peptides lacking aromatic amino acids.

  • Improved Chromatographic Separation: The addition of the nonpolar DNP group can alter the hydrophobicity of peptides, potentially improving their separation in reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Potential for Quantitative Analysis: Under controlled conditions, the derivatization reaction can be driven to completion, allowing for the quantitative analysis of peptides.

Experimental Workflow for DNP-Derivatized Peptide Mapping

The overall workflow for peptide mapping incorporating this compound derivatization involves several key stages: protein denaturation, reduction, and alkylation, followed by enzymatic digestion, DNP derivatization, and finally, chromatographic separation and analysis.[4][8]

Peptide_Mapping_Workflow cluster_prep Protein Preparation cluster_digestion Peptide Generation cluster_derivatization Derivatization cluster_analysis Analysis Denaturation Denaturation Reduction Reduction Denaturation->Reduction Unfolding Alkylation Alkylation Reduction->Alkylation Preventing S-S bond reformation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Derivatization DNP Derivatization (this compound) Digestion->Derivatization Separation RP-HPLC Separation Derivatization->Separation Detection UV/MS Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Workflow for DNP-derivatized peptide mapping.

Detailed Experimental Protocols

Protocol 1: Protein Sample Preparation and Digestion

This protocol outlines the steps for preparing a protein sample for enzymatic digestion, a standard procedure in peptide mapping workflows.[1][4][8]

  • Denaturation:

    • Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-10 mg/mL.

    • Incubate at 37°C for 1-2 hours to ensure complete unfolding of the protein.[8]

  • Reduction:

    • Add dithiothreitol (B142953) (DTT) to the denatured protein solution to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 45-60 minutes to alkylate the free cysteine residues, preventing the reformation of disulfide bonds.[9]

  • Buffer Exchange and Digestion:

    • Remove the denaturation and alkylation reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0) using a desalting column or dialysis.

    • Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).

    • Incubate at 37°C for 4-16 hours.[8]

    • Stop the digestion by adding an acid, such as formic acid, to a final concentration of 0.1-1%.[8]

Protocol 2: Derivatization of Peptides with this compound

This protocol describes the derivatization of the peptide mixture obtained from Protocol 1.

  • Preparation of Reagents:

    • Derivatization Buffer: Prepare a 100 mM sodium bicarbonate buffer, pH 9.0.

    • This compound Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile (B52724). This solution should be prepared fresh.

  • Derivatization Reaction:

    • To the digested peptide sample, add an equal volume of the derivatization buffer.

    • Add the this compound solution in a 10-fold molar excess relative to the estimated amount of peptide amino groups.

    • Vortex the mixture gently and incubate at 40°C for 1 hour in the dark.

  • Reaction Quenching and Sample Cleanup:

    • Quench the reaction by adding an excess of a primary amine, such as 1 M glycine, and incubating for 15 minutes.

    • Acidify the sample with 1% trifluoroacetic acid (TFA) to a final concentration of 0.1% TFA.

    • Clean up the derivatized peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts. Elute the DNP-peptides with a solution of 70% acetonitrile in 0.1% formic acid.[10]

    • Dry the eluted sample in a vacuum centrifuge.

Protocol 3: RP-HPLC-UV/MS Analysis of DNP-Peptides

This protocol details the analysis of the derivatized peptides.

  • Sample Reconstitution:

    • Reconstitute the dried DNP-peptide sample in the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 60 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-20 µL.

  • Detection:

    • UV Detection: Monitor the eluent at 365 nm.

    • Mass Spectrometry: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode. Acquire both MS and MS/MS data for peptide identification.

Data Presentation

Quantitative data from peptide mapping experiments should be summarized for clear comparison. Below are examples of tables that can be used to present such data.

Table 1: Derivatization Efficiency of Model Peptides

Peptide SequenceDerivatization Efficiency (%)Retention Time Shift (min)
GGYR98.5 ± 1.2+ 5.2
VLVLVA99.1 ± 0.8+ 8.1
KVPQVSTPTLVEVSR95.3 ± 2.5+ 6.8
FSWGAEGQKPGFGYGGR93.8 ± 3.1+ 4.5

Table 2: Quantitative Analysis of a Specific Peptide Modification

ModificationUndivatized Peptide AreaDNP-Derivatized Peptide AreaFold Increase in Signal
Deamidation (N>D)1.2 x 10^58.5 x 10^670.8
Oxidation (M>Mox)3.5 x 10^52.1 x 10^760.0

Logical Relationships in Data Analysis

The identification of DNP-derivatized peptides relies on a logical workflow that combines chromatographic and mass spectrometric data.

Data_Analysis_Logic cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_validation Validation HPLC_UV HPLC-UV Data (Retention Time) DatabaseSearch Database Search HPLC_UV->DatabaseSearch MS1 MS1 Data (Precursor m/z) MS1->DatabaseSearch MS2 MS/MS Data (Fragment Ions) MS2->DatabaseSearch SequenceID Peptide Sequence Identification DatabaseSearch->SequenceID ModificationID Modification Site Identification SequenceID->ModificationID ManualValidation Manual Spectra Validation ModificationID->ManualValidation

Caption: Data analysis workflow for DNP-peptide identification.

Conclusion

The use of this compound for the derivatization of peptides in mapping experiments offers a valuable tool for enhancing UV detection and potentially improving chromatographic separation. The provided protocols and application notes serve as a comprehensive guide for researchers and scientists in the field of biopharmaceutical analysis. Careful optimization of the derivatization reaction and subsequent analytical conditions is essential for achieving reliable and reproducible results.

References

Application of 2,4-Dinitrophenyl Acetate in Protein Modification Studies: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of established applications and protocols for the use of 2,4-dinitrophenyl acetate (B1210297) in protein modification studies. While the compound is known in organic chemistry for its role in acyl transfer reactions, its specific use as a tool to modify proteins for functional analysis is not well-documented. Searches for detailed experimental protocols, quantitative data on modification efficiency, and its impact on protein function have not yielded substantive results. This suggests that 2,4-dinitrophenyl acetate is not a commonly employed reagent for this purpose in the research community.

In contrast, a similarly named compound, 2,4-dinitrophenylhydrazine (B122626) (DNPH) , is a widely utilized and crucial reagent in the study of protein modification, specifically for the detection and quantification of protein carbonylation, a hallmark of oxidative stress. Given the potential for confusion between these two reagents and the importance of protein carbonylation in various physiological and pathological processes, the following application notes and protocols will focus on the well-established use of DNPH.

Application Notes: Detection of Protein Carbonylation using 2,4-Dinitrophenylhydrazine (DNPH)

Introduction:

Protein carbonylation is an irreversible post-translational modification that introduces carbonyl groups (aldehydes and ketones) onto amino acid side chains, particularly proline, arginine, lysine, and threonine. This modification is often induced by oxidative stress and is implicated in aging, neurodegenerative diseases, and various other pathologies. The most common method for detecting and quantifying protein carbonylation involves the reaction of the carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable 2,4-dinitrophenylhydrazone (DNP) adduct, which can be detected and quantified spectrophotometrically or immunochemically.

Principle of the Assay:

The assay is based on the nucleophilic addition of the hydrazine (B178648) group of DNPH to the carbonyl group on the protein, followed by the elimination of a water molecule to form a DNP-hydrazone. The resulting DNP moiety can be quantified by measuring its absorbance at approximately 370 nm or by using an antibody specific for the DNP group in immunoassays like Western blotting or ELISA.

Applications:

  • Biomarker of Oxidative Stress: Measuring the level of protein carbonylation is a widely accepted method for assessing the extent of oxidative damage in biological samples.

  • Disease Research: Studying protein carbonylation provides insights into the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and atherosclerosis.

  • Drug Development: The DNPH assay can be used to screen for compounds with antioxidant properties that can mitigate protein carbonylation.

  • Aging Studies: Investigating the accumulation of carbonylated proteins helps to understand the molecular mechanisms of aging.

Quantitative Data Summary

The following table summarizes typical quantitative parameters associated with the DNPH assay for protein carbonylation.

ParameterTypical Value/RangeMethod of DeterminationNotes
Molar Extinction Coefficient of DNP-hydrazone ~22,000 M⁻¹cm⁻¹Spectrophotometry (at ~370 nm)This value is used to calculate the concentration of carbonyl groups.
Limit of Detection (Spectrophotometric) ~0.1 - 1 nmol carbonyl/mg proteinSpectrophotometryDependent on the protein concentration and path length of the cuvette.
Limit of Detection (Immunochemical) ~1 - 10 fmol carbonylWestern Blotting / ELISAOffers significantly higher sensitivity than spectrophotometric methods.
Reaction Time 15 - 60 minutesIncubationOptimal time can vary depending on the sample and reaction conditions.
DNPH Concentration 10 - 20 mMReagent PreparationHigher concentrations can lead to increased background.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Protein Carbonyls

This protocol describes the determination of protein carbonyl content in a purified protein sample or cell lysate using a spectrophotometric method.

Materials:

  • Protein sample (1-5 mg/mL)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: 10 mM DNPH in 2.5 M HCl

  • Trichloroacetic acid (TCA) solution: 20% (w/v)

  • Ethanol:Ethyl acetate (1:1, v/v) wash solution

  • Guanidine (B92328) hydrochloride solution: 6 M in 20 mM potassium phosphate, pH 2.3

  • Spectrophotometer and cuvettes

Procedure:

  • Sample Preparation: Prepare two aliquots of the protein sample. One will be the "DNPH-treated" sample, and the other will be the "HCl control".

  • DNPH Reaction: To the "DNPH-treated" sample, add an equal volume of 10 mM DNPH in 2.5 M HCl. To the "HCl control" sample, add an equal volume of 2.5 M HCl.

  • Incubation: Incubate both samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

  • Protein Precipitation: Add an equal volume of 20% TCA to both tubes. Vortex and incubate on ice for 10 minutes.

  • Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.

  • Washing: Wash the protein pellet by adding 1 mL of the ethanol:ethyl acetate solution. Vortex and centrifuge at 10,000 x g for 10 minutes. Repeat this wash step two more times to remove any unreacted DNPH.

  • Solubilization: After the final wash, discard the supernatant and allow the pellet to air dry briefly. Resuspend the pellet in 500 µL of 6 M guanidine hydrochloride solution.

  • Spectrophotometric Measurement: Measure the absorbance of the "DNPH-treated" sample at 370 nm. Use the "HCl control" as the blank.

  • Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNP-hydrazones (ε = 22,000 M⁻¹cm⁻¹).

Protocol 2: Immunochemical Detection of Carbonylated Proteins by Western Blot

This protocol allows for the sensitive detection of carbonylated proteins in a complex mixture.

Materials:

  • Protein sample (cell lysate, tissue homogenate)

  • DNPH solution: 20 mM DNPH in 10% Trifluoroacetic acid (TFA)

  • 2 M Tris-base

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-DNP antibody

  • Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

  • Chemiluminescent substrate

Procedure:

  • DNPH Derivatization: To your protein sample, add an equal volume of 20 mM DNPH in 10% TFA. Incubate at room temperature for 15 minutes.

  • Neutralization: Neutralize the reaction by adding a volume of 2 M Tris-base equal to the volume of the DNPH/TFA solution added.

  • SDS-PAGE: Separate the DNP-derivatized proteins by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DNP primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_spectrophotometric Spectrophotometric Quantification cluster_western_blot Immunochemical Detection (Western Blot) p1 Protein Sample p2 DNPH Reaction p1->p2 Add DNPH in HCl p3 TCA Precipitation p2->p3 Add TCA p4 Wash Pellet p3->p4 Centrifuge p5 Solubilize in Guanidine-HCl p4->p5 Remove unreacted DNPH p6 Measure Absorbance at 370 nm p5->p6 w1 Protein Sample w2 DNPH Derivatization w1->w2 Add DNPH in TFA w3 SDS-PAGE w2->w3 Neutralize w4 Transfer to Membrane w3->w4 w5 Immunoblotting w4->w5 Anti-DNP Antibody w6 Detection w5->w6 Chemiluminescence

Caption: Experimental workflows for the detection of protein carbonylation.

reaction_mechanism cluster_reaction DNPH Reaction with a Carbonyl Group Protein-C=O Protein-Carbonyl Intermediate Hydrazone Intermediate Protein-C=O->Intermediate + DNPH DNPH 2,4-Dinitrophenylhydrazine DNPH->Intermediate DNP-Protein DNP-Protein Adduct Intermediate->DNP-Protein - H₂O H2O H₂O Intermediate->H2O

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,4-Dinitrophenyl Acetate Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dinitrophenyl acetate (B1210297) (DNPA) enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a particular focus on low signal output.

Frequently Asked Questions (FAQs)

Q1: What is a 2,4-Dinitrophenyl acetate (DNPA) enzyme assay?

A DNPA enzyme assay is a colorimetric method used to measure the activity of esterase enzymes. The enzyme catalyzes the hydrolysis of the colorless substrate, this compound, into acetic acid and 2,4-dinitrophenol (B41442). The product, 2,4-dinitrophenol, is a yellow-colored compound that can be quantified by measuring its absorbance at a specific wavelength, typically around 400 nm. The rate of color formation is directly proportional to the enzyme's activity.

Q2: My assay is showing a very low or no signal. What are the primary reasons for this?

A low or absent signal in a DNPA assay can stem from several factors, including problems with the enzyme, substrate, assay conditions, or the measurement itself. Common causes include inactive or degraded enzyme, suboptimal substrate concentration, incorrect buffer pH, or improper plate reader settings.

Q3: How can I be sure my enzyme is active?

Enzyme activity can be compromised by improper storage, handling (such as repeated freeze-thaw cycles), or the presence of inhibitors in your sample. To verify enzyme activity, it is recommended to run a positive control with a known active enzyme sample. If the positive control also shows a low signal, the issue may lie with the assay setup or reagents rather than your specific enzyme sample.

Q4: Can the this compound substrate go bad?

Yes, DNPA is susceptible to spontaneous hydrolysis, especially in aqueous solutions with a non-neutral pH. It is crucial to prepare the substrate solution fresh before each experiment. A high background signal in your "no-enzyme" control wells can be an indicator of substrate degradation.

Q5: What is the optimal wavelength to measure the product of the DNPA assay?

The product of the enzymatic reaction, 2,4-dinitrophenol (DNP), exhibits a distinct absorbance spectrum. The optimal wavelength for measuring the formation of DNP is around 400 nm.[1] It is advisable to perform a wavelength scan of the product in your specific assay buffer to determine the precise absorbance maximum.

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to identifying and resolving the root causes of low signal in your this compound enzyme assays.

Problem Area 1: Reagents
Potential Cause Recommended Solution
Inactive or Degraded Enzyme - Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. - Run a positive control with a fresh or known active enzyme preparation to verify assay components.
Substrate Degradation - Prepare the this compound substrate solution fresh for each experiment. - Monitor the absorbance of a "no-enzyme" control; a significant increase in absorbance over time indicates spontaneous substrate hydrolysis.
Suboptimal Substrate Concentration - Perform a substrate titration to determine the optimal concentration for your enzyme. A concentration that is too low will result in a weak signal.
Incorrect Buffer pH or Ionic Strength - Verify that the buffer pH is within the optimal range for your specific enzyme's activity. - Ensure the ionic strength of the buffer is appropriate, as high salt concentrations can inhibit some enzymes.
Contaminated Reagents - Use fresh, high-quality reagents and sterile techniques to avoid microbial or chemical contamination that could inhibit the enzyme.
Problem Area 2: Assay Conditions
Potential Cause Recommended Solution
Suboptimal Temperature - Ensure the assay is performed at the optimal temperature for your enzyme. Most esterase assays are conducted at room temperature (25°C) or 37°C. - Pre-incubate all reagents at the assay temperature before initiating the reaction.
Incorrect Incubation Time - Optimize the incubation time. If the time is too short, the signal may not have had sufficient time to develop.
Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. - Prepare a master mix for the reaction components to minimize pipetting variability between wells.
Presence of Inhibitors in the Sample - If testing enzyme activity in complex samples (e.g., cell lysates), consider the presence of endogenous inhibitors. - Perform a spike-and-recovery experiment by adding a known amount of active enzyme to your sample to assess for inhibition.
Problem Area 3: Data Acquisition
Potential Cause Recommended Solution
Incorrect Plate Reader Wavelength Setting - Ensure the spectrophotometer is set to measure absorbance at the optimal wavelength for 2,4-dinitrophenol (around 400 nm).[1]
Instrument Gain/Sensitivity is Too Low - If your plate reader allows, increase the gain or sensitivity setting to amplify the signal.
Air Bubbles in Wells - Visually inspect the microplate wells for air bubbles before reading, as they can interfere with the light path and lead to inaccurate readings.
Incorrect Plate Type - For colorimetric assays, use clear, flat-bottom microplates.

Experimental Protocols

General Protocol for a this compound Esterase Assay

This protocol provides a general framework for measuring esterase activity using DNPA. It is recommended to optimize the concentrations of enzyme and substrate, as well as the incubation time, for your specific experimental conditions.

Materials:

  • Enzyme Solution: A purified or partially purified esterase preparation.

  • Substrate Stock Solution (10 mM): Dissolve 22.6 mg of this compound in 10 mL of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C and protect from light.

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

  • Microplate: 96-well, clear, flat-bottom.

  • Spectrophotometer: Capable of reading absorbance at 400 nm.

Procedure:

  • Prepare Working Solutions:

    • Dilute the Enzyme Solution to the desired concentration in cold Assay Buffer immediately before use.

    • Prepare the Substrate Working Solution by diluting the Substrate Stock Solution in Assay Buffer to the desired final concentration. Note that DNPA has limited solubility in aqueous solutions, so ensure it is fully dissolved.

  • Set up the Reaction:

    • In a 96-well microplate, add the following to each well:

      • Test Wells:

        • X µL of Assay Buffer

        • Y µL of Enzyme Solution

      • No-Enzyme Control Wells:

        • (X+Y) µL of Assay Buffer

    • The total volume in each well before adding the substrate should be consistent.

  • Initiate the Reaction:

    • Add Z µL of the Substrate Working Solution to all wells to start the reaction.

    • The final reaction volume will be (X+Y+Z) µL.

  • Incubate and Measure:

    • Immediately place the microplate in a spectrophotometer pre-set to the desired temperature (e.g., 25°C).

    • Measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • For each well, plot the absorbance at 400 nm against time.

    • Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve.

    • Subtract the rate of the "no-enzyme" control from the rate of the test wells to correct for spontaneous substrate hydrolysis.

    • The corrected rate is proportional to the enzyme activity.

Visualizations

Troubleshooting_Workflow start Low or No Signal Detected check_reagents Step 1: Verify Reagents start->check_reagents enzyme_activity Is the enzyme active? (Run positive control) check_reagents->enzyme_activity enzyme_activity->check_reagents No (Replace/check enzyme) substrate_integrity Is the substrate solution fresh? (Check no-enzyme control) enzyme_activity->substrate_integrity Yes substrate_integrity->check_reagents No (Prepare fresh substrate) buffer_conditions Is the buffer pH and concentration correct? substrate_integrity->buffer_conditions Yes buffer_conditions->check_reagents No (Prepare new buffer) check_conditions Step 2: Review Assay Conditions buffer_conditions->check_conditions Yes temperature_time Are temperature and incubation time optimal? check_conditions->temperature_time temperature_time->check_conditions No (Optimize conditions) concentrations Are enzyme and substrate concentrations optimized? temperature_time->concentrations Yes concentrations->check_conditions No (Perform titrations) check_instrument Step 3: Check Instrumentation concentrations->check_instrument Yes wavelength Is the correct wavelength set (400 nm)? check_instrument->wavelength wavelength->check_instrument No (Correct wavelength) instrument_settings Are instrument settings (e.g., gain) appropriate? wavelength->instrument_settings Yes solution_found Problem Resolved instrument_settings->solution_found Yes consult_further Consult Further Technical Support instrument_settings->consult_further No

Caption: A logical workflow for troubleshooting low signal in DNPA assays.

Enzymatic_Reaction_Pathway DNPA This compound (Colorless Substrate) Enzyme Esterase DNPA->Enzyme Binds to Products Acetic Acid + 2,4-Dinitrophenol (Yellow Product) Enzyme->Products Catalyzes Hydrolysis Measurement Measure Absorbance at 400 nm Products->Measurement

Caption: The enzymatic reaction pathway for the this compound assay.

References

how to reduce high background noise in 2,4-Dinitrophenyl acetate assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce high background noise and improve the reliability of 2,4-Dinitrophenyl acetate (B1210297) (DNPA) assays for measuring esterase activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background noise in my 2,4-Dinitrophenyl acetate (DNPA) assay?

A: The most common cause of high background is the spontaneous, non-enzymatic hydrolysis of the this compound substrate in the aqueous assay buffer. This reaction occurs even without an enzyme and produces the same colored 2,4-dinitrophenolate (B1223059) product that the assay is designed to measure. The rate of this spontaneous hydrolysis is significantly influenced by pH, increasing under basic (alkaline) conditions.[1][2]

Q2: My blank wells (containing buffer and substrate but no enzyme) show high and continuously increasing absorbance. How can I correct for this?

A: This observation is a direct result of the spontaneous hydrolysis of DNPA. To address this, you should:

  • Run Parallel Blanks: For every measurement, prepare a corresponding blank well containing all reaction components (buffer, substrate, solvent) except the enzyme.

  • Subtract the Blank: Subtract the absorbance reading of the blank from the absorbance of your enzyme-containing sample at each time point. This corrects for the non-enzymatic hydrolysis.

  • Optimize pH: Since hydrolysis is often base-catalyzed, consider lowering the buffer pH.[1][2] However, you must balance this with the optimal pH required for your specific enzyme's activity.

  • Control Temperature: Hydrolysis is temperature-dependent.[1] Performing the assay at a consistent, and if possible, lower temperature can reduce the rate of spontaneous breakdown.

Q3: How should I prepare and handle the DNPA substrate to minimize degradation?

A: Proper handling of the DNPA substrate is critical.

  • Prepare Fresh Stock Solutions: Dissolve DNPA in a dry organic solvent like methanol (B129727) or ethanol (B145695) to create a stock solution.[3] Avoid aqueous solvents for storage.

  • Minimize Time in Buffer: Prepare the final working solution of the substrate in the assay buffer immediately before starting the experiment. Add the substrate to the assay plate just before initiating the readings to minimize its exposure to aqueous conditions.

Q4: Are there alternative measurement techniques to improve the accuracy and reproducibility of my esterase assay?

A: Yes. A significant source of variability can be the pH-sensitivity of the 2,4-dinitrophenolate product's absorbance spectrum. A more robust method is to measure absorbance at the isosbestic point of the chromophore. An isosbestic point is a specific wavelength at which the absorbance of a substance remains constant, regardless of changes in pH.[3][4] Measuring at this wavelength makes the assay less sensitive to minor pH fluctuations, leading to higher accuracy and reproducibility.[3][5]

Q5: What if DNPA is simply too unstable for my experimental setup (e.g., long incubation times or high pH)? Are there more stable substrate alternatives?

A: If DNPA proves too labile, several alternatives can be considered:

  • p-Nitrophenyl Acetate (pNPA): This is a very common substrate but also suffers from instability in aqueous solutions.[6]

  • Trimethyl Lock-Based Substrates: These are engineered "pro-chromophore" substrates designed for enhanced chemical stability.[6] They undergo hydrolysis to release a chromophore like p-nitroaniline, which has the added benefit of having an absorbance spectrum that is constant from pH 4-10.[6]

  • Longer-Chain Esters: Substrates with longer fatty acid chains, such as p-nitrophenyl myristate, may be more stable but also exhibit different specificity for various lipases and esterases.[5][7]

Troubleshooting Guide: High Background Noise

The table below summarizes common causes of high background noise and provides direct solutions.

Potential Cause Recommended Solution Explanation
Spontaneous Substrate Hydrolysis 1. Run a "no-enzyme" blank for every sample and subtract its absorbance. 2. Lower the assay buffer pH, staying within the enzyme's active range.[1] 3. Reduce the incubation temperature.DNPA naturally breaks down in water, especially at higher pH and temperature. Correcting for this rate is essential for accurate results.[1][2]
Degraded Substrate Stock 1. Prepare a fresh DNPA stock solution in a dry organic solvent (e.g., methanol).[3] 2. Store the stock solution protected from light and moisture.Old or improperly stored substrate may already be partially hydrolyzed, leading to high initial background.
Interfering Compounds in Sample 1. Prepare a "sample blank" containing the sample and buffer, but without the DNPA substrate. 2. Subtract this value from your final reading.Your biological sample or test compounds may contain substances that absorb light at the same wavelength as the product, creating a false signal.[8]
pH-Dependent Product Absorbance 1. Determine and measure at the isosbestic point of 2,4-dinitrophenol (B41442) (~350-360 nm, requires empirical validation).The peak absorbance wavelength of the dinitrophenolate product can shift with small changes in pH. The isosbestic point is pH-independent, leading to more reproducible data.[3][4]

Experimental Protocols

Protocol 1: Correcting for Spontaneous Hydrolysis with a No-Enzyme Blank
  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer at the desired pH (e.g., 0.1 M Sodium Phosphate, pH 7.0).

    • Enzyme Solution: Dilute the enzyme stock to the desired working concentration in the assay buffer.

    • Substrate Solution: Prepare a stock of this compound in methanol.[3] Dilute to the final working concentration in the assay buffer immediately before use.

  • Assay Setup (e.g., in a 96-well plate):

    • Test Wells: Add the assay buffer, enzyme solution, and any test compounds.

    • Blank Wells: Add the assay buffer, an equal volume of buffer instead of the enzyme solution, and any test compounds.

  • Initiate Reaction:

    • Add the freshly prepared substrate solution to all test and blank wells to start the reaction.

  • Data Acquisition:

    • Measure the absorbance at the desired wavelength (e.g., 405 nm) over time using a plate reader.

  • Data Analysis:

    • For each time point, calculate the corrected absorbance: Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank Well)

    • Use the corrected absorbance values to determine the rate of enzymatic activity.

Protocol 2: Improving Reproducibility with Isosbestic Point Measurement

This protocol is adapted from methods used for the similar chromophore, p-nitrophenol.[3][4]

  • Determine the Isosbestic Point of 2,4-Dinitrophenol:

    • Prepare several solutions of 2,4-dinitrophenol (the product) in your assay buffer across a range of pH values (e.g., pH 6.0, 7.0, 8.0).

    • Scan the absorbance of each solution across a wavelength range (e.g., 300-500 nm).

    • The isosbestic point is the wavelength where the absorbance spectra from all pH values intersect. This is your pH-independent measurement wavelength.

  • Assay Procedure:

    • Set up the experiment as described in Protocol 1 (with both Test and Blank wells).

    • Set your spectrophotometer or plate reader to measure absorbance at the empirically determined isosbestic point.

  • Data Acquisition and Analysis:

    • Collect and analyze the data as described in Protocol 1. The measurements will be less susceptible to variations caused by minor buffer pH changes during the experiment.

Visualizations

ReactionMechanism Figure 1. Enzymatic and Spontaneous Hydrolysis of DNPA sub 2,4-Dinitrophenyl acetate (DNPA) prod 2,4-Dinitrophenolate (Colored Product) sub->prod Enzymatic Hydrolysis ace Acetate high_ph Spontaneous Hydrolysis (High pH / Temp) sub->high_ph h2o H₂O (Water) h2o->sub prod->ace enz Esterase enz->sub high_ph->prod

Caption: Figure 1. The DNPA substrate is hydrolyzed by an esterase (blue path) or spontaneously in buffer (red path) to produce a colored product.

TroubleshootingWorkflow Figure 2. Troubleshooting Workflow for High Background Noise decision decision solution solution start Start: High Background Noise n1 n1 start->n1 Check 'No-Enzyme' Control decision1 decision1 n1->decision1 Is control absorbance high and/or drifting? solution1 1. Subtract No-Enzyme Blank 2. Ensure fresh substrate is used decision1->solution1 Yes n2 Issue may be sample interference. Run 'Sample Blank' (no substrate). decision1->n2 No decision2 decision2 solution1->decision2 Is background still high after subtraction? end Problem Resolved n2->end solution2 Optimize Assay Conditions: - Lower Buffer pH - Lower Temperature decision2->solution2 Yes decision2->end No decision3 decision3 solution2->decision3 Is reproducibility still an issue? solution3 Advanced Mitigation: - Measure at Isosbestic Point - Consider Alternative Substrate decision3->solution3 Yes decision3->end No solution3->end

Caption: Figure 2. A step-by-step workflow to diagnose and resolve high background issues in DNPA assays.

References

Technical Support Center: Optimizing 2,4-Dinitrophenyl Acetate for Michaelis-Menten Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dinitrophenyl acetate (B1210297) (DNPA) in Michaelis-Menten kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for 2,4-dinitrophenyl acetate (DNPA) in a typical chymotrypsin-catalyzed reaction?

A1: The optimal concentration range for DNPA will depend on the specific experimental conditions, particularly the concentration of the enzyme (e.g., chymotrypsin). To accurately determine Michaelis-Menten constants (Km and Vmax), it is crucial to test a range of substrate concentrations both below and above the expected Km.[1] A common starting point is to prepare a series of DNPA concentrations from approximately 0.1 to 10 times the estimated Km. If the Km is unknown, a broad range from micromolar to millimolar concentrations should be tested.

Q2: My reaction rate is not linear over time. What could be the cause?

A2: Non-linear reaction rates can arise from several factors:

  • Substrate Depletion: At high enzyme concentrations or over long incubation times, a significant portion of the substrate is consumed, causing the rate to decrease. It is essential to measure the initial velocity of the reaction.[2]

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay. Chymotrypsin (B1334515), for example, can undergo autodegradation.[3] Ensure the enzyme is stored properly and consider the stability in your assay buffer.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the enzyme, slowing the reaction rate over time.

  • pH Shift: If the reaction produces or consumes protons, the pH of the buffer may change, affecting enzyme activity. Ensure you are using a buffer with sufficient capacity for the reaction.

Q3: The Vmax and Km values I calculated are not consistent across experiments. What should I check?

A3: Inconsistent Km and Vmax values often point to variability in experimental conditions. Here are critical factors to control:

  • Temperature: Enzyme activity is highly sensitive to temperature. Maintain a constant temperature throughout the experiment using a water bath or temperature-controlled cuvette holder.[4]

  • pH: The catalytic activity of enzymes like chymotrypsin is pH-dependent.[5][6] Use a calibrated pH meter and ensure the buffer is at the optimal pH for the enzyme. The optimal pH for chymotrypsin is typically around 7-9.[5]

  • Enzyme Concentration: The active concentration of your enzyme stock can vary, especially if it has been stored for a long time or subjected to freeze-thaw cycles.[3][7] Consider performing an active site titration to determine the precise concentration of active enzyme.

  • Pipetting Accuracy: Small errors in pipetting either the enzyme or substrate can lead to significant variations in the final results. Calibrate your pipettes regularly.

Q4: How does pH affect the hydrolysis of DNPA in a chymotrypsin-catalyzed reaction?

A4: The pH has a profound effect on chymotrypsin's activity due to its catalytic triad, which includes a critical histidine residue.[5] The protonation state of this histidine is crucial for its function as a general base during catalysis. The optimal pH for chymotrypsin is typically in the slightly alkaline range (around pH 7-9).[5] At acidic pH, the histidine becomes protonated and can no longer effectively facilitate the nucleophilic attack by serine, leading to a decrease in enzyme activity. At very high alkaline pH, other residues in the enzyme may become deprotonated, leading to conformational changes and loss of activity.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low enzyme activity Inactive enzymeCheck the storage conditions and age of the enzyme.[7] Prepare fresh enzyme stock solution. Consider performing an active site titration.
Incorrect buffer pHVerify the pH of your reaction buffer. The optimal pH for chymotrypsin is typically between 7 and 9.[5]
Presence of an inhibitorEnsure all glassware is clean and that no contaminating substances are present in your reagents.
High background signal (autohydrolysis) Spontaneous hydrolysis of DNPADNPA can hydrolyze spontaneously, especially at higher pH and temperatures.[10][11] Run a control reaction without the enzyme to measure the rate of autohydrolysis and subtract this from your experimental data.
Precipitate forms upon adding reagents Poor solubility of DNPA or enzymeDNPA is often dissolved in an organic solvent like acetonitrile. Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not denature the enzyme. Check the solubility of your enzyme in the chosen buffer.
Data does not fit Michaelis-Menten model Substrate inhibitionAt very high concentrations, the substrate may bind to a second, non-catalytic site on the enzyme, causing inhibition.[1] Test a wider range of substrate concentrations to see if the rate decreases at higher concentrations.
Experimental errorReview your experimental protocol for consistency in pipetting, timing, and temperature control. Ensure you are measuring the initial velocity.[12]

Experimental Protocols

Protocol 1: Determining K_m and V_max for Chymotrypsin using DNPA

This protocol outlines the steps to measure the initial reaction velocity of chymotrypsin with varying concentrations of this compound to determine the Michaelis-Menten constants.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 5 mM CaCl2 to improve stability). Store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile.
  • Reaction Buffer: Prepare the buffer to be used for the assay (e.g., 50 mM Tris-HCl, pH 8.0).

2. Assay Setup:

  • Set up a series of reactions with varying substrate concentrations. It is recommended to perform assays with substrate concentrations ranging from 0.1 * K_m to 10 * K_m.[1]
  • For each reaction, add the reaction buffer and the appropriate volume of the DNPA stock solution to a cuvette.
  • Include a "blank" or "control" reaction containing buffer and substrate but no enzyme to measure the rate of non-enzymatic hydrolysis.[10]

3. Data Acquisition:

  • Equilibrate the cuvettes to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.
  • Initiate the reaction by adding a small, fixed amount of the chymotrypsin stock solution to the cuvette. Mix quickly but gently.
  • Immediately begin monitoring the change in absorbance at a wavelength where the product, 2,4-dinitrophenolate, absorbs strongly (around 400 nm).[13][14]
  • Record the absorbance at regular time intervals (e.g., every 15 seconds) for a short period (e.g., 3-5 minutes) to determine the initial linear rate.

4. Data Analysis:

  • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per unit time to concentration per unit time using the Beer-Lambert law (A = εcl).
  • Plot the initial velocity (v₀) against the substrate concentration ([S]).
  • To determine K_m and V_max, you can use non-linear regression to fit the data directly to the Michaelis-Menten equation or use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[12][15]

Quantitative Data Summary

The following tables provide example kinetic data for the hydrolysis of this compound under different conditions.

Table 1: Kinetic Data for DNPA Hydrolysis at 22.5°C

pHInitial [DNPA] (µM)Time (min)Final [DNPA] (µM)Pseudo-first-order rate constant (k)
5.0100.075.581.5~2.65 x 10⁻³ min⁻¹
8.5100.057.617.3~3.06 x 10⁻² min⁻¹
Data adapted from kinetic studies on DNPA hydrolysis.[10][11]

Table 2: Example Michaelis-Menten Constants for Chymotrypsin-Catalyzed Hydrolysis

SubstratepHK_m (M)k_cat (s⁻¹)
p-Nitrophenyl acetate8.2(1.6 ± 0.5) x 10⁻³1.3 x 10⁻⁴
Note: This data is for a similar substrate, p-nitrophenyl trimethylacetate, illustrating typical values.[14]

Visualizations

Experimental Workflow for Michaelis-Menten Kinetics

G Figure 1: Experimental Workflow for Michaelis-Menten Kinetics cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis prep_reagents Prepare Enzyme and Substrate Stock Solutions prep_buffer Prepare Reaction Buffer prep_reagents->prep_buffer setup Set up reactions with varying [Substrate] prep_buffer->setup equilibrate Equilibrate at constant temperature setup->equilibrate initiate Initiate reaction by adding enzyme equilibrate->initiate measure Measure Absorbance vs. Time initiate->measure calc_v0 Calculate Initial Velocity (v₀) measure->calc_v0 plot Plot v₀ vs. [S] calc_v0->plot determine_km_vmax Determine Km and Vmax (e.g., Lineweaver-Burk) plot->determine_km_vmax

Caption: Figure 1: A flowchart outlining the key steps for determining Michaelis-Menten kinetic parameters.

Chymotrypsin Catalytic Mechanism (Ping-Pong)

G Figure 2: Chymotrypsin Ping-Pong Catalytic Mechanism E Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES Substrate (DNPA) binds EA Acyl-Enzyme Intermediate (E-Acyl) ES->EA Product 1 (Dinitrophenolate) released EP2 Enzyme-Product 2 Complex (EP₂) EA->EP2 Water attacks EP2->E Product 2 (Acetate) released

Caption: Figure 2: The two-stage ping-pong mechanism of chymotrypsin-catalyzed hydrolysis of DNPA.

References

Technical Support Center: Stability of 2,4-Dinitrophenyl Acetate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2,4-Dinitrophenyl acetate (B1210297) (DNPA) in experimental assays, with a specific focus on the critical role of pH in maintaining its stability.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Dinitrophenyl acetate (DNPA) and what is its primary use in assays?

This compound is a chemical compound often used as a substrate in enzyme assays, particularly for esterases. The hydrolysis of the ester bond in DNPA by an enzyme releases 2,4-dinitrophenol (B41442), a yellow-colored product that can be easily quantified using a spectrophotometer. This allows for the kinetic measurement of enzyme activity.

Q2: How does pH critically affect the stability of this compound?

The stability of DNPA is highly dependent on pH due to its susceptibility to hydrolysis.[1] The rate of this hydrolysis reaction changes significantly with pH.[2]

  • Neutral Hydrolysis: At neutral or near-neutral pH (e.g., pH 5.0), DNPA undergoes a slow, spontaneous hydrolysis.[2][3]

  • Base-Enhanced Hydrolysis: As the pH increases and the solution becomes more alkaline (e.g., pH 8.5), the rate of hydrolysis increases substantially.[2][3] This is often referred to as base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: At a pH level above 2, acid-catalyzed hydrolysis is generally considered insignificant.[2][4]

Q3: What is the recommended pH range for minimizing spontaneous DNPA hydrolysis?

To minimize spontaneous (non-enzymatic) hydrolysis and reduce background signal, it is crucial to work at a slightly acidic to neutral pH. Based on kinetic data, DNPA is significantly more stable at pH 5.0 than at pH 8.5.[2][3] Therefore, for storing the reagent or when a low background is critical, a buffer in the pH range of 4.0 to 6.0 is advisable. However, the optimal pH for an enzyme assay will be a compromise between enzyme activity and substrate stability.

Q4: How should I prepare and store DNPA solutions to ensure stability?

For maximum stability, DNPA stock solutions should be prepared in a non-aqueous solvent like acetonitrile (B52724) or DMSO. For working solutions, dilute the stock solution into a buffer at the desired pH immediately before use. Avoid storing DNPA in aqueous buffers, especially alkaline ones, for extended periods. If an aqueous solution must be stored, use a slightly acidic buffer (pH < 6.0) and keep it refrigerated and protected from light.

Troubleshooting Guide

Issue 1: High Background Absorbance or Rapid Spontaneous Hydrolysis
SymptomPossible CauseRecommended Solution
The blank (buffer + DNPA, no enzyme) shows a high or rapidly increasing absorbance at the detection wavelength.Incorrect Buffer pH: The pH of the assay buffer is too high (alkaline), causing rapid base-enhanced hydrolysis of DNPA.[2][3]Verify the pH of your buffer. If possible for your experiment, lower the assay pH. Prepare fresh buffer if there is any doubt about its pH or composition.
Prolonged Incubation/High Temperature: The assay is being run for too long or at an elevated temperature, allowing for significant spontaneous hydrolysis.Reduce the assay incubation time. If the experimental design allows, consider running the assay at a lower temperature, such as room temperature (e.g., 22.5°C).[3]
Contaminated Buffer: The buffer may contain nucleophiles (e.g., thiols) that can accelerate the hydrolysis of DNPA.[5]Prepare fresh buffer using high-purity water and reagents. Ensure glassware is thoroughly cleaned.
Degraded DNPA Stock: The DNPA stock solution may have been contaminated with water or base, leading to pre-hydrolysis.Prepare a fresh stock solution of DNPA. Visually inspect the solution; a yellow tint indicates the presence of the 2,4-dinitrophenol hydrolysis product.[5]
Issue 2: Poor Reproducibility or Inconsistent Results
SymptomPossible CauseRecommended Solution
High variability between replicate wells or between experiments.pH Fluctuation: The buffering capacity of your system is insufficient to maintain a stable pH throughout the experiment.[6]Ensure your buffer concentration is adequate for the experiment (typically 50-100 mM). Choose a buffer with a pKa value close to the desired assay pH.[6]
Temperature Variation: Samples and reagents are not at a consistent temperature at the time of measurement.Allow all reagents and samples to equilibrate to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Inconsistent Reagent Preparation: The working solution of DNPA is not prepared freshly for each experiment, leading to varying degrees of initial hydrolysis.Always prepare the aqueous DNPA working solution immediately before starting the assay.
Pipetting Inaccuracy: Small volumes of concentrated reagents can lead to errors if not pipetted accurately.Calibrate your pipettes regularly. When preparing dilutions, use serial dilutions for better accuracy.

Quantitative Data: pH-Dependent Hydrolysis of DNPA

The following table summarizes the degradation of a 100 µM solution of this compound at two different pH values at a constant temperature of 22.5°C. The data clearly illustrates the pronounced effect of pH on the stability of the compound.

Time (minutes)% DNPA Remaining (pH 5.0)% DNPA Remaining (pH 8.5)
0100.0%100.0%
4.9-88.1%
10.1-74.3%
11.097.1%-
15.4-63.6%
21.595.2%-
25.2-47.7%
30.2-41.2%
33.190.6%-
35.1-33.8%
42.690.1%-
44.0-26.6%
51.488.5%-
57.6-17.3%
60.485.0%-
68.983.6%-
75.581.5%-
Data adapted from kinetic experiments on the hydrolysis of 2,4-DNPA.[3]

Experimental Protocols

Protocol: Spectrophotometric Monitoring of DNPA Hydrolysis

This protocol provides a general method for observing the effect of pH on the stability of DNPA by monitoring the increase in absorbance from the product, 2,4-dinitrophenol.

1. Materials

  • This compound (DNPA)

  • Acetonitrile or DMSO (for stock solution)

  • Buffer A: 100 mM Sodium Acetate, pH 5.0

  • Buffer B: 100 mM Tris-HCl, pH 8.5

  • UV-Vis Spectrophotometer or microplate reader

  • Cuvettes or 96-well UV-transparent plate

2. Reagent Preparation

  • DNPA Stock Solution (10 mM): Dissolve the appropriate amount of DNPA in 100% acetonitrile or DMSO. Store this solution at -20°C, protected from light.

  • DNPA Working Solutions (100 µM): Immediately before the assay, prepare two working solutions:

    • Dilute the 10 mM DNPA stock 1:100 in Buffer A (pH 5.0).

    • Dilute the 10 mM DNPA stock 1:100 in Buffer B (pH 8.5).

3. Assay Procedure

  • Set the spectrophotometer to read absorbance at the wavelength corresponding to the 2,4-dinitrophenolate (B1223059) anion (typically ~360-410 nm, which is pH-dependent).

  • Use the respective buffers (A and B) to zero or "blank" the spectrophotometer.

  • Transfer the DNPA working solution for pH 5.0 to a cuvette or plate well.

  • Immediately begin recording the absorbance at regular intervals (e.g., every 5 minutes) for a total period of 60-90 minutes.

  • Repeat steps 2-4 for the DNPA working solution at pH 8.5, recording absorbance at shorter intervals (e.g., every 2 minutes) due to the faster reaction rate.

4. Data Analysis

  • Plot absorbance versus time for each pH condition.

  • Observe the rate of increase in absorbance. A steeper slope indicates a faster rate of hydrolysis.

  • The initial rate of spontaneous hydrolysis can be calculated from the linear portion of the curve.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis prep Reagent Preparation assay Assay Execution stock Prepare 10 mM DNPA Stock in Acetonitrile buffers Prepare Buffers (e.g., pH 5.0 & pH 8.5) stock->buffers working Prepare 100 µM DNPA Working Solutions in Buffers buffers->working blank Blank Spectrophotometer with Corresponding Buffers working->blank analysis Data Analysis measure Initiate Reaction and Start Kinetic Reading blank->measure plot Plot Absorbance vs. Time measure->plot calc Calculate Hydrolysis Rates plot->calc

Caption: Experimental workflow for monitoring DNPA stability.

logical_relationship cluster_conditions Assay pH Condition cluster_hydrolysis Dominant Hydrolysis Pathway cluster_outcome Impact on Assay DNPA This compound (DNPA) low_ph Low pH (e.g., 4.0-6.0) high_ph High pH (e.g., > 7.5) neutral Neutral Hydrolysis low_ph->neutral base Base-Enhanced Hydrolysis high_ph->base stable High Stability Low Background neutral->stable unstable Low Stability High Background base->unstable

Caption: Logical relationship between pH and DNPA assay stability.

References

interference of common buffer components with 2,4-Dinitrophenyl acetate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,4-Dinitrophenyl acetate (B1210297) (DNPA) in esterase activity assays.

Troubleshooting Guide

Encountering unexpected results in your DNPA assay? This guide will help you diagnose and resolve common issues.

Problem 1: High Background Absorbance in "No Enzyme" Control

Possible Causes & Solutions:

  • Spontaneous hydrolysis of DNPA: DNPA can spontaneously hydrolyze, especially at a pH above 7.0.

    • Solution: Prepare the DNPA stock solution fresh in an anhydrous organic solvent like acetonitrile (B52724) or DMSO. Add the substrate to the reaction mixture immediately before starting the measurement. Always include a "no enzyme" control and subtract its absorbance from all other readings.

  • Buffer interference: Some buffer components can react with DNPA or interfere with the absorbance reading of the 2,4-dinitrophenolate (B1223059) product.

    • Solution: Switch to a different buffer system. Phosphate (B84403) buffer is generally a reliable choice for esterase assays. If you must use a buffer like Tris, ensure the same concentration is present in your blank and standard curve to compensate for its effect.

Problem 2: Low or No Enzyme Activity Detected

Possible Causes & Solutions:

  • Suboptimal assay conditions: Enzyme activity is highly dependent on pH and temperature.

    • Solution: Ensure the assay buffer pH is optimal for your specific esterase. Verify the incubation temperature.

  • Enzyme inactivation: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.

  • Inhibitory components in the buffer: Your buffer may contain substances that inhibit the enzyme.

    • Solution: Refer to the table below for common interfering substances. Consider buffer exchange or dialysis of your enzyme sample.

  • Insufficient substrate concentration: The DNPA concentration may be too low to detect a significant signal.

    • Solution: Optimize the DNPA concentration. Ensure it is not the limiting factor in the reaction.

Problem 3: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions:

  • Pipetting errors: Inaccurate pipetting can lead to significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for the reaction components to minimize variability between wells.

  • Precipitation of components: The substrate or other components may be precipitating out of solution.

    • Solution: Visually inspect the wells for any precipitation. The concentration of organic solvents used to dissolve DNPA should be kept low in the final reaction volume (ideally ≤2%).

  • Temperature fluctuations: Inconsistent temperature during the assay can affect the reaction rate.

    • Solution: Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: Which buffer systems are recommended for DNPA assays?

A1: Phosphate buffers (e.g., sodium or potassium phosphate) are generally recommended for esterase assays as they are less likely to interfere with the reaction.[1][2] HEPES and Tris buffers can also be used, but it's crucial to confirm their compatibility with your specific enzyme and to include proper controls.[3][4] For some human carboxylesterases, assays in HEPES, potassium phosphate, sodium phosphate, and Tris buffers up to 100 mM have shown similar results to phosphate-buffered saline.[4]

Q2: Can Tris buffer interfere with my DNPA assay?

A2: Yes, Tris buffer has been shown to interfere with some colorimetric assays.[5] It can decrease chromophore development and contribute to the blank's color.[5] If you must use Tris, it is essential to include the same concentration in your standards and blanks to correct for this interference.[5] In some esterase assays, Tris concentrations up to 100 mM have been used without significant issues compared to other buffers like phosphate and HEPES.[4]

Q3: My DNPA substrate is dissolved in DMSO. Will this affect my assay?

A3: Organic solvents like DMSO, acetonitrile, ethanol, and methanol (B129727) are commonly used to dissolve DNPA and similar substrates.[4] However, the final concentration of the organic solvent in the reaction mixture should be kept low, ideally at 2% or less, as higher concentrations can lead to a decrease in enzyme activity.[4]

Q4: Do I need to worry about reducing agents like DTT or BME in my sample?

A4: Yes, reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) can interfere with certain biochemical assays, particularly those that rely on metal ions.[6] While their direct interference with the DNPA molecule or its hydrolyzed product is not extensively documented, it is good practice to be aware of their presence. If your protein sample requires reducing agents for stability, consider including the same concentration in your control reactions or removing them prior to the assay using methods like dialysis or desalting columns.

Q5: Can detergents like Triton X-100 or SDS affect the assay?

A5: Absolutely. Detergents can significantly interfere with enzyme assays.[6][7] They can cause protein precipitation, alter enzyme conformation, or directly interfere with the colorimetric reading.[6][7] For instance, Triton X-100 is sometimes included in assay buffers to lyse cells and release intracellular esterases.[3] If not intentionally part of the assay, their presence in your sample should be minimized. Diluting the sample or using protein precipitation methods can help remove interfering detergents.[6]

Data Presentation

Table 1: Summary of Common Buffer Components and Their Potential Interference in DNPA Assays

Buffer ComponentCommon ConcentrationPotential InterferenceMitigation Strategies
Tris 10-100 mMCan decrease chromophore development and increase blank absorbance.[5]Include the same buffer concentration in blanks and standards. Consider using an alternative buffer like phosphate.
Phosphate 50-100 mMGenerally low interference.[1] High concentrations may affect enzyme activity due to ionic strength.[2]Use at an optimal concentration for your enzyme.
HEPES 10-100 mMGenerally compatible.[3][4] Can be photo-oxidized to produce H₂O₂, which may interfere with coupled redox assays.[8]For standard DNPA assays, this is less of a concern.
Detergents (Triton X-100, SDS) 0.01-1%Can cause protein precipitation, alter enzyme activity, and interfere with absorbance readings.[6][7]Avoid if possible. If present in the sample, dilute the sample or use a protein precipitation clean-up step.
Reducing Agents (DTT, BME) 1-5 mMCan interfere with assays, particularly those involving metal ions.[6]Remove from the sample before the assay or include the same concentration in controls.
Organic Solvents (DMSO, Acetonitrile) 1-5%High concentrations (>2%) can inhibit enzyme activity.[4]Keep the final concentration in the assay as low as possible, ideally ≤2%.

Experimental Protocols

Standard DNPA Esterase Activity Assay

This protocol provides a general procedure for measuring esterase activity using DNPA. It should be optimized for your specific enzyme and experimental conditions.

Materials:

  • DNPA (2,4-Dinitrophenyl acetate)

  • Anhydrous solvent (e.g., Acetonitrile or DMSO)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • Esterase enzyme solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at or near 405 nm

Procedure:

  • Preparation of Reagents:

    • DNPA Stock Solution: Prepare a 10 mM stock solution of DNPA in anhydrous acetonitrile or DMSO. Store in small aliquots at -20°C, protected from light and moisture.

    • Working DNPA Solution: On the day of the experiment, dilute the DNPA stock solution to the desired final concentration in the Assay Buffer.

    • Enzyme Dilution: Dilute the enzyme to the desired concentration in cold Assay Buffer immediately before use.

  • Assay Setup:

    • Add the appropriate volume of Assay Buffer to each well of a 96-well plate.

    • Add the enzyme solution to the appropriate wells.

    • For the "no enzyme" control wells, add an equal volume of Assay Buffer instead of the enzyme solution.

  • Initiation of Reaction:

    • To start the reaction, add the working DNPA solution to all wells.

    • Mix the contents of the wells gently, avoiding the introduction of air bubbles.

  • Measurement:

    • Immediately place the microplate in the plate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to obtain the reaction rate. Alternatively, for an endpoint assay, incubate the plate for a fixed time at a controlled temperature and then measure the final absorbance.

  • Data Analysis:

    • Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing samples to correct for spontaneous DNPA hydrolysis.

    • Calculate the esterase activity using the Beer-Lambert law, with the molar extinction coefficient of 2,4-dinitrophenolate at the specific pH of your assay.

Visualizations

DNPA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DNPA, Enzyme) setup_plate Set up 96-well plate (Buffer, Enzyme/Control) prep_reagents->setup_plate add_dnpa Add DNPA to initiate reaction setup_plate->add_dnpa measure_abs Measure Absorbance (e.g., 405 nm) add_dnpa->measure_abs correct_bkg Correct for background hydrolysis measure_abs->correct_bkg calc_activity Calculate Esterase Activity correct_bkg->calc_activity

Caption: Workflow for a typical this compound (DNPA) esterase assay.

Troubleshooting_Logic cluster_high_bkg High Background? cluster_low_act Low/No Activity? cluster_inconsistent Inconsistent Results? start Unexpected Result check_hydrolysis Check for spontaneous DNPA hydrolysis start->check_hydrolysis Yes check_conditions Verify pH and temperature start->check_conditions No check_pipetting Review pipetting technique start->check_pipetting Maybe check_buffer_int Investigate buffer interference check_hydrolysis->check_buffer_int check_enzyme Check enzyme activity/storage check_conditions->check_enzyme check_inhibitors Screen for buffer inhibitors check_enzyme->check_inhibitors check_precip Inspect for precipitation check_pipetting->check_precip check_temp Ensure stable temperature check_precip->check_temp

Caption: Logical workflow for troubleshooting common issues in DNPA assays.

References

improving the solubility of 2,4-Dinitrophenyl acetate for kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2,4-Dinitrophenyl acetate (B1210297) (DNPA) in kinetic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on improving the solubility of DNPA for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 2,4-Dinitrophenyl acetate (DNPA)?

A1: this compound is a yellow to orange crystalline powder.[1] It is known for its reactivity with nucleophiles, making it a useful substrate for studying enzyme kinetics, particularly for esterases.[2][3] However, it is generally insoluble in water, which presents a significant challenge for aqueous biochemical assays.[1]

Q2: In which solvents is this compound soluble?

A2: DNPA exhibits good solubility in a range of organic solvents.[1] Its poor aqueous solubility is the primary difficulty in kinetic studies. A summary of its solubility is provided in the table below.

Q3: How does pH affect the stability of DNPA in aqueous solutions?

A3: this compound undergoes hydrolysis in aqueous solutions, and this reaction is pH-dependent. The rate of hydrolysis increases with pH (base-enhanced hydrolysis).[4] It is relatively more stable at an acidic pH.[4] For kinetic assays, it is crucial to prepare the substrate solution fresh and to run a no-enzyme control to account for this spontaneous hydrolysis.[5]

Q4: Why am I seeing high background absorbance in my assay even without the enzyme?

A4: High background absorbance can be due to the spontaneous, non-enzymatic hydrolysis of DNPA, which releases the chromogenic product 2,4-dinitrophenolate. This process is accelerated at higher pH values.[4] Additionally, if the substrate has precipitated out of solution, the resulting turbidity can scatter light and cause inconsistent or high absorbance readings.

Troubleshooting Guide: Solubility Issues

This guide addresses the common problem of DNPA precipitation in aqueous assay buffers.

Problem: My this compound stock or final reaction mixture is cloudy or shows visible precipitate.

This issue leads to inaccurate substrate concentration, high background noise, and non-reproducible kinetic data. The following workflow and table provide a systematic approach to resolving this problem.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting DNPA solubility issues.

G cluster_0 start Start: DNPA Precipitation Observed prep_stock 1. Prepare Concentrated Stock in 100% Organic Solvent start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock dissolve Action: Gently warm or sonicate the stock solution. check_stock->dissolve No add_to_buffer 2. Add Stock to Assay Buffer (Final organic solvent <5%) check_stock->add_to_buffer Yes dissolve->prep_stock check_final Is final solution clear? add_to_buffer->check_final optimize 3. Optimize Co-Solvent and Concentration check_final->optimize No success Success: Proceed with Assay check_final->success Yes test_solvents Action: Test alternative co-solvents (e.g., Acetonitrile (B52724), Methanol). Maintain final %. optimize->test_solvents reduce_dnpa Action: Lower the final DNPA concentration in the assay. optimize->reduce_dnpa fail Issue Persists: Consider alternative substrate or assay system. optimize->fail test_solvents->add_to_buffer reduce_dnpa->add_to_buffer

Caption: Troubleshooting workflow for resolving DNPA precipitation.

Data Presentation: Solubility & Co-Solvent Comparison

The tables below summarize the solubility of DNPA in various solvents and provide a starting point for selecting an appropriate co-solvent for your assay.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterInsoluble / Very Slightly Soluble[1]
AcetoneSoluble[1]
Ethyl AcetateSoluble[1]
BenzeneSoluble[1]
MethanolSoluble[3][6]
AcetonitrileSoluble[7]
DMSOSoluble[8]

Note: "Soluble" indicates that the compound can be dissolved to concentrations typically required for preparing stock solutions for kinetic assays.

Table 2: Co-Solvent Recommendations for Aqueous Buffers

Co-SolventRecommended Starting Final Conc. (%)ProsCons
DMSO 1 - 5%High solubilizing power.Can inhibit some enzymes at >1-2%.
Acetonitrile 1 - 5%Less likely to interfere with enzymatic reactions compared to DMSO.Can cause protein precipitation at higher concentrations.
Methanol 1 - 5%Volatile, can be removed if necessary.Can act as a substrate for some enzymes (transesterification).
Ethanol 1 - 5%Generally well-tolerated by enzymes.Lower solubilizing power than DMSO or Acetonitrile.

Experimental Protocols

Protocol: Preparation of DNPA Stock and Working Solutions

This protocol provides a detailed methodology for preparing DNPA solutions to minimize precipitation.

Objective: To prepare a clear, stable working solution of DNPA in an aqueous buffer for use in a kinetic assay.

Materials:

  • This compound (DNPA) powder

  • Anhydrous (spectroscopic grade) DMSO or Acetonitrile

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.5)

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated pipettes

Methodology:

  • Prepare a High-Concentration Stock Solution (e.g., 100 mM):

    • Weigh the required amount of DNPA powder and place it in a microcentrifuge tube or glass vial.

    • Add the appropriate volume of 100% anhydrous DMSO or acetonitrile to achieve the target concentration (e.g., 100 mM).

    • Vortex vigorously for 1-2 minutes until the powder is fully dissolved. The solution should be completely clear.

    • If dissolution is slow, gently warm the solution to 30-37°C or place it in a sonicator bath for 5-10 minutes.[1]

    • Critical Step: Visually inspect the stock solution against a light source to ensure no solid particles remain.

  • Prepare the Final Working Solution:

    • Equilibrate your assay buffer to the desired experimental temperature.

    • Vortex the stock solution immediately before use.

    • Perform a serial dilution or a single dilution of the stock solution into the assay buffer to achieve the final desired DNPA concentration.

    • Critical Step: Add the DNPA stock solution to the buffer while vortexing the buffer. This rapid mixing is crucial to prevent localized high concentrations of the organic solvent, which can cause the DNPA to precipitate.

    • Ensure the final concentration of the organic co-solvent is low (ideally ≤2%, and not exceeding 5%) to avoid affecting enzyme structure and activity.[8]

    • Use the working solution immediately, as DNPA can hydrolyze over time in aqueous buffer.[5]

General Experimental Workflow Diagram

This diagram illustrates the key stages of a typical kinetic assay involving DNPA.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_buffer 1. Prepare Assay Buffer prep_working 3. Prepare DNPA Working Solution (Dilute stock into buffer) prep_buffer->prep_working prep_stock 2. Prepare DNPA Stock (in 100% Organic Solvent) prep_stock->prep_working equilibrate 5. Equilibrate Reagents and Plate to Assay Temp. prep_working->equilibrate prep_enzyme 4. Prepare Enzyme Solution prep_enzyme->equilibrate initiate 6. Initiate Reaction (Add enzyme to substrate) equilibrate->initiate measure 7. Measure Absorbance (e.g., at 360-410 nm) over time initiate->measure control 8. Subtract Control Rate (No-enzyme reaction) measure->control plot 9. Plot Data (Absorbance vs. Time) control->plot calculate 10. Calculate Initial Velocity (V₀) plot->calculate

Caption: General workflow for a kinetic assay using DNPA.

References

correcting for spontaneous hydrolysis of 2,4-Dinitrophenyl acetate in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitrophenyl acetate (B1210297) (DNPA) assays. The information provided will help you to correct for the spontaneous hydrolysis of DNPA, ensuring accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous hydrolysis of 2,4-Dinitrophenyl acetate (DNPA) and why is it a problem?

A1: Spontaneous hydrolysis is the non-enzymatic breakdown of DNPA in an aqueous solution, which produces 2,4-dinitrophenolate (B1223059), the same product as the enzymatic reaction. This is problematic because it contributes to the measured absorbance, leading to an overestimation of the true enzymatic activity. It is crucial to measure and correct for this background reaction to obtain accurate enzyme kinetics.

Q2: What factors influence the rate of spontaneous hydrolysis of DNPA?

A2: The primary factors influencing the rate of spontaneous hydrolysis of DNPA are pH and temperature. The rate of hydrolysis increases significantly with increasing pH, particularly in alkaline conditions, due to base-catalyzed hydrolysis.[1][2][3] Higher temperatures also accelerate the rate of both spontaneous and enzyme-catalyzed reactions.[1][3][4] The choice of buffer can also have an effect, as different buffer systems have varying pH stability at different temperatures.[4][5][6][7][8][9][10]

Q3: How can I correct for the spontaneous hydrolysis of DNPA in my enzyme assay?

A3: To correct for spontaneous hydrolysis, you must run a "no-enzyme" or "substrate blank" control in parallel with your experimental samples.[11] This control contains all the reaction components (buffer, DNPA) except for the enzyme. The rate of absorbance change in the no-enzyme control is then subtracted from the rate of absorbance change in the sample containing the enzyme. This corrected rate reflects the true enzymatic activity.

Q4: Which buffer system is best for minimizing spontaneous hydrolysis of DNPA?

A4: The ideal buffer system will maintain a stable pH in the desired range for your enzyme's activity while minimizing the rate of spontaneous hydrolysis. Phosphate and Tris buffers are commonly used. However, it is important to consider the effect of temperature on the buffer's pKa. For instance, the pKa of Tris buffer is highly dependent on temperature, which can lead to significant pH shifts and affect the rate of spontaneous hydrolysis.[4][5][6][7] Phosphate buffers generally exhibit less pH change with temperature.[8][12] It is recommended to choose a buffer with a pKa close to the desired experimental pH and to verify the pH at the experimental temperature.

Troubleshooting Guide

Issue: High background absorbance in the "no-enzyme" control.

Possible Cause Troubleshooting Steps
High pH of the reaction buffer. Verify the pH of your buffer at the experimental temperature. If possible, perform the assay at a lower pH where the enzyme is still active but spontaneous hydrolysis is reduced.
High reaction temperature. If your enzyme is stable at lower temperatures, consider running the assay at a reduced temperature to decrease the rate of spontaneous hydrolysis.
Contaminated reagents. Ensure all reagents, especially the buffer and water, are free from contaminants that could catalyze hydrolysis. Prepare fresh solutions with high-purity water.
Incorrect DNPA concentration. While less common, excessively high concentrations of DNPA could lead to a higher background. Ensure you are using the appropriate concentration for your assay.

Issue: Inconsistent or non-reproducible results after correcting for spontaneous hydrolysis.

Possible Cause Troubleshooting Steps
Inaccurate subtraction of the blank rate. Ensure that the "no-enzyme" control is treated identically to the experimental samples in terms of incubation time, temperature, and measurement parameters.
Temperature fluctuations. Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay, as small temperature changes can significantly affect reaction rates.[4]
Pipetting errors. Use calibrated pipettes and proper technique to ensure accurate and consistent addition of all reaction components.
DNPA solution instability. Prepare fresh DNPA stock solutions regularly and store them appropriately, protected from light and moisture, to prevent degradation.

Quantitative Data

The rate of spontaneous hydrolysis of this compound is highly dependent on pH and temperature. The following table summarizes the pseudo-first-order rate constants (kobs) for DNPA hydrolysis under different conditions, compiled from literature data.

pH Temperature (°C) Buffer kobs (s-1)
5.022.5Not Specified4.42 x 10-5
8.522.5Not Specified5.10 x 10-4
7.025.00.01 M PhosphateVaries with nucleophile

Data adapted from kinetic studies on DNPA hydrolysis. The rate is significantly higher at pH 8.5 compared to pH 5.0 at the same temperature, highlighting the impact of pH on spontaneous hydrolysis.[1][3]

Experimental Protocol for Correcting Spontaneous Hydrolysis

This protocol outlines the steps to accurately measure enzyme activity by correcting for the spontaneous hydrolysis of DNPA.

1. Reagent Preparation:

  • Buffer: Prepare the desired buffer (e.g., 50 mM Phosphate buffer) and adjust the pH to the optimal value for your enzyme at the intended reaction temperature.

  • DNPA Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) to create a concentrated stock solution.

  • Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer and dilute it to the desired concentration just before use.

2. Assay Setup:

  • Set up two sets of reactions in parallel in a microplate or cuvettes:

    • Sample Wells/Cuvettes: Add buffer, DNPA working solution, and enzyme solution.
    • No-Enzyme Control Wells/Cuvettes: Add buffer, DNPA working solution, and the same volume of enzyme dilution buffer (without the enzyme).

  • It is recommended to perform all reactions in triplicate.

3. Reaction and Measurement:

  • Pre-warm the reaction plate/cuvettes and all solutions to the desired experimental temperature.

  • Initiate the reaction by adding the final component (typically the enzyme or DNPA).

  • Immediately place the plate/cuvettes in a spectrophotometer set to the appropriate wavelength for 2,4-dinitrophenolate (typically around 400-420 nm).

  • Measure the absorbance at regular time intervals (e.g., every 30 seconds) for a set period, ensuring the reaction rate is linear.

4. Data Analysis:

  • Plot absorbance versus time for both the sample and the no-enzyme control reactions.

  • Determine the rate of reaction (ΔAbs/min) from the linear portion of each curve.

  • Calculate the corrected rate of the enzymatic reaction using the following formula: Corrected Rate = Rate(Sample) - Rate(No-Enzyme Control)

  • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of 2,4-dinitrophenolate to convert the corrected rate from ΔAbs/min to moles of product formed per unit time.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Buffer setup_sample Sample Wells: Buffer + DNPA + Enzyme prep_buffer->setup_sample setup_control Control Wells: Buffer + DNPA + No Enzyme prep_buffer->setup_control prep_dnpa Prepare DNPA Stock prep_dnpa->setup_sample prep_dnpa->setup_control prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_sample initiate_reaction Initiate Reaction setup_sample->initiate_reaction setup_control->initiate_reaction measure_abs Measure Absorbance vs. Time initiate_reaction->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rates Calculate Rates (ΔAbs/min) plot_data->calc_rates correct_rate Corrected Rate = Rate(Sample) - Rate(Control) calc_rates->correct_rate calc_activity Calculate Enzyme Activity correct_rate->calc_activity

Caption: Workflow for correcting for spontaneous hydrolysis of DNPA.

References

dealing with product inhibition in 2,4-Dinitrophenyl acetate based enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dinitrophenyl acetate (B1210297) (DNPA) based enzyme assays. The focus is on identifying and addressing product inhibition caused by the release of 2,4-dinitrophenolate (B1223059).

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of a DNPA-based enzyme assay?

A: In a DNPA-based enzyme assay, an enzyme (commonly an esterase like acetylcholinesterase or carboxylesterase) hydrolyzes the substrate, 2,4-dinitrophenyl acetate (DNPA), to produce acetate and 2,4-dinitrophenolate (DNP). Product inhibition occurs when the DNP product binds to the enzyme and reduces its catalytic activity. This can lead to a decrease in the reaction rate over time, resulting in non-linear progress curves and an underestimation of the true initial velocity of the reaction.

Q2: How can I tell if my enzyme is being inhibited by the 2,4-dinitrophenolate product?

A: The primary indicator of product inhibition is a deviation from linearity in the reaction progress curve (absorbance vs. time). Instead of a straight line, you will observe a curve that plateaus or bends downwards as the concentration of the DNP product increases. This effect will be more pronounced at higher substrate concentrations, where the product is generated more rapidly.

Q3: What type of inhibition does 2,4-dinitrophenolate typically cause?

A: The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can vary depending on the specific enzyme. For example, 2,4-dinitrophenol (B41442) has been shown to act as a competitive and uncompetitive inhibitor for some enzymes like ATPase. To determine the exact mechanism for your enzyme, a kinetic analysis is required where you vary the concentrations of both the substrate (DNPA) and the product inhibitor (DNP) and analyze the effect on the initial reaction rates.

Q4: At what wavelength should I monitor the formation of 2,4-dinitrophenolate?

A: The absorbance of 2,4-dinitrophenolate is highly dependent on the pH of the assay buffer. In alkaline conditions (typically pH > 8), the phenolate (B1203915) form of DNP is predominant and exhibits a strong absorbance maximum around 400-430 nm. In neutral or acidic conditions, the absorbance maximum shifts to a lower wavelength (around 360 nm) corresponding to the undissociated form. It is crucial to determine the optimal wavelength for your specific assay buffer by running a spectrum of 2,4-dinitrophenol in that buffer.

Troubleshooting Guide

Issue 1: Non-Linear Reaction Progress Curves

Symptoms:

  • The plot of absorbance versus time is a curve that flattens over time, rather than a straight line.

  • The calculated reaction rate decreases as the assay progresses.

Possible Cause:

  • Product inhibition by 2,4-dinitrophenolate.

  • Substrate depletion.

  • Enzyme instability.

Troubleshooting Workflow:

A Non-Linear Progress Curve B Is the curve linear during the initial phase? A->B C Use only the initial linear portion of the data to calculate the velocity. B->C Yes D Is substrate depletion a possibility? (Initial [S] close to Km) B->D No E Lower the initial substrate concentration or use a progress curve analysis method. D->E Yes F Run a control with enzyme and product (DNP) added at t=0. D->F No G Does the initial rate decrease with added DNP? F->G H Product inhibition is likely. See mitigation strategies. G->H Yes I Enzyme may be unstable under assay conditions. Check enzyme stability over time. G->I No

Caption: Troubleshooting workflow for non-linear reaction curves.

Issue 2: High Background Absorbance

Symptoms:

  • The absorbance reading at time zero is significantly above the blank.

  • High variability between replicate wells.

Possible Cause:

  • Spontaneous hydrolysis of DNPA.

  • Contamination of substrate or buffer with DNP.

  • Interfering substances in the sample.

Troubleshooting Steps:

  • Check Substrate Stability: Prepare a solution of DNPA in your assay buffer without the enzyme and monitor the absorbance over time at the detection wavelength. If the absorbance increases, the substrate is hydrolyzing spontaneously. Consider adjusting the pH or preparing the substrate solution fresh immediately before use.

  • Run a "No Enzyme" Control: For every experiment, include control wells that contain all reaction components except for the enzyme. This will give you the rate of non-enzymatic hydrolysis, which can be subtracted from your sample data.

  • Use High-Quality Reagents: Ensure that your DNPA and buffer components are of high purity and free from contaminating DNP.

  • Sample Interference: If you are testing inhibitors or biological samples, they may have inherent absorbance at the detection wavelength. Run controls containing the sample without the enzyme or substrate to quantify this interference.

Data Presentation: Understanding Inhibition by 2,4-Dinitrophenolate

While specific inhibition constants (Ki) for 2,4-dinitrophenolate are highly dependent on the enzyme and experimental conditions (e.g., pH, temperature, buffer composition), the following table outlines the expected effects on kinetic parameters for different types of reversible inhibition. Researchers should determine the Ki value for their specific system empirically.

Inhibition TypeEffect on VmaxEffect on apparent KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the left quadrant

Experimental Protocols

Protocol 1: Determining the Inhibition Constant (Ki) for Product Inhibition

This protocol allows for the determination of the type of inhibition and the inhibition constant (Ki) of the product, 2,4-dinitrophenolate (DNP).

Materials:

  • Purified enzyme

  • This compound (DNPA) stock solution

  • 2,4-Dinitrophenol (DNP) stock solution

  • Assay buffer

  • Microplate reader and 96-well plates

Procedure:

  • Determine the Km of DNPA:

    • Perform a substrate titration experiment by measuring the initial reaction velocity at various concentrations of DNPA (e.g., 0.1x to 10x the expected Km).

    • Keep the enzyme concentration constant.

    • Plot the initial velocity versus DNPA concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Set up the Inhibition Assay:

    • Prepare a matrix of reactions in a 96-well plate. You will vary the concentration of the substrate (DNPA) and the product inhibitor (DNP).

    • Use a range of DNPA concentrations around the determined Km (e.g., 0.5x, 1x, 2x, 5x Km).

    • For each DNPA concentration, set up reactions with different fixed concentrations of DNP (e.g., 0, 0.5x expected Ki, 1x expected Ki, 2x expected Ki). If the Ki is unknown, use a wide range of DNP concentrations.

  • Perform the Assay:

    • Add buffer, DNP, and enzyme to the wells and pre-incubate for 5-10 minutes at the assay temperature.

    • Initiate the reaction by adding the DNPA substrate.

    • Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.

  • Data Analysis:

    • Calculate the initial velocity for each reaction condition by determining the slope of the linear portion of the absorbance vs. time plot.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[DNPA]) for each concentration of DNP.

    • Analyze the pattern of the lines to determine the type of inhibition (see table above).

    • The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the DNP concentration, or by using non-linear regression to fit the velocity data directly to the appropriate inhibition equation.

Data Analysis Workflow:

A Collect initial velocity data at varying [DNPA] and [DNP] B Generate Lineweaver-Burk Plot (1/v vs 1/[S]) for each [DNP] A->B C Analyze intersection pattern of lines B->C D Competitive (Intersect on Y-axis) C->D E Non-competitive (Intersect on X-axis) C->E F Uncompetitive (Parallel lines) C->F G Fit data to the appropriate inhibition equation using non-linear regression to determine Ki. D->G E->G F->G

Caption: Workflow for determining the type and constant of inhibition.

Protocol 2: Mitigating Product Inhibition in a High-Throughput Screen

For high-throughput screening (HTS) where a full kinetic analysis is not feasible for every compound, the following steps can help minimize the impact of product inhibition.

Procedure:

  • Optimize Reaction Time:

    • Run a time course of the uninhibited reaction at a substrate concentration equal to the Km.

    • Identify the time range during which the reaction is linear (e.g., the first 5-10 minutes).

    • For the HTS, ensure that all measurements are taken within this linear range.

  • Use a Low Substrate Concentration:

    • While this will reduce the signal window, using a substrate concentration well below the Km will slow the rate of product formation and thus lessen the impact of product inhibition within the assay timeframe.

  • Consider a Coupled Enzyme Assay (if applicable):

    • If a suitable coupling enzyme is available that can rapidly consume one of the products (in this case, acetate), this can prevent the accumulation of the inhibitory product. This is a more advanced technique and requires significant development.

  • Data Correction:

    • If product inhibition cannot be avoided, it may be possible to develop a mathematical correction for the observed reaction rates based on the determined Ki and the amount of product formed. This requires a thorough characterization of the inhibition mechanism beforehand.

Technical Support Center: Refinement of 2,4-Dinitrophenyl Acetate (DNPA) Assays in Microplate Format

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining and troubleshooting 2,4-Dinitrophenyl acetate (B1210297) (DNPA) assays in a microplate format. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the acquisition of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 2,4-Dinitrophenyl acetate (DNPA) assay?

The DNPA assay is a colorimetric method used to measure the activity of esterase enzymes. The substrate, this compound, is colorless. In the presence of an esterase, it is hydrolyzed to acetic acid and 2,4-dinitrophenol (B41442) (DNP). At a neutral or alkaline pH, DNP forms a yellow-colored 2,4-dinitrophenolate (B1223059) ion, which exhibits a strong absorbance at approximately 400-410 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the esterase activity in the sample.

Q2: What are the common applications of the DNPA assay?

The DNPA assay is widely used for:

  • Determining the activity of purified esterases.

  • Screening for novel esterase enzymes.

  • Studying the kinetics of esterase inhibition.

  • Quantifying esterase activity in complex biological samples like cell lysates and tissue homogenates.

Q3: What type of microplate should I use for a DNPA assay?

For absorbance-based assays like the DNPA assay, clear, flat-bottom 96-well microplates are recommended to ensure accurate spectrophotometric readings.

Q4: How should I prepare the DNPA substrate solution?

Due to its limited solubility in aqueous solutions, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay well is low (typically ≤1%) to avoid inhibiting enzyme activity.

Q5: What is the optimal pH for a DNPA assay?

The optimal pH depends on the specific esterase being studied. Most esterases exhibit optimal activity at a neutral to slightly alkaline pH (typically pH 7.0-8.0). It is recommended to perform a pH optimization experiment to determine the ideal pH for your enzyme of interest.

Troubleshooting Guide

High background, low signal, and high variability are common issues encountered in microplate-based DNPA assays. The following guide provides a systematic approach to identifying and resolving these problems.

Problem Potential Cause Recommended Solution
High Background Signal 1. Spontaneous hydrolysis of DNPA: The substrate can slowly hydrolyze in the absence of enzyme, especially at alkaline pH.- Prepare fresh substrate solution before each experiment.- Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from all sample readings.[1]
2. Contaminated reagents: Buffers or other reagents may be contaminated with esterases or other interfering substances.- Prepare fresh buffers with high-purity water and reagents.[1]- Filter-sterilize buffers if necessary.
3. Interfering substances in the sample: Samples may contain compounds that absorb light at the same wavelength as the product.- Run a "sample blank" control containing the sample and all assay components except the DNPA substrate. Subtract this reading from the sample reading.
Low or No Signal 1. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.[1]- Run a positive control with a known active enzyme to verify assay components are working.
2. Suboptimal assay conditions: The pH, temperature, or substrate concentration may not be optimal for the enzyme.- Perform optimization experiments for pH, temperature, and substrate concentration to determine the ideal conditions for your enzyme.
3. Presence of inhibitors: The sample or buffer may contain esterase inhibitors.- If known inhibitors are present, consider sample purification steps like dialysis or gel filtration.
High Well-to-Well Variability 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.- Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
2. Temperature gradients across the plate: Uneven temperature can cause differences in reaction rates in different wells.- Pre-incubate the microplate at the desired reaction temperature to ensure uniformity.
3. Bubbles in wells: Bubbles can interfere with the light path and affect absorbance readings.- Be careful not to introduce bubbles when pipetting.- Centrifuge the plate briefly to remove any bubbles before reading.

Data Presentation: Optimization of Assay Conditions

The following tables summarize typical results from experiments to optimize DNPA assay conditions.

Table 1: Effect of pH on Esterase Activity

pHAverage Rate (mOD/min)Standard Deviation
6.05.20.4
6.58.90.6
7.015.31.1
7.518.11.3
8.016.51.2
8.512.40.9

Table 2: Effect of Substrate (DNPA) Concentration on Reaction Velocity

DNPA Concentration (mM)Initial Velocity (µM/min)
0.125.6
0.245.1
0.468.3
0.885.2
1.695.8
3.298.1

Experimental Protocols

Protocol 1: Standard DNPA Esterase Activity Assay

This protocol is a general guideline for measuring esterase activity in a 96-well microplate format. Optimization of buffer components, pH, substrate concentration, and enzyme concentration may be required for specific enzymes.

Materials:

  • This compound (DNPA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (50 mM, pH 7.4)

  • Esterase enzyme solution

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of DNPA Stock Solution (100 mM): Dissolve 22.6 mg of DNPA in 1 mL of DMSO. Store at -20°C in small aliquots.

  • Preparation of Working Reagents:

    • Assay Buffer: 50 mM Phosphate buffer, pH 7.4.

    • DNPA Working Solution: Dilute the 100 mM DNPA stock solution in Assay Buffer to the desired final concentration (e.g., for a 1 mM final concentration in a 200 µL reaction volume, prepare a 2 mM solution).

  • Assay Setup:

    • Add 100 µL of Assay Buffer to each well of the microplate.

    • Add 50 µL of the enzyme sample (or standard) to the appropriate wells.

    • Add 50 µL of the DNPA Working Solution to each well to initiate the reaction.

    • Control Wells:

      • Blank (No Enzyme): 150 µL Assay Buffer + 50 µL DNPA Working Solution.

      • Sample Blank (No Substrate): 150 µL Assay Buffer + 50 µL enzyme sample.

  • Measurement:

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 10-20 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (V) in mOD/min from the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the "No Enzyme" blank from the rates of all other wells.

    • Use the molar extinction coefficient of 2,4-dinitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹) to convert the rate from mOD/min to µmol/min/mL.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_buffer Add Assay Buffer to Wells prep_buffer->add_buffer prep_dnpa Prepare DNPA Stock (in DMSO) add_dnpa Initiate Reaction: Add DNPA Working Solution prep_dnpa->add_dnpa prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme/ Sample to Wells prep_enzyme->add_enzyme add_buffer->add_enzyme add_enzyme->add_dnpa read_plate Kinetic Read at 405 nm in Microplate Reader add_dnpa->read_plate calc_rate Calculate Rate (ΔAbs/Δtime) read_plate->calc_rate analyze Determine Enzyme Activity calc_rate->analyze

Caption: Experimental workflow for the DNPA esterase assay.

troubleshooting_logic start Problem with DNPA Assay high_bg High Background? start->high_bg low_signal Low/No Signal? high_bg->low_signal No check_spont_hydrolysis Check Spontaneous Hydrolysis (No-Enzyme Control) high_bg->check_spont_hydrolysis Yes high_var High Variability? low_signal->high_var No check_enzyme_activity Check Enzyme Activity (Positive Control) low_signal->check_enzyme_activity Yes check_pipetting Review Pipetting Technique (Use Master Mix) high_var->check_pipetting Yes end Assay Optimized high_var->end No check_reagent_contam Check Reagent Contamination (Prepare Fresh Reagents) check_spont_hydrolysis->check_reagent_contam check_sample_interf Check Sample Interference (Sample Blank) check_reagent_contam->check_sample_interf check_sample_interf->end optimize_conditions Optimize Conditions (pH, Temp, [S]) check_enzyme_activity->optimize_conditions check_inhibitors Check for Inhibitors optimize_conditions->check_inhibitors check_inhibitors->end check_temp Ensure Uniform Temperature check_pipetting->check_temp check_bubbles Remove Bubbles check_temp->check_bubbles check_bubbles->end

Caption: Troubleshooting logic for DNPA microplate assays.

References

Technical Support Center: Assaying Crude Enzyme Extracts with 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,4-Dinitrophenyl acetate (B1210297) in enzymatic assays with crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Dinitrophenyl acetate and how is it used in enzyme assays?

A1: this compound is a chromogenic substrate used to measure the activity of various hydrolytic enzymes, particularly esterases. The principle of the assay is based on the enzymatic hydrolysis of the colorless this compound to release 2,4-dinitrophenol (B41442), a yellow-colored product. The rate of formation of 2,4-dinitrophenol, which can be quantified by measuring the absorbance of light at a specific wavelength, is directly proportional to the enzyme's activity.

Q2: Why is there a high background signal in my no-enzyme control?

A2: A high background signal is a common issue and is often due to the non-enzymatic hydrolysis of this compound. This substrate is unstable in aqueous solutions, and its hydrolysis is particularly significant at alkaline pH.[1][2] Other factors that can contribute to a high background include the presence of nucleophilic compounds in your buffer (e.g., thiols) or contamination of your reagents.[2]

Q3: The color of my reaction product seems to vary even at the same concentration. Why is this happening?

A3: The absorbance spectrum of the product, 2,4-dinitrophenol, is highly dependent on the pH of the solution.[3] Small fluctuations in the pH of your assay buffer can lead to significant changes in absorbance, causing variability in your results. To circumvent this, it is recommended to either maintain strict pH control or measure the absorbance at the isosbestic point of 2,4-dinitrophenol, which is a wavelength where the absorbance is independent of pH. For the related compound p-nitrophenol, an isosbestic point has been identified at 347 nm.[4][5][6]

Q4: Can components of my crude enzyme extract interfere with the assay?

A4: Yes, crude enzyme extracts are complex mixtures that can contain various interfering substances.[7] These can include other enzymes that might degrade the substrate or your compound of interest, as well as molecules that can non-specifically inhibit the enzyme by forming aggregates.[7] Additionally, colored compounds in the extract can interfere with absorbance readings.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background absorbance in the no-enzyme control Spontaneous hydrolysis of this compound at alkaline pH.Optimize the assay pH to a lower value if compatible with your enzyme's activity. Always run a no-enzyme control and subtract the background rate from your sample rates.[1]
Contamination of reagents with nucleophiles (e.g., thiols).Use high-purity reagents and avoid buffers containing known nucleophiles.[2]
Improperly stored or old substrate solution.Prepare fresh substrate solutions and store them appropriately, protected from light and moisture.
Inconsistent or non-reproducible results Fluctuations in assay pH affecting product absorbance.Use a robust buffer system with sufficient buffering capacity. Consider measuring absorbance at the isosbestic point of 2,4-dinitrophenol.[4][5][6]
Incomplete mixing of reagents.Ensure thorough mixing of all assay components before starting the measurement.
Temperature variations during the assay.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the experiment.
Low or no enzyme activity detected Presence of inhibitors in the crude extract.Consider partial purification of your enzyme to remove potential inhibitors. This can be achieved through methods like ammonium (B1175870) sulfate (B86663) precipitation or size-exclusion chromatography.[9][10]
Enzyme instability under assay conditions.Optimize assay parameters such as pH, temperature, and ionic strength to ensure enzyme stability.
Incorrect wavelength used for measurement.Verify the optimal wavelength for detecting 2,4-dinitrophenol at your assay's pH.
Non-linear reaction progress curves Substrate depletion.Use a lower enzyme concentration or a higher initial substrate concentration.
Product inhibition.Measure the initial reaction velocity where the effect of product inhibition is minimal.
Enzyme inactivation during the assay.Check for enzyme stability under the assay conditions and consider adding stabilizing agents like BSA.

Quantitative Data Summary

Table 1: Non-Enzymatic Hydrolysis of this compound at 22.5°C

pHPseudo-First-Order Rate Constant (k') (min⁻¹)
5.00.00265
8.50.0306

Data derived from kinetic studies on the hydrolysis of this compound.[11][12]

Table 2: UV-Vis Absorption Maxima of 2,4-Dinitrophenol at Different pH Values

pHWavelength (λmax) (nm)
~3261 (blue-shifted)
~7360

The absorption spectrum of 2,4-dinitrophenol is pH-dependent.[3]

Experimental Protocols

Protocol 1: Preparation of Crude Enzyme Extract from Plant Material

  • Weigh 10g of fresh plant material (e.g., germinated seeds).[13]

  • Homogenize the material in 90ml of chilled 30mM phosphate (B84403) buffer (pH 7.0).[13]

  • Centrifuge the homogenate at 6,000 rpm for 10 minutes at 4°C.[13]

  • Filter the supernatant through a muslin cloth.[13]

  • The resulting filtrate is the crude enzyme extract. Store on ice for immediate use or at -20°C for short-term storage.

Protocol 2: Esterase Assay using this compound

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or methanol) and then dilute to the final working concentration in the assay buffer.[4]

  • Set up the following reactions in a microplate or cuvettes:

    • Sample: Assay buffer, crude enzyme extract.

    • No-Enzyme Control: Assay buffer, buffer used for enzyme extraction.

    • Substrate Blank: Assay buffer.

  • Pre-incubate the reactions at the desired temperature (e.g., 37°C) for 5 minutes.[14]

  • Initiate the reaction by adding the this compound solution to all wells.

  • Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 360 nm, or the isosbestic point if determined) over time using a spectrophotometer.

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction to correct for spontaneous hydrolysis.[14]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Crude Enzyme Extract D Mix Extract, Buffer, and Substrate A->D B Substrate Solution (2,4-DNPA) B->D C Assay Buffer C->D E Incubate at Constant Temperature D->E F Measure Absorbance over Time E->F G Calculate Reaction Rate F->G H Correct for Background Hydrolysis G->H I Determine Enzyme Activity H->I

Caption: General experimental workflow for an esterase assay using a crude enzyme extract and this compound.

Troubleshooting_Tree Start Problem with Assay Q1 High Background Signal? Start->Q1 Q2 Inconsistent Results? Q1->Q2 No A1 Check for spontaneous hydrolysis. Optimize pH, run no-enzyme control. Q1->A1 Yes Q3 Low/No Activity? Q2->Q3 No A2 Verify pH stability. Use isosbestic point. Q2->A2 Yes A3 Check for inhibitors in extract. Consider partial purification. Q3->A3 Yes A4 Check for reagent contamination. A1->A4 A5 Ensure proper mixing and temperature control. A2->A5 A6 Confirm enzyme stability and correct wavelength. A3->A6

Caption: A troubleshooting decision tree for common issues encountered in crude extract enzyme assays.

Interference_Sources cluster_components Interfering Components CrudeExtract Crude Enzyme Extract OtherEnzymes Other Hydrolases CrudeExtract->OtherEnzymes Inhibitors Endogenous Inhibitors CrudeExtract->Inhibitors Aggregates Aggregating Molecules CrudeExtract->Aggregates ColoredComp Colored Compounds CrudeExtract->ColoredComp Assay Enzyme Assay (Target Enzyme + 2,4-DNPA) OtherEnzymes->Assay Substrate competition/ product interference Inhibitors->Assay Reduced enzyme activity Aggregates->Assay Enzyme sequestration ColoredComp->Assay Absorbance interference

Caption: Sources of interference from a crude enzyme extract in an assay using this compound.

References

Validation & Comparative

A Researcher's Guide: 2,4-Dinitrophenyl Acetate vs. p-Nitrophenyl Acetate for Esterase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of esterase activity, the selection of an appropriate chromogenic substrate is a critical determinant of assay sensitivity, accuracy, and reliability. Among the most commonly employed substrates are p-nitrophenyl acetate (B1210297) (pNPA) and its dinitrated analog, 2,4-dinitrophenyl acetate (DNPA). This guide provides an objective comparison of these two substrates, supported by experimental data and detailed protocols, to inform the selection process for your specific research needs.

At a Glance: Key Differences and Recommendations

FeatureThis compound (DNPA)p-Nitrophenyl Acetate (pNPA)Recommendation
pH Sensitivity LowerHigherDNPA is preferable for assays conducted at or near neutral pH to minimize variability due to minor pH fluctuations.
Sensitivity Generally LowerGenerally HigherpNPA is the substrate of choice for detecting low levels of esterase activity.
Spontaneous Hydrolysis More StableLess StableDNPA offers a longer window for assay setup and is more suitable for high-throughput screening where incubation times may be extended.
Wavelength of Detection ~360-426 nm~400-410 nm (pH-dependent) or 347 nm (isosbestic point)The choice depends on the instrumentation available and the desired assay conditions.

Performance Data: A Quantitative Comparison

The selection of a substrate is often dictated by the kinetic parameters of the enzyme under investigation. Below is a summary of available kinetic data for the hydrolysis of DNPA and pNPA by common esterases.

Table 1: Kinetic Parameters of Human Carboxylesterases with Nitrophenyl Esters

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat/Km (s⁻¹·mM⁻¹)
p-Nitrophenyl propionatehiCE (CES2)120 ± 1910.9 ± 0.412.1
p-Nitrophenyl propionatehCE1 (CES1)190 ± 322.0 ± 0.11.4
p-Nitrophenyl butyratehiCE (CES2)100 ± 1212.0 ± 0.516.0
p-Nitrophenyl butyratehCE1 (CES1)120 ± 151.3 ± 0.11.4

Table 2: Hydrolytic Activity of Porcine Liver Esterases with p-Nitrophenyl Acetate

EnzymeSpecific Activity (µmol/mg/min)
PLE11.70
PLE62.13

The Underlying Chemistry: Understanding the Reaction

The utility of both substrates lies in the enzymatic release of a chromogenic product, a nitrophenolate ion, which can be quantified spectrophotometrically. The core difference lies in the electronic properties of the leaving group.

cluster_DNPA This compound Hydrolysis cluster_pNPA p-Nitrophenyl Acetate Hydrolysis DNPA This compound DNP 2,4-Dinitrophenol (B41442) (pKa ~4.0) DNPA->DNP Esterase pNPA p-Nitrophenyl Acetate pNP p-Nitrophenol (pKa ~7.1) pNPA->pNP Esterase

Caption: Enzymatic hydrolysis of dinitrophenyl acetate and p-nitrophenyl acetate.

The two nitro groups on the phenyl ring of DNPA make the 2,4-dinitrophenolate (B1223059) a better leaving group due to their strong electron-withdrawing nature. This also results in a lower pKa for the resulting 2,4-dinitrophenol (~4.0) compared to p-nitrophenol (~7.1).[1][2] This is a significant advantage for DNPA, as the product will be predominantly in its colored phenolate (B1203915) form across a wider and more neutral pH range, leading to more stable and pH-independent absorbance readings. In contrast, the color development from pNPA hydrolysis is highly dependent on the pH of the assay buffer, as the equilibrium between the protonated (colorless) and deprotonated (colored) forms of p-nitrophenol shifts significantly around its pKa.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are provided below.

Protocol 1: Esterase Assay using this compound

This protocol is adapted from methods used for similar chromogenic substrates.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Enzyme Solution: Prepare a stock solution of the esterase (e.g., porcine liver esterase) in the assay buffer and keep on ice. The optimal concentration should be determined empirically.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to the test wells and 10 µL of assay buffer to the blank wells (for substrate auto-hydrolysis control).

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the this compound stock solution to all wells.

    • Immediately measure the increase in absorbance at a wavelength between 360 nm and 426 nm every 30 seconds for 10-15 minutes using a microplate reader. The optimal wavelength should be determined empirically based on the absorbance spectrum of 2,4-dinitrophenol under the assay conditions.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from the rate of the test wells to correct for spontaneous hydrolysis.

    • Use the molar extinction coefficient of 2,4-dinitrophenol at the measurement wavelength and pH to convert the rate to µmol/min/mg of enzyme.

Protocol 2: Esterase Assay using p-Nitrophenyl Acetate

This is a widely used standard protocol.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.[3]

    • Substrate Stock Solution: Prepare a 100 mM stock solution of p-nitrophenyl acetate in a solvent like methanol (B129727) or DMSO.[3][4]

    • Enzyme Solution: Immediately before use, prepare a solution containing 0.5 - 1.0 unit/ml of esterase in cold assay buffer.[3]

  • Assay Procedure (Cuvette format):

    • Pipette 2.87 mL of assay buffer into a cuvette.

    • Add 0.03 mL of the p-nitrophenyl acetate stock solution.

    • Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 405 nm until it is constant.

    • Initiate the reaction by adding 0.10 mL of the enzyme solution. For the blank, add 0.10 mL of assay buffer.

    • Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA405nm/minute) from the linear portion of the curve for both the test and the blank.[3]

    • Calculate the enzyme activity using the Beer-Lambert law, incorporating the molar extinction coefficient of p-nitrophenol at pH 7.5 (approximately 18,000 M⁻¹cm⁻¹ at 405 nm, but should be determined empirically).

Alternative Protocol for pNPA: Isosbestic Point Measurement

To circumvent the pH sensitivity of p-nitrophenol absorbance, the reaction can be monitored at its isosbestic point.

  • Modification to Protocol 2:

    • Follow the same reagent preparation and assay procedure.

    • Instead of measuring absorbance at 405 nm, monitor the increase in absorbance at 347 nm .[4]

  • Advantage: At the isosbestic point, the molar absorptivity of the protonated and deprotonated forms of p-nitrophenol are equal, making the measurement independent of pH fluctuations.[4]

Experimental Workflow and Signaling Pathways

The general workflow for an esterase assay using either substrate is straightforward and can be visualized as follows:

prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Setup (Buffer + Enzyme/Blank) prep->setup preinc Pre-incubation setup->preinc init Reaction Initiation (Add Substrate) preinc->init measure Spectrophotometric Measurement (Kinetic Read) init->measure analysis Data Analysis (Calculate Rate) measure->analysis

Caption: General experimental workflow for a spectrophotometric esterase assay.

The underlying principle of the assay is a simple one-step enzymatic reaction, which does not involve a complex signaling pathway. The enzyme acts as a catalyst to accelerate the hydrolysis of the ester bond.

Advantages and Disadvantages Summarized

This compound

  • Advantages:

    • Reduced pH Sensitivity: The low pKa of the 2,4-dinitrophenol product minimizes the impact of pH variations on the colorimetric signal, leading to more robust assays.

    • Higher Chemical Stability: Generally more stable in aqueous solutions compared to pNPA, reducing the rate of spontaneous hydrolysis and providing a wider experimental window.

  • Disadvantages:

    • Lower Molar Extinction Coefficient: The molar absorptivity of 2,4-dinitrophenolate is typically lower than that of p-nitrophenolate, potentially resulting in lower assay sensitivity.

    • Less Common: Not as widely used or characterized as pNPA for esterase assays, leading to less available comparative data.

p-Nitrophenyl Acetate

  • Advantages:

    • High Sensitivity: The high molar extinction coefficient of the p-nitrophenolate ion at alkaline pH allows for the detection of low enzyme concentrations.

    • Well-Characterized: A vast body of literature exists for pNPA, with established protocols and kinetic data for a wide range of enzymes.

  • Disadvantages:

    • pH-Dependent Absorbance: The absorbance of the p-nitrophenol product is highly dependent on the pH of the assay medium, requiring strict pH control.[4] This can be mitigated by measuring at the isosbestic point (347 nm).[4]

    • Chemical Instability: Prone to spontaneous hydrolysis in aqueous solutions, which increases the background signal and necessitates the use of appropriate controls.[5]

Conclusion

The choice between this compound and p-nitrophenyl acetate for esterase assays is a trade-off between pH stability and sensitivity. For assays where pH fluctuations are a concern or for high-throughput applications requiring longer incubation times, the superior stability and pH-insensitivity of This compound make it an attractive option. However, when maximal sensitivity is paramount for detecting low levels of esterase activity, p-nitrophenyl acetate remains the substrate of choice, provided that appropriate measures are taken to control the pH or to measure at the isosbestic point. Researchers are encouraged to empirically test both substrates with their specific enzyme and assay conditions to determine the most suitable option for their experimental goals.

References

Measuring Hydrolase Activity: A Comparative Guide to Alternatives for 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable and efficient methods to measure hydrolase activity, this guide provides a comprehensive comparison of alternatives to the traditional substrate, 2,4-dinitrophenyl acetate (B1210297). This document outlines the performance of various chromogenic and fluorogenic substrates, presenting supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in assay development and execution.

Hydrolases are a critical class of enzymes involved in numerous biological processes, making their activity assays fundamental in various research and development areas. While 2,4-dinitrophenyl acetate has been historically used, several superior alternatives now offer enhanced stability, sensitivity, and ease of use. This guide will delve into the characteristics of prominent alternatives, including p-nitrophenyl acetate (pNPA), a novel and stable "trimethyl lock" chromogenic substrate, and the highly sensitive fluorogenic substrates, fluorescein (B123965) diacetate (FDA) and 4-methylumbelliferyl acetate (MU-Ac).

Quantitative Performance Comparison

The selection of an appropriate substrate is paramount for obtaining accurate and reproducible measurements of hydrolase activity. The following table summarizes key performance indicators for the discussed alternatives. It is important to note that direct comparisons of kinetic parameters are most accurate when determined under identical experimental conditions. The data presented here is compiled from various studies and should be considered as a guide.

SubstrateTypeDetection MethodKey AdvantagesKey DisadvantagesPublished KmPublished kcat/KM (M-1s-1)
p-Nitrophenyl Acetate (pNPA) ChromogenicSpectrophotometry (405 nm)Inexpensive, simple protocol.Unstable in aqueous solution, pH-sensitive product.[1]0.54 mM (for PLE)[1]3.4 x 104 (for TM0077 hydrolase)[2]
"Trimethyl Lock" Substrate ChromogenicSpectrophotometry (410 nm)High stability in aqueous solution, pH-insensitive product.[1][3]Synthesis may be more complex than pNPA.14 µM (for PLE)[1][3]3.0 x 105 (for PLE)[3]
Fluorescein Diacetate (FDA) FluorogenicFluorometry (Ex: ~490 nm, Em: ~520 nm)High sensitivity.[4]Non-specific for different hydrolases (lipases, esterases, proteases).[5]Not widely reported for isolated enzymes.Not widely reported.
4-Methylumbelliferyl Acetate (MU-Ac) FluorogenicFluorometry (Ex: ~360 nm, Em: ~450 nm)High sensitivity, more stable than some chromogenic substrates.[1][6]Potential for background fluorescence.0.45 - 0.52 mM (for acetyl xylan (B1165943) esterases)[1]Not widely reported.

PLE: Porcine Liver Esterase TM0077: A bacterial hydrolase

Reaction Principles and Assay Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams illustrate the general workflow for a hydrolase assay and the specific reaction of the "trimethyl lock" substrate.

Hydrolase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Enzyme Solution Mix Mix Enzyme, Buffer, and Substrate Enzyme->Mix Substrate Substrate Stock Substrate->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Signal (Absorbance or Fluorescence) Incubate->Measure Analyze Analyze Data (Calculate Activity) Measure->Analyze

A generalized workflow for a hydrolase activity assay.

Trimethyl_Lock_Reaction Substrate Trimethyl Lock Substrate (Pro-chromophore) Intermediate Unstable Intermediate Substrate->Intermediate Enzymatic Hydrolysis Enzyme Hydrolase Enzyme->Intermediate Lactonization Rapid Lactonization Products Hydrocoumarin + p-Nitroaniline (Colored Product) Intermediate->Products Spontaneous

Reaction mechanism of the "trimethyl lock" chromogenic substrate.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any assay. Below are protocols for key alternatives to this compound.

p-Nitrophenyl Acetate (pNPA) Chromogenic Assay

This protocol is adapted for a standard spectrophotometric assay.

Materials:

  • p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in ethanol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[6]

  • Hydrolase enzyme solution.

  • Spectrophotometer capable of measuring absorbance at 405 nm.[6]

Procedure:

  • Prepare a working solution of pNPA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

  • In a cuvette or microplate well, add the assay buffer and the enzyme solution.

  • To initiate the reaction, add the pNPA working solution.

  • Immediately measure the absorbance at 405 nm over a defined period (e.g., every 30 seconds for 5 minutes) to determine the initial reaction velocity.

  • A no-enzyme control should be included to account for the spontaneous hydrolysis of pNPA.[2]

  • The rate of p-nitrophenol production can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol at pH 8.0 being approximately 18,000 M-1cm-1.

"Trimethyl Lock" Chromogenic Assay

This protocol is based on the enhanced stability of the "trimethyl lock" substrate.[1]

Materials:

  • "Trimethyl Lock" substrate stock solution (e.g., in DMSO).

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Hydrolase enzyme solution.

  • Spectrophotometer capable of measuring absorbance at 410 nm.[3]

Procedure:

  • Prepare the reaction mixture containing the assay buffer and the enzyme solution.

  • Initiate the reaction by adding the "trimethyl lock" substrate stock solution to the desired final concentration. Due to its lower solubility compared to pNPA, a cosolvent like DMSO (up to 10% v/v) may be required.[1]

  • Monitor the increase in absorbance at 410 nm over time to determine the reaction rate.

  • Due to the high stability of this substrate, the background hydrolysis is significantly lower than that of pNPA, simplifying the analysis.[1][3]

Fluorescein Diacetate (FDA) Fluorogenic Assay

This protocol describes a general method for measuring total hydrolase activity.

Materials:

  • Fluorescein diacetate (FDA) stock solution (e.g., 2 mg/mL in acetone).[5]

  • Assay buffer (e.g., 60 mM phosphate (B84403) buffer, pH 7.6).[5]

  • Hydrolase enzyme solution or environmental sample.

  • Fluorometer or fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm).

  • Acetone to stop the reaction.[4]

Procedure:

  • In a reaction tube or microplate well, combine the assay buffer and the sample containing the hydrolase activity.

  • Add the FDA stock solution to initiate the reaction and incubate at the desired temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding acetone.[4]

  • Measure the fluorescence of the produced fluorescein.

  • A standard curve of fluorescein should be prepared to quantify the amount of product formed.

4-Methylumbelliferyl Acetate (MU-Ac) Fluorogenic Assay

This protocol is suitable for sensitive detection of esterase activity.[1][7]

Materials:

  • 4-Methylumbelliferyl acetate (MU-Ac) stock solution (e.g., 10 mM in DMSO or ethanol).[7]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0).[7]

  • Hydrolase enzyme solution.

  • Fluorometer or fluorescence microplate reader (Excitation ~365 nm, Emission ~445 nm).[7]

Procedure:

  • Prepare a working solution of MU-Ac by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).[7]

  • In a black microplate well, add the enzyme solution.

  • Initiate the reaction by adding the MU-Ac working solution.

  • Immediately measure the fluorescence intensity at regular intervals to determine the initial reaction velocity.

  • A standard curve of 4-methylumbelliferone (B1674119) can be used to quantify the amount of product formed.

Conclusion

The choice of substrate for measuring hydrolase activity significantly impacts the quality and reliability of the obtained data. While this compound has been a traditional choice, modern alternatives offer substantial improvements.

  • For routine, cost-effective assays where high sensitivity is not the primary concern, p-nitrophenyl acetate remains a viable option, provided its instability and the pH-dependence of its product are carefully managed.

  • The "trimethyl lock" chromogenic substrate represents a significant advancement, offering superior stability and a pH-insensitive product, making it ideal for high-throughput screening and assays requiring longer incubation times.[1][3]

  • For applications demanding the highest sensitivity, such as the detection of low-level enzyme activity, fluorogenic substrates like fluorescein diacetate and 4-methylumbelliferyl acetate are the preferred choice.[4] While FDA provides a measure of total hydrolase activity, MU-Ac and its derivatives can offer greater specificity depending on the enzyme of interest.

By carefully considering the specific requirements of their experimental system, researchers can select the most appropriate substrate to achieve accurate, reproducible, and sensitive measurements of hydrolase activity.

References

A Head-to-Head Comparison: 2,4-Dinitrophenyl Acetate Assay vs. Fluorescent Substrates for Esterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal assay for esterase activity, featuring a cross-validation of the traditional 2,4-Dinitrophenyl acetate (B1210297) colorimetric method with modern fluorescent substrate-based assays.

The accurate measurement of esterase activity is crucial in numerous fields, from biochemistry and cell biology to drug discovery and environmental science. Esterases (EC 3.1.1.x) are a diverse group of hydrolase enzymes that catalyze the cleavage of ester bonds, playing vital roles in various physiological and metabolic processes.[1] The choice of assay for quantifying this activity can significantly impact experimental outcomes, with considerations ranging from sensitivity and specificity to throughput and cost.

This guide provides an in-depth comparison of the classic colorimetric assay using a dinitrophenyl-based substrate and the increasingly popular fluorogenic assays. While the specific substrate 2,4-Dinitrophenyl acetate (DNPA) is less commonly used in routine enzyme kinetics today, we will use the closely related and well-documented p-nitrophenyl acetate (pNPA) as the representative chromogenic substrate for a robust comparison. This guide will delve into the principles of each method, present detailed experimental protocols, and offer a quantitative comparison to aid in selecting the most suitable assay for your research needs.

Principle of the Assays

Both colorimetric and fluorometric assays rely on the enzymatic conversion of a non-detectable substrate into a product that can be quantified. The fundamental difference lies in the nature of the reporter molecule and the detection method.

Chromogenic Assay (p-Nitrophenyl Acetate): The pNPA assay is a straightforward method where the esterase hydrolyzes the colorless substrate, p-nitrophenyl acetate, into acetic acid and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring the absorbance of light at approximately 405 nm.[2] The rate of color development is directly proportional to the esterase activity.

Fluorogenic Assay (e.g., 4-Methylumbelliferyl Acetate): Fluorogenic assays utilize substrates that are non-fluorescent or weakly fluorescent until they are acted upon by an enzyme. For instance, 4-methylumbelliferyl acetate (4-MUA) is hydrolyzed by esterases to produce 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent compound.[3] The increase in fluorescence, measured at specific excitation and emission wavelengths (typically ~365 nm excitation and ~445 nm emission for 4-MU), is proportional to the enzyme's activity.[4][5]

Performance Comparison: Chromogenic vs. Fluorogenic Assays

The choice between a chromogenic and a fluorogenic assay often comes down to a trade-off between sensitivity, cost, and experimental complexity.

FeatureChromogenic Assay (p-Nitrophenyl Acetate)Fluorogenic Assay (e.g., 4-Methylumbelliferyl Acetate)
Principle Colorimetric; measures absorbance of a colored product.Fluorometric; measures emission of light from a fluorescent product.
Sensitivity Lower; typically in the micromolar (µM) range.[6]Higher; can reach the nanomolar (nM) to picomolar (pM) range.[6]
Signal-to-Noise Ratio Moderate.[6]High; often 5- to 6-fold higher than chromogenic assays.[6]
Substrate Stability Can be unstable in aqueous solutions, leading to spontaneous hydrolysis and high background.[2][7]Generally more stable, though some can exhibit spontaneous hydrolysis.[8]
Interference Susceptible to interference from colored or turbid compounds in the sample.[6]Less prone to color interference but can be affected by sample autofluorescence.
pH Sensitivity The absorbance of the p-nitrophenol product is highly pH-dependent.[7]The fluorescence of 4-methylumbelliferone is also pH-dependent, with maximum fluorescence at alkaline pH.
Cost Generally lower cost for substrates and instrumentation (spectrophotometer).[7]Substrates and instrumentation (fluorometer) are typically more expensive.
Throughput Amenable to high-throughput screening in microplate format.Well-suited for high-throughput screening in microplate format.[9]

Experimental Protocols

Below are detailed protocols for performing esterase activity assays using both a chromogenic and a fluorogenic substrate.

Protocol 1: Esterase Assay using p-Nitrophenyl Acetate (pNPA)

This protocol is adapted from standard methods for measuring esterase activity using pNPA.[2][10][11]

Materials:

  • p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in DMSO or acetonitrile)

  • Assay Buffer (e.g., 50 mM Tris-HCl or sodium phosphate (B84403) buffer, pH 7.4)

  • Esterase-containing sample (e.g., cell lysate, purified enzyme)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Working Solutions:

    • Prepare a series of pNPA working solutions by diluting the stock solution in Assay Buffer to final concentrations ranging from 0.1 to 10 mM.

    • Prepare the enzyme sample to the desired concentration in Assay Buffer.

  • Assay Setup:

    • Add 180 µL of the appropriate pNPA working solution to each well of the microplate.

    • Include a "no-enzyme" control for each substrate concentration to measure the rate of spontaneous hydrolysis.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate Reaction:

    • Add 20 µL of the enzyme solution to the sample wells and 20 µL of Assay Buffer to the no-enzyme control wells.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

    • Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples.

    • Convert the corrected rate to the rate of product formation using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.

Protocol 2: Esterase Assay using 4-Methylumbelliferyl Acetate (4-MUA)

This protocol provides a general framework for a fluorogenic esterase assay.[4]

Materials:

  • 4-Methylumbelliferyl acetate (4-MUA) stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Esterase-containing sample

  • 96-well black, clear-bottom microplate

  • Microplate fluorometer

  • 4-Methylumbelliferone (4-MU) standard for quantification

Procedure:

  • Prepare Working Solutions:

    • Prepare a 4-MUA working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

    • Prepare the enzyme sample to the desired concentration in Assay Buffer.

    • Prepare a standard curve of 4-MU in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 50 µL of the enzyme solution to the sample wells and 50 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction:

    • Add 100 µL of the 4-MUA working solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~445 nm) every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in relative fluorescence units per minute (ΔRFU/min).

    • Subtract the rate of the blank from the rate of the enzyme-containing samples.

    • Use the 4-MU standard curve to convert the corrected rate to the rate of product formation (e.g., nmol/min).

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Esterase_Assay_Principle cluster_Chromogenic Chromogenic Assay (pNPA) cluster_Fluorogenic Fluorogenic Assay (4-MUA) pNPA p-Nitrophenyl Acetate (Colorless) Esterase_C Esterase pNPA->Esterase_C pNP p-Nitrophenol (Yellow) Spectrophotometer Spectrophotometer (Absorbance at 405 nm) pNP->Spectrophotometer Esterase_C->pNP Hydrolysis MUA 4-Methylumbelliferyl Acetate (Non-fluorescent) Esterase_F Esterase MUA->Esterase_F MU 4-Methylumbelliferone (Fluorescent) Fluorometer Fluorometer (Ex: ~365 nm, Em: ~445 nm) MU->Fluorometer Esterase_F->MU Hydrolysis

Caption: Principles of chromogenic and fluorogenic esterase assays.

Experimental_Workflow start Start prep Prepare Reagents (Buffer, Substrate, Enzyme) start->prep plate Dispense Reagents into Microplate prep->plate incubate Pre-incubate at Assay Temperature plate->incubate initiate Initiate Reaction (Add Enzyme or Substrate) incubate->initiate measure Kinetic Measurement (Spectrophotometer or Fluorometer) initiate->measure analyze Data Analysis (Calculate Reaction Rate) measure->analyze end End analyze->end

Caption: Generalized experimental workflow for esterase activity assays.

Serine_Esterase_Mechanism cluster_Enzyme Enzyme Active Site Ser Serine (Ser) Intermediate Tetrahedral Intermediate Ser->Intermediate His Histidine (His) His->Ser Proton Acceptor Asp Aspartate (Asp) Asp->His Stabilization Substrate Ester Substrate (R-CO-OR') Substrate->Ser Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate Intermediate->AcylEnzyme Product1 Alcohol Product (R'-OH) Intermediate->Product1 Release Water Water (H2O) AcylEnzyme->Water Hydrolysis Enzyme_Regen Regenerated Enzyme AcylEnzyme->Enzyme_Regen Regeneration Product2 Carboxylic Acid Product (R-COOH) Water->Product2 Release

Caption: Simplified catalytic mechanism of a serine esterase.

Conclusion and Recommendations

Both chromogenic and fluorogenic assays are valuable tools for the quantification of esterase activity. The traditional pNPA assay, while less sensitive, offers a cost-effective and straightforward method that is suitable for many applications where enzyme concentrations are relatively high.[7] Its main drawbacks are the inherent instability of the substrate in aqueous solutions and the pH-dependent nature of the product's absorbance, which requires careful control of experimental conditions.[2][7]

In contrast, fluorogenic assays using substrates like 4-methylumbelliferyl acetate provide significantly higher sensitivity, making them the method of choice for detecting low levels of esterase activity, for high-throughput screening of inhibitors, and when sample material is limited.[6] While the initial investment in substrates and instrumentation may be higher, the superior performance and broader dynamic range often justify the cost for demanding applications.

Recommendations:

  • For routine assays with abundant enzyme and where cost is a primary concern, the p-nitrophenyl acetate assay is a viable option.

  • For applications requiring high sensitivity, low sample volumes, or for inhibitor screening, a fluorogenic assay with a substrate like 4-methylumbelliferyl acetate is highly recommended.

  • Regardless of the chosen method, it is crucial to perform appropriate controls, including no-enzyme blanks to account for spontaneous substrate hydrolysis, and to optimize assay conditions such as substrate concentration, pH, and temperature for the specific enzyme being studied.

References

Validating an Esterase Assay Using 2,4-Dinitrophenyl Acetate with Known Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating an esterase assay utilizing 2,4-Dinitrophenyl acetate (B1210297) (DNPA) as a substrate, employing well-characterized inhibitors of acetylcholinesterase (AChE) as a model system. While DNPA is a general substrate for esterases, this guide uses the extensively studied AChE and its inhibitors to demonstrate a robust validation protocol. The methodologies and data presentation formats provided herein can be adapted for other esterases that are found to be compatible with this substrate.

Introduction to the 2,4-Dinitrophenyl Acetate Assay

The this compound assay is a spectrophotometric method used to measure the activity of esterase enzymes. The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, to produce acetate and the yellow-colored 2,4-dinitrophenol (B41442) (DNP). The rate of the formation of DNP can be monitored by measuring the increase in absorbance at approximately 400 nm, which is directly proportional to the enzyme's activity.[1]

Comparative Analysis of Known Acetylcholinesterase Inhibitors

To validate the DNPA-based esterase assay, a panel of well-characterized acetylcholinesterase inhibitors with distinct mechanisms of action is employed. This allows for a thorough assessment of the assay's ability to detect and quantify inhibition. The inhibitors chosen for this guide are Donepezil, Galantamine, and Rivastigmine, all of which are clinically relevant for the treatment of Alzheimer's disease.[2][3][4]

Table 1: Comparison of IC50 Values for Known Acetylcholinesterase Inhibitors

InhibitorTarget EnzymeMechanism of ActionReported IC50 (nM)
DonepezilAcetylcholinesterase (AChE)Reversible, Non-competitive5.7 - 10
GalantamineAcetylcholinesterase (AChE)Reversible, Competitive410 - 830
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Pseudo-irreversible, Carbamylating2,100 - 4,300

Note: IC50 values can vary depending on experimental conditions such as substrate concentration, enzyme source, and buffer composition.[3] It is crucial to determine these values under the specific conditions of the this compound assay.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining reproducible and comparable results.

Materials
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (Substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Donepezil hydrochloride

  • Galantamine hydrobromide

  • Rivastigmine tartrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Enzyme Activity Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

    • Prepare stock solutions of the inhibitors (Donepezil, Galantamine, Rivastigmine) in DMSO.

  • Assay Procedure:

    • Add 50 µL of phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of the inhibitor solution at various concentrations (or DMSO for the control).

    • Add 20 µL of the AChE solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the this compound solution.

    • Immediately measure the absorbance at 400 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Context

ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitors AChE Inhibitors (Donepezil, Galantamine, Rivastigmine) Inhibitors->AChE Inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Inhibitor Plate->Add_Inhibitor Add_Enzyme Add Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate (DNPA) Add_Enzyme->Add_Substrate Measure_Abs Measure Absorbance @ 400 nm Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50 Enzyme Esterase (AChE) Product 2,4-Dinitrophenol (Yellow) Enzyme->Product Hydrolyzes Substrate This compound Substrate->Enzyme Binds to Active Site Competitive_I Competitive Inhibitor (e.g., Galantamine) Competitive_I->Enzyme Binds to Active Site NonCompetitive_I Non-competitive Inhibitor (e.g., Donepezil) NonCompetitive_I->Enzyme Binds to Allosteric Site

References

A Comparative Guide to the Kinetics of Enzyme Isoforms Utilizing 2,4-Dinitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic nuances of enzyme isoforms is paramount for predicting substrate specificity, metabolic pathways, and the potential for drug-drug interactions. This guide provides a comparative analysis of the kinetics of different enzyme isoforms using the chromogenic substrate 2,4-Dinitrophenyl acetate (B1210297) (or the closely related p-Nitrophenyl acetate), supported by experimental data and detailed protocols.

Comparative Enzyme Kinetics

The hydrolysis of 2,4-Dinitrophenyl acetate (DNPA) by esterases and proteases results in the release of 2,4-dinitrophenolate (B1223059), a yellow-colored product that can be monitored spectrophotometrically. This allows for the determination of key kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency, respectively.

While comprehensive comparative studies across a wide range of enzyme isoforms using this compound are limited in publicly available literature, we can compile and compare data from individual studies and those using the analogous substrate, p-Nitrophenyl acetate (pNPA). Carboxylesterases (CES) are a key family of enzymes responsible for the hydrolysis of many ester-containing drugs, with CES1 and CES2 being the major isoforms in humans.[1]

Table 1: Comparative Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Acetate by Carboxylesterases in Human Lung Carcinoma Cell Lines

Cell LinePredominant IsoformsKm (µM)Vmax (nmol/min/mg protein)
A549CES1 and CES2138.8 ± 20.31.85 ± 0.08
H460CES1 and CES2148.4 ± 34.21.09 ± 0.09
H727CES1 and CES2154.6 ± 26.81.18 ± 0.07

Data is for the substrate p-Nitrophenyl acetate (pNPA) and is derived from studies on S9 fractions of the cell lines.[2]

Table 2: Kinetic Parameters for the Hydrolysis of this compound by α-Chymotrypsin

EnzymeSubstrateKm (M)
α-ChymotrypsinThis compound(39.55 ± 0.01) x 10-4

This value was determined at 15°C and pH 7.8 using Raman spectroscopy.[3]

Experimental Protocols

A detailed methodology is crucial for reproducible and comparable kinetic studies. Below is a generalized protocol for determining the kinetic parameters of enzyme isoforms with this compound.

Spectrophotometric Assay for Enzyme Kinetics

Objective: To determine the Km and Vmax of different enzyme isoforms for the substrate this compound.

Materials:

  • Purified enzyme isoforms (e.g., recombinant human CES1 and CES2)

  • This compound (DNPA) stock solution in a suitable solvent (e.g., acetonitrile (B52724) or DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at the λmax of 2,4-dinitrophenolate (around 360-400 nm, to be determined empirically)

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound stock solution in the reaction buffer to achieve a range of final substrate concentrations (e.g., from 0.1 to 10 times the expected Km).

    • Prepare a solution of the enzyme isoform in the reaction buffer to a final concentration that yields a linear rate of product formation for a reasonable time period (e.g., 5-10 minutes).

  • Assay Performance:

    • To each well of the microplate or cuvette, add the reaction buffer.

    • Add the enzyme solution and incubate for a short period at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

    • Initiate the reaction by adding the this compound solution.

    • Immediately measure the absorbance at the predetermined wavelength in kinetic mode for 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of the non-enzymatic hydrolysis of DNPA should be subtracted from the enzymatic reaction rate.[3]

    • Plot the initial velocity (v0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.[4] Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.[4][5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagent Dilutions (Substrate and Enzyme) plate Prepare Microplate/Cuvettes with Buffer add_enzyme Add Enzyme and Equilibrate plate->add_enzyme Transfer start_reaction Initiate Reaction with Substrate add_enzyme->start_reaction measure Measure Absorbance (Kinetic Mode) start_reaction->measure calc_velocity Calculate Initial Velocities (v0) measure->calc_velocity Generate Data plot Plot v0 vs. [S] calc_velocity->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results G cluster_reactants Reactants cluster_products Products Enzyme Enzyme Isoform (E) ES_complex Enzyme-Substrate Complex (ES) Enzyme->ES_complex Substrate This compound (S) Substrate->ES_complex Product1 2,4-Dinitrophenolate (P1) (Chromogenic) Product2 Acetate (P2) Enzyme_regen Enzyme Isoform (E) ES_complex->Product1 k_cat ES_complex->Product2 ES_complex->Enzyme_regen

References

advantages of 2,4-Dinitrophenyl acetate over chromogenic substrates for proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic fields of biochemical research and drug development, the accurate quantification of protease activity is paramount. While various chromogenic substrates are available, 2,4-Dinitrophenyl acetate (B1210297) (DNPA) is emerging as a compelling alternative to conventional substrates, such as those yielding p-nitroaniline (pNA). This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to highlight the advantages of DNPA for researchers, scientists, and drug development professionals.

Key Performance Advantages of 2,4-Dinitrophenyl Acetate

The superiority of DNPA as a chromogenic substrate for proteases is rooted in the physicochemical properties of its hydrolysis product, 2,4-dinitrophenolate (B1223059), compared to p-nitroaniline. These advantages translate to more robust, sensitive, and reliable protease assays.

1. Enhanced Molar Extinction Coefficient for Increased Sensitivity:

A primary determinant of assay sensitivity is the molar extinction coefficient (ε) of the chromophore produced. A higher ε value signifies a greater absorbance for a given concentration, allowing for the detection of lower levels of enzyme activity. The 2,4-dinitrophenolate anion, released upon enzymatic hydrolysis of DNPA, exhibits a significantly higher molar extinction coefficient than p-nitroaniline.

Chromophoreλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
2,4-Dinitrophenolate ~360~14,500
p-Nitroaniline405-410~8,800 - 9,960[1]
Table 1: Comparison of the molar extinction coefficients of 2,4-dinitrophenolate and p-nitroaniline.

This marked difference in molar absorptivity means that for the same amount of enzymatic activity, a DNPA-based assay will generate a stronger signal, thereby enhancing the sensitivity of the assay.

2. Superior pH Stability of the Chromophore:

The absorbance of many chromophores is pH-dependent, which can introduce variability and inaccuracy into protease assays, especially when screening compound libraries or working with buffers of varying compositions. The 2,4-dinitrophenolate anion demonstrates remarkable pH stability in its absorbance spectrum across a broad pH range. In contrast, the absorbance of p-nitroaniline can be influenced by pH fluctuations.[2] The absorbance of 2,4-dinitrophenol (B41442) is stable in the pH range of 4.0-8.0.[2]

G pH Stability Comparison cluster_DNPA 2,4-Dinitrophenolate cluster_pNA p-Nitroaniline DNPA_Absorbance Stable Absorbance DNPA_pH Wide pH Range (4-8) DNPA_Absorbance->DNPA_pH Maintains ε Advantage DNPA Advantage: Greater Assay Robustness DNPA_pH->Advantage pNA_Absorbance Variable Absorbance pNA_pH Sensitive to pH Fluctuations pNA_Absorbance->pNA_pH ε can change pNA_pH->Advantage

Figure 1: pH stability advantage of 2,4-dinitrophenolate.

This inherent stability of the 2,4-dinitrophenolate signal minimizes the impact of minor pH variations, leading to more reproducible and reliable assay results.

3. Favorable Spontaneous Hydrolysis Rate:

A low rate of spontaneous, non-enzymatic hydrolysis of the substrate is critical for a low background signal and a wide assay window. Data on the hydrolysis of this compound indicates that it has a measurable but manageable rate of spontaneous hydrolysis, particularly at alkaline pH.[3][4] While p-nitroanilide-based substrates also exhibit spontaneous hydrolysis, the specific rates are dependent on the attached peptide sequence. The well-characterized hydrolysis kinetics of DNPA allow for accurate background correction, ensuring that the measured signal is directly proportional to enzymatic activity.

Experimental Protocols

General Protease Assay using this compound

This protocol provides a general framework for measuring the activity of proteases, such as chymotrypsin, using DNPA as a chromogenic substrate.

Materials:

  • This compound (DNPA)

  • Protease of interest (e.g., α-chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Solvent for DNPA (e.g., Acetonitrile or DMSO)

  • Microplate reader or spectrophotometer

  • 96-well microplates

Procedure:

  • Prepare a stock solution of DNPA: Dissolve DNPA in a minimal amount of a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 100 mM).

  • Prepare the working substrate solution: Dilute the DNPA stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). The optimal concentration may need to be determined experimentally based on the enzyme's kinetic parameters.

  • Prepare the enzyme solution: Dissolve the protease in cold assay buffer to a suitable stock concentration. Perform serial dilutions to obtain a range of working concentrations.

  • Assay Setup:

    • Add 180 µL of the DNPA working solution to each well of a 96-well microplate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

    • For the blank wells, add 20 µL of assay buffer without the enzyme.

  • Measurement: Immediately measure the increase in absorbance at 360 nm over time using a microplate reader in kinetic mode. Readings should be taken at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank (spontaneous hydrolysis) from the rate of the enzyme-catalyzed reaction.

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 2,4-dinitrophenolate (~14,500 M⁻¹cm⁻¹).

G start Start prep_dnpa Prepare DNPA Working Solution start->prep_dnpa prep_enzyme Prepare Enzyme Dilutions start->prep_enzyme setup_plate Add DNPA to Microplate Wells prep_dnpa->setup_plate initiate_reaction Add Enzyme to Wells (Start Reaction) prep_enzyme->initiate_reaction pre_incubate Pre-incubate at Assay Temperature setup_plate->pre_incubate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 360 nm (Kinetic) initiate_reaction->measure_absorbance analyze_data Calculate Initial Reaction Velocity measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for a protease assay using DNPA.

Comparative Data Summary

While direct, side-by-side kinetic comparisons of DNPA with a wide range of peptide-based chromogenic substrates are not extensively available in the literature, the fundamental properties of the resulting chromophores provide a strong basis for comparison.

ParameterThis compoundPeptide-p-Nitroanilide Substrates
Chromophore 2,4-Dinitrophenolatep-Nitroaniline
Molar Extinction Coefficient (ε) ~14,500 M⁻¹cm⁻¹ ~8,800 - 9,960 M⁻¹cm⁻¹[1]
Chromophore pH Stability High (stable in pH 4-8) [2]Moderate (can be pH-dependent)[2]
Substrate Specificity General esterase/protease substrateSpecific to the protease recognition sequence
Spontaneous Hydrolysis Measurable, correctable[3][4]Varies with peptide sequence
Table 2: Performance comparison of this compound and p-nitroanilide-based substrates.

Signaling Pathway and Reaction Mechanism

The enzymatic hydrolysis of this compound by a serine protease, such as chymotrypsin, follows a well-established mechanism. The active site serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, releasing the 2,4-dinitrophenolate anion and forming an acyl-enzyme intermediate. The acyl-enzyme is subsequently hydrolyzed by water, regenerating the active enzyme and releasing acetate.

G cluster_reaction Enzymatic Hydrolysis of DNPA Protease Protease (Active Site Serine) Tetrahedral_Intermediate Tetrahedral Intermediate Protease->Tetrahedral_Intermediate + DNPA This compound DNPA->Tetrahedral_Intermediate + Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme DNP 2,4-Dinitrophenolate (Chromophore) Tetrahedral_Intermediate->DNP Release Regenerated_Protease Regenerated Protease Acyl_Enzyme->Regenerated_Protease Hydrolysis Acetate Acetate Water H₂O Water->Acyl_Enzyme + Regenerated_Protease->Acetate Release

Figure 3: Reaction mechanism of DNPA hydrolysis by a serine protease.

Conclusion

This compound presents a compelling and advantageous alternative to traditional chromogenic substrates for the assay of proteases. Its principal benefits, a higher molar extinction coefficient leading to greater sensitivity and the superior pH stability of its chromogenic product, contribute to more robust, reliable, and accurate measurements of enzyme activity. While its broader specificity may not be suitable for all applications, it serves as an excellent tool for general protease activity screening and for characterizing the esterase activity of proteases. For researchers seeking to enhance the sensitivity and reproducibility of their protease assays, the adoption of this compound is a highly recommended consideration.

References

A Head-to-Head Comparison: 2,4-Dinitrophenyl Acetate (DNPA) Assay vs. Mass Spectrometry for Protein Carbonylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protein carbonylation, a key indicator of oxidative stress, is paramount. Two primary methodologies dominate this analytical landscape: the classic 2,4-Dinitrophenylhydrazine (B122626) (DNPH) assay and the more advanced mass spectrometry-based approaches. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Protein carbonylation is an irreversible post-translational modification that can lead to loss of protein function and has been implicated in numerous diseases.[1] The choice of analytical method can significantly impact the depth and specificity of the insights gained. While the DNPH assay offers a global measure of protein oxidation, mass spectrometry provides a more granular, site-specific view.[2]

Quantitative Data Comparison

The following tables summarize the key quantitative and qualitative differences between the DNPH assay and mass spectrometry for the analysis of protein carbonylation.

Table 1: General Comparison of DNPH Assay and Mass Spectrometry

Feature2,4-Dinitrophenylhydrazine (DNPH) AssayMass Spectrometry (MS)
Principle Spectrophotometric or immunochemical detection of protein-hydrazone adducts formed by the reaction of DNPH with protein carbonyls.[3][4]Identification and quantification of specific carbonylated proteins and amino acid residues based on mass-to-charge ratio.[1]
Type of Data Global, quantitative measure of total protein carbonylation (nmol carbonyl/mg protein).[2]Detailed, qualitative and quantitative data on specific carbonylation sites and the identity of modified proteins.[5]
Sensitivity Spectrophotometric method has lower sensitivity; immunological detection (ELISA, Western Blot) is more sensitive.[6][7]High sensitivity, capable of detecting low-abundance modifications, especially with enrichment strategies.[1]
Specificity Can be prone to interference from nucleic acids and other molecules.[6][8] DNPH can also react with sulfenic acids.[9][10]High specificity in identifying the exact site of modification and the nature of the carbonyl species.[1]
Throughput Spectrophotometric and ELISA formats can be adapted for higher throughput.Can be lower throughput, especially for in-depth characterization, but can be improved with automated workflows.
Cost Relatively low cost for spectrophotometric and Western blot methods.Higher initial instrument cost and operational expenses.[5]
Expertise Required Requires basic laboratory skills for spectrophotometry and immunoassays.Requires specialized expertise in sample preparation, instrument operation, and data analysis.

Table 2: Performance Characteristics

Parameter2,4-Dinitrophenylhydrazine (DNPH) AssayMass Spectrometry (MS)
Normal Range in Plasma 2 - 3 nmol/mg protein[2]Not typically reported as a single value due to the identification of multiple specific modifications.
Diseased State Range 3.5 - 10 nmol/mg protein in various chronic diseases[2]Provides relative quantification of specific carbonylated peptides between control and diseased states.
Key Limitation Provides a global measure without identifying specific modified proteins or sites.[2] Prone to artifacts.[6]Can be complex to implement and data analysis can be challenging. May miss certain modifications if not specifically targeted.[11]
Key Advantage Simple, rapid, and cost-effective for assessing overall oxidative stress.[3]Provides detailed molecular information, enabling mechanistic insights into protein damage.[1]

Experimental Protocols

2,4-Dinitrophenylhydrazine (DNPH) Spectrophotometric Assay Protocol

This protocol is a generalized procedure based on commonly cited methods.[3][12]

  • Sample Preparation: Prepare protein samples (e.g., cell lysates, plasma) at a concentration of 1-10 mg/mL. To avoid interference, it is recommended to remove nucleic acids by treating the sample with DNase and RNase or by precipitation with streptomycin (B1217042) sulfate.[6][8]

  • Derivatization:

    • To 250 µL of protein sample, add 1.0 mL of a 2 mg/mL DNPH solution in 2 M HCl.

    • For each sample, prepare a blank by adding 1.0 mL of 2 M HCl without DNPH.

    • Incubate all samples in the dark at room temperature for 45-60 minutes with occasional vortexing.

  • Protein Precipitation:

    • Add 1.25 mL of 20% (w/v) trichloroacetic acid (TCA) to each tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

  • Washing:

    • Discard the supernatant.

    • Wash the protein pellet 3-5 times with 1 mL of ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove excess DNPH. Vortex thoroughly during each wash and centrifuge to pellet the protein.

  • Solubilization:

    • After the final wash, resuspend the protein pellet in 250 µL of 6 M guanidine (B92328) hydrochloride solution.

  • Quantification:

    • Measure the absorbance of the protein-hydrazone adduct at 375 nm.

    • Calculate the protein carbonyl concentration using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

    • Determine the protein concentration of the sample using a standard protein assay (e.g., Bradford or BCA).

    • Express the final result as nmol of carbonyl groups per mg of protein.

Mass Spectrometry-Based Protocol for Protein Carbonylation Analysis

This protocol outlines a general workflow for identifying carbonylated proteins and their modification sites using mass spectrometry, often involving an enrichment step.[13][14]

  • Protein Derivatization and Digestion:

    • React protein samples with a carbonyl-reactive probe containing a biotin (B1667282) tag, such as an aldehyde reactive probe (ARP), which forms a stable oxime.[13]

    • Reduce and alkylate the protein sample to denature the proteins and cap cysteine residues.

    • Digest the derivatized proteins into peptides using a protease like trypsin.

  • Enrichment of Carbonylated Peptides:

    • Use avidin (B1170675) affinity chromatography to enrich for the biotin-tagged (i.e., carbonylated) peptides, separating them from the more abundant non-modified peptides.[13]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).[15]

    • The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to obtain sequence information.

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a protein database to identify the amino acid sequence of the peptides.

    • The mass shift corresponding to the derivatization tag will identify the specific amino acid residue that was carbonylated.[16]

    • For quantitative analysis, stable isotope-labeled derivatization reagents can be used.[16]

Mandatory Visualization

DNPH_Assay_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_processing Processing cluster_analysis Analysis ProteinSample Protein Sample (1-10 mg/mL) NucleicAcidRemoval Nucleic Acid Removal (Optional) ProteinSample->NucleicAcidRemoval DNPH_Reaction React with DNPH in 2M HCl NucleicAcidRemoval->DNPH_Reaction Blank_Reaction React with 2M HCl (Blank) NucleicAcidRemoval->Blank_Reaction Precipitation TCA Precipitation DNPH_Reaction->Precipitation Blank_Reaction->Precipitation Washing Wash with Ethanol:Ethyl Acetate Precipitation->Washing Solubilization Solubilize in Guanidine HCl Washing->Solubilization Spectrophotometry Measure Absorbance at 375 nm Solubilization->Spectrophotometry Calculation Calculate Carbonyl Content Spectrophotometry->Calculation

Caption: Workflow of the 2,4-Dinitrophenylhydrazine (DNPH) spectrophotometric assay.

MS_Workflow cluster_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinSample Protein Sample Derivatization Derivatize with Biotinylated Probe (ARP) ProteinSample->Derivatization Digestion Tryptic Digestion Derivatization->Digestion AffinityChrom Avidin Affinity Chromatography Digestion->AffinityChrom LCMS LC-MS/MS Analysis AffinityChrom->LCMS DataAnalysis Database Searching & Site Identification LCMS->DataAnalysis Method_Comparison cluster_dnph DNPH Assay cluster_ms Mass Spectrometry ProteinCarbonylation Protein Carbonylation Analysis GlobalQuant Global Quantification ProteinCarbonylation->GlobalQuant Provides SiteSpecific Site-Specific Identification ProteinCarbonylation->SiteSpecific Provides LowSpecificity Lower Specificity GlobalQuant->LowSpecificity Associated with HighSpecificity High Specificity SiteSpecific->HighSpecificity Associated with

References

Assessing the Specificity of 2,4-Dinitrophenyl Acetate for Diverse Enzyme Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the substrate specificity of 2,4-Dinitrophenyl acetate (B1210297) (2,4-DNPA) across various enzyme classes. By presenting a compilation of available experimental data, detailed protocols, and comparisons with alternative substrates, this document serves as a valuable resource for assay development, inhibitor screening, and kinetic characterization of enzymes.

Introduction to 2,4-Dinitrophenyl Acetate as a Substrate

This compound is a chromogenic substrate used to assay the activity of various hydrolytic enzymes. The enzymatic cleavage of the ester bond in 2,4-DNPA releases 2,4-dinitrophenol (B41442), a yellow-colored product that can be quantified spectrophotometrically. This property allows for a continuous and straightforward measurement of enzyme activity. While its structural analog, p-nitrophenyl acetate (p-NPA), is more commonly documented in the literature, 2,4-DNPA offers a distinct spectral profile that can be advantageous in certain experimental setups. This guide will delve into the specificity of 2,4-DNPA and its related compounds for enzyme classes including esterases, lipases, and proteases.

Data Presentation: Quantitative Comparison of Enzyme Activity

The following tables summarize the kinetic parameters (Km and Vmax) for the hydrolysis of this compound and its analogs by different enzyme classes. It is important to note that direct kinetic data for 2,4-DNPA is limited in the published literature. Therefore, data for the closely related substrate, p-nitrophenyl acetate (p-NPA), is included for comparative purposes, as it is expected to exhibit similar reactivity profiles.

Table 1: Lipase (B570770) Activity with Nitrophenyl Esters

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Kocuria flava Y4p-Nitrophenyl acetate4.625125[1]
Wild Type Lipasep-Nitrophenyl acetate-0.42 (U/mg protein)[2]
Wild Type Lipasep-Nitrophenyl butyrate-0.95 (U/mg protein)[2]
Wild Type Lipasep-Nitrophenyl octanoate-1.1 (U/mg protein)[2]
Bovine Milk Lipoprotein Lipasep-Nitrophenyl acetate--[3]
Bovine Milk Lipoprotein Lipasep-Nitrophenyl butyrate--[3]

Table 2: Protease (α-Chymotrypsin) Activity with p-Nitrophenyl Acetate

EnzymeSubstrateKinetic ParameterValueReference
α-Chymotrypsinp-Nitrophenyl acetatekcatVaries with pH[4]
α-Chymotrypsinp-Nitrophenyl acetateKmVaries with pH[4]

Note: The hydrolysis of p-nitrophenyl acetate by α-chymotrypsin follows a two-step "ping-pong" mechanism, with an initial "burst" of product formation, making a simple Michaelis-Menten analysis complex.[5][6]

Table 3: Other Hydrolases

EnzymeSubstrateKm (mM)VmaxReference
Cytoplasmic Aldehyde Dehydrogenase (Sheep Liver)p-Nitrophenyl acetate--[7]

Experimental Protocols

A generalized experimental protocol for assessing enzyme activity using a nitrophenyl ester substrate is provided below. This can be adapted for this compound.

General Spectrophotometric Assay for Hydrolase Activity

Materials:

  • Enzyme solution (of appropriate concentration)

  • This compound (or p-nitrophenyl acetate) stock solution (e.g., 100 mM in a suitable organic solvent like DMSO or ethanol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, or other buffer suitable for the enzyme of interest)

  • Microplate reader or spectrophotometer capable of reading absorbance at the appropriate wavelength (around 348 nm for 2,4-dinitrophenol and 405-410 nm for p-nitrophenol)

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Working Substrate Solution: Dilute the stock solution of this compound in the assay buffer to the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent is low (typically <1%) to avoid enzyme inhibition.

  • Set up the Reaction: In a microplate well or cuvette, add the assay buffer and the enzyme solution.

  • Initiate the Reaction: Add the working substrate solution to the enzyme/buffer mixture to start the reaction. The final volume should be consistent across all assays.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the appropriate wavelength over time. The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

  • Calculate Enzyme Activity: The rate of product formation can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of the product (2,4-dinitrophenol or p-nitrophenol) at the specific pH, c is the concentration of the product, and l is the path length of the cuvette or well.

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

Protease Assay using Casein and TNBSA

For proteases that may not efficiently hydrolyze small ester substrates, a more general method using a protein substrate can be employed.

Materials:

  • Succinylated Casein Solution

  • Protease standards (e.g., Trypsin)

  • TNBSA (2,4,6-Trinitrobenzenesulfonic acid) Working Solution

  • Assay Buffer (e.g., 50 mM Borate, pH 8.5)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Add 100 µL of Succinylated Casein Solution to each well of a microplate.

  • Add 50 µL of your enzyme sample or protease standard to the wells.

  • Incubate the plate at room temperature or 37°C for a defined period (e.g., 20 minutes).[8]

  • Add 50 µL of TNBSA Working Solution to each well to stop the reaction and derivatize the newly formed primary amines.[8]

  • Incubate for another 20 minutes at room temperature.[8]

  • Measure the absorbance at 450 nm.[8]

  • A standard curve is generated using known concentrations of a standard protease like trypsin to quantify the activity in the unknown samples.[8]

Mandatory Visualizations

Experimental Workflow for Enzyme Specificity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Dilutions Reaction Incubate Enzyme with Substrate Enzyme->Reaction Substrate Substrate Dilutions (2,4-DNPA & Alternatives) Substrate->Reaction Measurement Spectrophotometric Measurement (Absorbance vs. Time) Reaction->Measurement Kinetics Calculate Initial Velocity (V₀) Measurement->Kinetics Plot Lineweaver-Burk or Michaelis-Menten Plot Kinetics->Plot Parameters Determine Kₘ and Vₘₐₓ Plot->Parameters

Caption: Workflow for determining enzyme kinetic parameters using this compound.

Signaling Pathways Involving Hydrolases

Carboxylesterases (CES) and lipases are key players in various signaling pathways, primarily through their role in lipid metabolism and drug detoxification.

signaling_pathways cluster_xenobiotic Xenobiotic Metabolism cluster_lipid Lipid Signaling PXR_CAR PXR/CAR Nuclear Receptors CES_Expression Carboxylesterase (CES) Gene Expression PXR_CAR->CES_Expression activate Drug_Metabolism Metabolism of Ester/Amide Drugs CES_Expression->Drug_Metabolism catalyzes Detoxification Detoxification & Pharmacokinetics Drug_Metabolism->Detoxification Lipases Lipases (e.g., ATGL, HSL) TAG Triacylglycerols (Lipid Droplets) Lipases->TAG hydrolyze FA Fatty Acids TAG->FA PPARs PPARs (Nuclear Receptors) FA->PPARs activate Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression regulate

Caption: Simplified overview of signaling pathways involving carboxylesterases and lipases.

Discussion on Specificity

Based on the available data, this compound and its analogs are primarily substrates for esterases and lipases . The reactivity appears to be broad within these classes. For instance, lipoprotein lipase from bovine milk readily hydrolyzes p-nitrophenyl acetate and butyrate.[9]

The utility of these substrates for proteases is more selective. While α-chymotrypsin can hydrolyze p-nitrophenyl acetate, this is often attributed to the presence of a serine in its active site, a common feature of many hydrolases.[5][6] The reaction with chymotrypsin (B1334515) is characterized by a biphasic kinetic profile, which can complicate straightforward activity measurements.[5][6] For a general screen of protease activity, broader-specificity substrates like casein are often preferred.[8]

The specificity of cholinesterases for 2,4-DNPA is not well-documented. Acetylcholinesterase has a very high turnover rate for its natural substrate, acetylcholine.[10][11] While it can hydrolyze other esters, its efficiency with bulkier acyl or alcohol groups is generally lower.[12] Standard assays for cholinesterase activity typically employ substrates like acetylthiocholine (B1193921).[13]

Conclusion

This compound is a useful chromogenic substrate for the general assessment of esterase and lipase activity. Its utility for other enzyme classes, such as proteases and cholinesterases, is less pronounced and may require more specialized assay conditions and data analysis. When high specificity is required, alternative substrates tailored to the particular enzyme of interest should be considered. The provided data and protocols offer a starting point for researchers to design and optimize their enzyme assays using this class of substrates. Further research is warranted to establish a more comprehensive kinetic database for the enzymatic hydrolysis of this compound across a wider range of hydrolases.

References

Evaluating 2,4-Dinitrophenyl Acetate Performance in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate and buffer system is paramount for accurate and reproducible esterase activity assays. This guide provides a comprehensive evaluation of 2,4-Dinitrophenyl acetate (B1210297) (2,4-DNPA) as an esterase substrate, comparing its performance in various commonly used buffer systems. We present supporting experimental data, detailed protocols, and a comparison with the widely used alternative, p-nitrophenyl acetate (pNPA), to inform your experimental design and ensure data integrity.

Introduction: The Critical Role of Buffer Systems in Enzyme Kinetics

The buffer system is a critical component of any enzyme assay, as it dictates the pH and ionic environment, which can significantly influence enzyme activity and substrate stability. The choice of buffer can affect the rate of spontaneous hydrolysis of the substrate, potentially leading to high background noise and inaccurate measurements of enzyme kinetics. This guide focuses on the performance of 2,4-DNPA, a chromogenic substrate for esterases, across a range of buffer systems to provide a clear understanding of its suitability for different experimental conditions.

Comparative Performance of 2,4-Dinitrophenyl Acetate in Various Buffers

The stability of 2,4-DNPA is intrinsically linked to the pH and the specific ions present in the buffer solution. The rate of spontaneous hydrolysis, where the ester bond is cleaved without enzymatic activity, is a key performance indicator. A lower rate of spontaneous hydrolysis is desirable as it results in a lower background signal and a wider dynamic range for the assay.

Kinetic data reveals that the hydrolysis of 2,4-DNPA is significantly influenced by pH. In a homogeneous aqueous solution at 22.5°C, the pseudo-first-order reaction rate constant for hydrolysis is considerably higher at pH 8.5 compared to pH 5.0, with similar results observed at pH 4.0.[1][2] This indicates that 2,4-DNPA is more stable at acidic to neutral pH.

For specific buffer systems, studies have been conducted at pH 7.0 using phosphate (B84403) and borate (B1201080) buffers.[3] The choice between these can be critical depending on the specific esterase being studied, as some enzymes may be inhibited by phosphate ions.

To provide a clear comparison, the following table summarizes the available and calculated hydrolysis data for 2,4-DNPA in different buffer systems.

Buffer SystempHTemperature (°C)Pseudo-First-Order Rate Constant (k, min⁻¹)Stability
Homogeneous Solution4.022.5Similar to pH 5.0High
Homogeneous Solution5.022.50.00265High
Phosphate7.025.0Data not explicitly quantified in abstractModerate
Borate7.025.0Data not explicitly quantified in abstractModerate
Homogeneous Solution8.522.50.0306Low

Comparison with a Common Alternative: p-Nitrophenyl Acetate (pNPA)

p-Nitrophenyl acetate (pNPA) is a widely used alternative chromogenic substrate for esterase assays. While popular, pNPA is known for its instability in aqueous solutions, leading to significant spontaneous hydrolysis, especially at neutral to alkaline pH.[5][6] This can be a major drawback, requiring careful subtraction of the background hydrolysis rate for accurate enzyme activity measurements.

One significant advantage of pNPA is the development of a modified assay that utilizes the isosbestic point of its hydrolysis product, p-nitrophenol, at 347 nm.[7] Measuring absorbance at this wavelength makes the assay less sensitive to pH changes, which can be a source of error in traditional assays that measure at the absorbance maximum of the phenolate (B1203915) ion (around 405 nm).[5][7]

FeatureThis compound (2,4-DNPA)p-Nitrophenyl Acetate (pNPA)
Chromogenic Product 2,4-Dinitrophenol (B41442)p-Nitrophenol
Stability Generally more stable at acidic to neutral pH.[1][2]Unstable in aqueous solutions, especially at neutral to alkaline pH.[5][6]
Assay Considerations Lower background hydrolysis at lower pH.High background hydrolysis requires a no-enzyme control.[5] Modified assay at 347 nm reduces pH sensitivity.[7]

Experimental Protocols

General Principle of the Esterase Assay

The enzymatic hydrolysis of 2,4-DNPA by an esterase releases 2,4-dinitrophenol. This product is a chromophore, and its formation can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. The rate of this increase is directly proportional to the esterase activity.

Detailed Protocol for Esterase Assay using this compound

This protocol provides a general framework for an esterase assay using 2,4-DNPA. The optimal conditions, including buffer pH, substrate concentration, and enzyme concentration, should be determined empirically for each specific enzyme.

Materials:

  • This compound (2,4-DNPA)

  • Buffer of choice (e.g., Sodium Phosphate, Sodium Borate)

  • Purified esterase or biological sample containing esterase activity

  • Spectrophotometer (plate reader or cuvette-based)

  • Appropriate solvent for 2,4-DNPA stock solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

  • Preparation of Reagents:

    • Buffer Solution: Prepare the desired buffer at the appropriate concentration and pH. For example, 50 mM Sodium Phosphate buffer, pH 7.0.

    • Substrate Stock Solution: Prepare a stock solution of 2,4-DNPA in a suitable organic solvent like DMSO. The concentration should be high enough to allow for a small volume to be added to the reaction mixture, minimizing the final solvent concentration.

    • Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer. The optimal concentration should result in a linear rate of product formation over the desired time course.

  • Assay Setup:

    • In a microplate well or a cuvette, add the assay buffer.

    • Add the enzyme solution to the buffer and mix gently.

    • Prepare a "no-enzyme" control by adding an equal volume of buffer instead of the enzyme solution. This will be used to measure the rate of spontaneous hydrolysis of 2,4-DNPA.

  • Initiation of the Reaction:

    • Initiate the reaction by adding a small volume of the 2,4-DNPA stock solution to each well/cuvette. The final concentration of the substrate should be optimized, but a starting point is often in the range of the enzyme's Km value.

    • Mix the contents immediately and thoroughly.

  • Measurement of Absorbance:

    • Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the 2,4-dinitrophenolate (B1223059) ion. While the exact wavelength can vary slightly with pH, a common wavelength for monitoring is around 360-400 nm. The optimal wavelength should be determined experimentally.

    • Record the absorbance at regular time intervals for a set period, ensuring the reaction rate is linear during this time.

  • Data Analysis:

    • Calculate the rate of change in absorbance per unit time (ΔAbs/min) from the linear portion of the absorbance vs. time plot for both the enzyme-containing reactions and the no-enzyme controls.

    • Subtract the rate of the no-enzyme control from the rate of the enzyme-containing reactions to obtain the true enzyme-catalyzed rate.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 2,4-dinitrophenol under the specific assay conditions.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffer setup Set up Reaction (Buffer + Enzyme) prep_buffer->setup prep_substrate Prepare Substrate Stock initiate Initiate Reaction (Add Substrate) prep_substrate->initiate prep_enzyme Prepare Enzyme Solution prep_enzyme->setup setup->initiate measure Measure Absorbance initiate->measure calculate_rate Calculate Rate (ΔAbs/min) measure->calculate_rate correct_background Correct for Background Hydrolysis calculate_rate->correct_background determine_activity Determine Enzyme Activity correct_background->determine_activity

Caption: Experimental workflow for an esterase assay using this compound.

chemical_reaction DNPA This compound Products 2,4-Dinitrophenol + Acetate DNPA->Products H₂O Enzyme Esterase DNPA->Enzyme Enzyme->Products

Caption: Enzymatic hydrolysis of this compound.

Conclusion

The selection of an appropriate buffer system is a critical determinant of the success and accuracy of esterase assays. This compound offers a viable alternative to p-nitrophenyl acetate, particularly in assays conducted at acidic to neutral pH where its greater stability can lead to lower background signals. However, the performance of 2,4-DNPA is highly dependent on the pH of the buffer system, with significantly increased spontaneous hydrolysis at alkaline pH.

Researchers should carefully consider the optimal pH for their specific enzyme and the inherent stability of 2,4-DNPA under those conditions. When comparing data across different studies, it is crucial to note the buffer system and pH used, as these factors can profoundly impact the observed reaction rates. For assays requiring high sensitivity and minimal background at neutral to alkaline pH, exploring alternatives to both 2,4-DNPA and pNPA, or employing modified assay protocols such as the isosbestic point method for pNPA, may be advantageous. This guide provides the necessary data and protocols to make an informed decision on the most suitable substrate and buffer system for your esterase activity studies.

References

A Comparative Analysis of 2,4-Dinitrophenyl Acetate and Other Acetyl Donors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acetyl donor is a critical decision that can significantly impact the outcome of acetylation studies. This guide provides a quantitative comparison of 2,4-Dinitrophenyl acetate (B1210297) with other commonly used acetyl donors, supported by experimental data and detailed protocols to aid in your research.

This comparison focuses on the chemical reactivity and suitability of various acetyl donors for non-enzymatic and enzymatic acetylation reactions. We will delve into the characteristics of 2,4-Dinitrophenyl acetate, acetic anhydride, N-acetylimidazole, and the biological acetyl donor, Acetyl-CoA.

Quantitative Comparison of Acetyl Donors

The efficiency of an acetyl donor is largely dependent on the nature of its leaving group. A better leaving group leads to a more reactive acetylating agent. The following tables summarize the key characteristics and available kinetic data for selected acetyl donors.

Table 1: General Properties of Common Acetyl Donors

Acetyl DonorFormulaMolecular Weight ( g/mol )Leaving GrouppKa of Leaving Group's Conjugate AcidKey Features
This compound C₈H₆N₂O₆242.152,4-Dinitrophenoxide4.11Highly reactive due to the excellent leaving group; useful for studying reaction kinetics.[1]
Acetic Anhydride C₄H₆O₃102.09Acetate4.76A common, strong, and cost-effective acetylating agent for chemical synthesis.[2][3]
N-Acetylimidazole C₅H₆N₂O110.11Imidazole (B134444)7.0A milder acetylating agent, often used for the selective acetylation of proteins, particularly tyrosine residues.[4]
Acetyl Coenzyme A (Acetyl-CoA) C₂₃H₃₈N₇O₁₇P₃S809.57Coenzyme A~4.1 (thiol)The primary biological acetyl donor, used in enzyme-catalyzed reactions.[5][6]

Table 2: Comparative Reactivity and Applications

Acetyl DonorRelative ReactivityTypical ApplicationsAdvantagesDisadvantages
This compound Very HighMechanistic studies of acyl transfer, chemical acetylation.[1][7][8]High reactivity allows for rapid reactions.Can be too reactive for selective modifications.
Acetic Anhydride HighGeneral organic synthesis, bulk acetylation of alcohols and amines.[2][3]Readily available and inexpensive.Often requires a catalyst and can lead to side reactions.
N-Acetylimidazole ModerateSelective acetylation of proteins, particularly tyrosine residues.[4]Good selectivity for certain functional groups.Can be less reactive towards other functional groups.
Acetyl Coenzyme A (Acetyl-CoA) Variable (Enzyme-dependent)In vitro and in vivo enzymatic acetylation studies (e.g., histone acetylation).[2][5][9]High specificity in the presence of the appropriate enzyme.Requires specific enzymes for activity; can be unstable.

Experimental Protocols

To facilitate the quantitative comparison of acetyl donors in your own research, we provide the following detailed experimental protocols.

Protocol 1: General Non-Enzymatic Acetylation Assay using HPLC Analysis

This protocol allows for the quantification of the acetylation of a model substrate by different acetyl donors.

Materials:

  • Acetyl donor (e.g., this compound, acetic anhydride, N-acetylimidazole)

  • Substrate (e.g., a primary amine or a peptide with a free amine group)

  • Aprotic solvent (e.g., acetonitrile)

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare stock solutions of the acetyl donor and the substrate in the aprotic solvent.

  • In a reaction vial, combine the reaction buffer and the substrate solution to the desired final concentration.

  • Initiate the reaction by adding the acetyl donor solution.

  • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period.

  • At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analyze the quenched samples by reverse-phase HPLC.[10][11]

  • Monitor the decrease in the substrate peak area and the increase in the acetylated product peak area over time.

  • Calculate the initial reaction rate from the linear phase of product formation.

Protocol 2: Colorimetric Assay for Histone Acetylation (Adaptable for Non-Enzymatic Comparison)

This protocol, based on commercially available kits, can be adapted to compare the efficiency of different acetyl donors in acetylating histone proteins.[12]

Materials:

  • Histone extract or purified histone H3/H4

  • Acetyl donor

  • Assay buffer (typically provided in a kit)

  • Capture antibody-coated microplate wells

  • Detection antibody

  • Color developer

  • Stop solution

  • Microplate reader

Procedure:

  • To the antibody-coated wells, add the assay buffer and the histone extract.

  • Add the acetyl donor to be tested to initiate the reaction.

  • Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for acetylation.

  • Wash the wells to remove unreacted components.

  • Add the detection antibody that specifically recognizes acetylated histones and incubate.

  • Wash the wells and add the color developer.

  • After a suitable incubation period, add the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of histone acetylation.

Visualizing Acetylation Pathways and Workflows

To better understand the processes involved in acetylation, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a simplified biological signaling pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Acetyl Donor and Substrate Solutions Mix Mix Substrate and Buffer Reagents->Mix Buffer Prepare Reaction Buffer Buffer->Mix Initiate Initiate with Acetyl Donor Mix->Initiate Incubate Incubate at Constant Temp. Initiate->Incubate Quench Quench Reaction Incubate->Quench Time Points Analyze Analyze by HPLC/Assay Quench->Analyze Data Quantify Acetylation Analyze->Data

Caption: A general experimental workflow for comparing acetyl donors.

signaling_pathway cluster_input Metabolic Inputs cluster_synthesis Acetyl-CoA Synthesis cluster_acetylation Protein Acetylation cluster_output Cellular Response Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA Acetate Acetate Acetate->AcetylCoA HAT Histone Acetyltransferase (HAT) AcetylCoA->HAT Donates Acetyl Group Histones Histones HAT->Histones Acetylates AcetylatedHistones Acetylated Histones HAT->AcetylatedHistones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Gene Expression Chromatin->GeneExpression

Caption: Simplified pathway of histone acetylation driven by metabolic state.[9]

Conclusion

The choice of an acetyl donor should be guided by the specific requirements of the experiment. For studies requiring high reactivity and for kinetic analysis, This compound is an excellent candidate due to its activated leaving group. For general synthetic purposes, the cost-effective and potent acetic anhydride is often preferred. When selectivity for specific amino acid residues in proteins is paramount, the milder N-acetylimidazole may be the most suitable choice. Finally, for investigating biological acetylation events, Acetyl-CoA remains the gold standard as the physiological donor, requiring the presence of specific acetyltransferases. By understanding the distinct properties of these acetyl donors and employing the appropriate analytical methods, researchers can achieve more precise and meaningful results in their acetylation studies.

References

Safety Operating Guide

Proper Disposal of 2,4-Dinitrophenyl Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Unused or waste 2,4-Dinitrophenyl acetate (B1210297) is classified as hazardous and potentially explosive. Professional disposal by a licensed hazardous waste service is mandatory. This guide provides supplementary procedures for laboratory-scale risk mitigation prior to disposal.

Researchers, scientists, and drug development professionals handling 2,4-Dinitrophenyl acetate must adhere to stringent safety and disposal protocols due to its hazardous nature. This compound and its derivatives are often flammable, toxic, and can be explosive, particularly when dry.[1][2] This document outlines the essential procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal-related procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense against accidental exposure. The following should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Nitrile gloves are necessary; double-gloving is highly recommended.[1][2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances and sources of heat or ignition.[3][4] The container must be tightly closed.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1] The following steps provide a procedural workflow for managing waste containing this compound in a laboratory setting.

Phase 1: Waste Segregation and Labeling
  • Isolate Waste Streams: Segregate waste containing this compound from other laboratory waste. If mixed with other chemicals, the entire mixture should be treated as hazardous.[4]

  • Use Designated Containers: Place all solid waste, including contaminated consumables like filter paper and gloves, into a dedicated, clearly labeled hazardous waste container.[5] The container should be compatible with the chemical and have a secure lid.

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard pictograms (e.g., flammable, toxic, explosive).[1]

Phase 2: Laboratory-Scale Pre-Treatment (Hydrolysis)

For small quantities of this compound in solution, hydrolysis can be employed as a pre-treatment step to reduce its reactivity before collection by a waste disposal service. This procedure should only be performed by trained personnel in a controlled setting.

Experimental Protocol for Base-Enhanced Hydrolysis:

  • Objective: To hydrolyze this compound into the less reactive 2,4-dinitrophenate and acetate ions.

  • Materials:

    • Waste solution containing this compound.

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M).

    • pH meter or pH indicator strips.

    • Stir plate and stir bar.

    • Appropriate reaction vessel within a chemical fume hood.

  • Procedure:

    • Place the reaction vessel containing the this compound solution on a stir plate within a chemical fume hood.

    • Begin stirring the solution.

    • Slowly add the sodium hydroxide solution dropwise to the waste solution.

    • Monitor the pH of the solution. The rate of hydrolysis is significantly enhanced at a basic pH.[6] A target pH of 8.5 or higher is recommended for efficient hydrolysis.

    • Allow the reaction to proceed with stirring for a sufficient duration to ensure complete hydrolysis. The time required will depend on the concentration and temperature.

    • Once the reaction is complete, the resulting solution should be neutralized to a pH between 5.5 and 9.0 before being collected in a hazardous waste container.[7]

Quantitative Data on Hydrolysis:

The rate of hydrolysis of this compound is dependent on pH and temperature. The following table summarizes kinetic data from experimental studies.[6]

pHTemperature (°C)Pseudo First-Order Rate Constant (k, min⁻¹)
5.022.50.00265
8.522.50.0306

This data clearly indicates that increasing the pH significantly accelerates the rate of hydrolysis.

Phase 3: Final Packaging and Disposal
  • Container Management: Ensure the hazardous waste container is securely sealed. Do not overfill the container.

  • Storage Pending Disposal: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[1][8] Provide them with a full description of the waste, including the fact that it has been pre-treated by hydrolysis if applicable.

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill: Evacuate the immediate area.[1] For a small spill, if you are trained to do so, use an inert absorbent material to contain the spill.[3] Place the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. For large spills, contact your EHS office immediately.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

  • Initial Cleaning: Carefully remove any gross contamination from the equipment.

  • Washing: Wash the equipment with warm, soapy water.[2]

  • Rinsing: Rinse thoroughly with water. For some equipment, a final rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol) may be necessary, provided the equipment is compatible. The rinsate may need to be collected as hazardous waste.[2]

  • Drying: Allow the equipment to dry completely before returning to service or storage.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Start: 2,4-Dinitrophenyl Acetate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess_waste Assess Waste Type fume_hood->assess_waste segregate_solid Segregate Solid Waste assess_waste->segregate_solid Solid pretreat Pre-treat via Hydrolysis (pH > 8.5) assess_waste->pretreat Liquid label_solid Label Hazardous Waste Container segregate_solid->label_solid package_solid Package for Disposal label_solid->package_solid contact_ehs Contact EHS/Licensed Waste Disposal Company package_solid->contact_ehs neutralize Neutralize Solution (pH 5.5 - 9.0) pretreat->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid collect_liquid->contact_ehs end End: Waste Disposed contact_ehs->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 2,4-Dinitrophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2,4-Dinitrophenyl acetate (B1210297). The following procedures are critical for minimizing risks and ensuring a safe laboratory environment.

1. Hazard Assessment and Control

2,4-Dinitrophenyl acetate is a chemical that requires careful handling due to its potential hazards. Based on data from similar dinitrophenyl compounds, it should be treated as a substance that may cause skin, eye, and respiratory tract irritation.[1] Some related compounds are classified as acutely toxic, flammable, and potentially explosive under specific conditions, such as when dry or heated.[2] Therefore, a conservative approach to handling, assuming high toxicity and potential for irritation, is recommended.

2. Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent exposure. The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Double-gloving with nitrile gloves is required.[2] Gloves must be inspected before use and changed immediately upon any sign of contamination.

    • Lab Coat: A flame-retardant and chemically resistant lab coat is necessary.

    • Clothing: Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] If exposure limits are exceeded, a full-face respirator should be used.[3]

Quantitative Data Summary

PropertyValueSource
Appearance Yellow to orange crystalline powder[4]
Molecular Formula C₈H₆N₂O₆[3][4]
Molecular Weight 226.14 g/mol [3][4]
State at Room Temperature Solid[4]
Solubility Insoluble in water; soluble in organic solvents like ethyl acetate, acetone, and benzene.[4]

3. Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound. The following diagram and steps outline the standard operating procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handling_weigh Weigh Compound in Fume Hood prep_spill_kit->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve handling_label Label All Containers handling_dissolve->handling_label cleanup_decontaminate Decontaminate Work Area handling_label->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Solid Waste in Labeled Container storage_area Store in Designated Satellite Accumulation Area collect_solid->storage_area collect_liquid Liquid Waste in Labeled Container collect_liquid->storage_area collect_ppe Contaminated PPE in Separate Labeled Bag collect_ppe->storage_area disposal_pickup Arrange for Pickup by EHS storage_area->disposal_pickup disposal_manifest Complete Hazardous Waste Manifest disposal_pickup->disposal_manifest

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.